Technical Documentation Center

Methyl 2-morpholin-4-ylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-morpholin-4-ylbenzoate
  • CAS: 1507004-95-6; 223560-37-0

Core Science & Biosynthesis

Foundational

The Strategic Application of Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) has emerged as a privileged heterocyclic scaffold. Characterized by an ortho-relationship between a versatile methyl ester and a morpholine ring, this compound provides a unique combination of conformational constraint, tunable lipophilicity, and hydrogen-bonding potential.

As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical data. Here, we will dissect the structural causality of this molecule, detail self-validating synthetic protocols for its derivatization, and analyze its proven efficacy across oncology, virology, and antimicrobial drug development.

Structural Causality & Physicochemical Profiling

The utility of Methyl 2-morpholin-4-ylbenzoate is not accidental; it is rooted in its precise physicochemical profile. The morpholine ring introduces a basic nitrogen and an oxygen atom capable of acting as a hydrogen-bond acceptor. When positioned ortho to the ester, steric hindrance forces the morpholine ring out of coplanarity with the phenyl ring. This pre-organization minimizes the entropic penalty upon binding to target proteins (such as kinase hinge regions) and shields the ester/amide linkages from rapid enzymatic hydrolysis in vivo.

According to , the compound presents highly favorable metrics for downstream elaboration without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Properties & Drug Design Impact
Quantitative MetricValueCausality / Impact in Drug Design
Molecular Weight 221.25 g/mol Low molecular weight provides ample "budget" for downstream elaboration into complex inhibitors.
H-Bond Acceptors 4The morpholine oxygen and ester oxygens provide multiple vectors for hinge-binding in kinase ATP pockets.
H-Bond Donors 0Enhances passive membrane permeability; target-specific donors can be introduced later in the synthesis.
Estimated LogP ~1.8 - 2.2Optimal lipophilicity for oral bioavailability, balancing aqueous solubility with lipid membrane permeation.
pKa (Conjugate Acid) ~6.8 - 7.2Weakly basic nature ensures a pH-dependent equilibrium, improving solubility in gastric fluid while allowing intestinal absorption.

Synthetic Workflows & Downstream Derivatization

Methyl 2-morpholin-4-ylbenzoate is rarely the final drug candidate; it is a springboard. The two most critical initial transformations are reduction to the benzyl alcohol and saponification to the benzoic acid.

Protocol A: Reduction to (2-morpholin-4-yl-phenyl)methanol

This intermediate is heavily utilized in synthesizing ether-linked kinase inhibitors.

  • Step 1: Initiation. Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Step 2: Addition. Dissolve Methyl 2-morpholin-4-ylbenzoate in THF and add dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reduction of the ester, preventing solvent boil-off and minimizing side reactions.

  • Step 3: Self-Validation Check. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf UV-active ester spot completely disappears, replaced by a lower-Rf baseline-shifted spot (the alcohol).

  • Step 4: Fieser Quench. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O.
    • Expert Insight: Why the Fieser method? Morpholine derivatives readily coordinate with aluminum salts, forming intractable emulsions. The Fieser quench forces the aluminum to precipitate as a granular, easily filterable solid (LiAlO₂).

  • Step 5: Isolation. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the pure alcohol.

Protocol B: Saponification to 2-morpholinobenzoic acid

This protocol generates the core scaffold for Phospholipase C inhibitors and antimycobacterial amides.

  • Step 1: Hydrolysis. Dissolve the ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.

  • Step 2: Organic Removal. Evaporate the THF and MeOH in vacuo, leaving the basic aqueous layer. Wash with diethyl ether to remove unreacted starting material.

  • Step 3: Isoelectric Precipitation (Self-Validating). Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Validation Check: The solution will remain clear at pH 8. As the pH reaches exactly 4.5–5.0, a dense white precipitate will crash out.

    • Causality: The product is zwitterionic (morpholine pKa ~7.0, benzoic acid pKa ~4.0). Over-acidification (pH < 3) will protonate the morpholine ring, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt, devastating your yield.

  • Step 4: Filtration. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

SynthWorkflow Start Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) Red Reduction (LiAlH4) Ester to Alcohol Start->Red Pathway A Sap Saponification (LiOH) Ester to Acid Start->Sap Pathway B Alc (2-morpholin-4-yl-phenyl)methanol Intermediate Red->Alc Acid 2-morpholinobenzoic acid Intermediate Sap->Acid Kinase Kinase Inhibitors (e.g., JAK3, CDK9) Alc->Kinase Buchwald/SNAr Coupling PCPLC PC-PLC Inhibitors (Antiproliferative) Acid->PCPLC Amide Coupling AntiBac Antimycobacterial Agents (e.g., MMV688845) Acid->AntiBac Ugi/Amide Coupling

Divergent synthetic pathways from CAS 223560-37-0 to key pharmacological scaffolds.

Pharmacological Applications & Mechanistic Grounding

The integration of the 2-morpholinophenyl moiety into drug candidates has yielded breakthrough results across multiple therapeutic areas. The structural rigidity and hydrogen-bonding profile of this group directly dictate its biological efficacy.

A. Targeted Kinase Inhibition (Oncology)

In the pursuit of treating hematological malignancies, achieving kinase selectivity is notoriously difficult due to the highly conserved nature of the ATP-binding pocket. Researchers have successfully utilized 2-morpholinophenyl derivatives to create highly selective, orally bioavailable JAK3 inhibitors [2].

Mechanistic Insight: The morpholine oxygen acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the steric bulk of the ortho-substituted phenyl ring forces the molecule into a bioactive conformation that selectively fits the JAK3 pocket over JAK1/JAK2. This precise fit prevents the phosphorylation of STAT proteins, thereby halting leukemic cell proliferation [2].

JAK3Pathway Cytokine Cytokine Binding (IL-2, IL-4, IL-7) Receptor Common γ-Chain Receptor Cytokine->Receptor JAK3 JAK3 Kinase Activation Receptor->JAK3 STAT STAT Phosphorylation & Dimerization JAK3->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Proliferation Leukemic Cell Proliferation Nucleus->Proliferation Inhibitor 2-Morpholinophenyl Derivative Inhibitor->JAK3 Hinge-Binding Inhibition

Mechanism of JAK3/STAT pathway inhibition by 2-morpholinophenyl derivatives.

B. Antiviral Polymerase Inhibition (HCV)

The 2-morpholinophenyl moiety has proven superior to traditional biphenyl systems in antiviral drug design. In the development of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors, replacing a rigid biphenyl group with a 2-morpholinophenyl moiety resulted in a >40-fold improvement in cellular replicon potency (EC₅₀ = 7.6 nM) [3]. The morpholine ring improved aqueous solubility and cellular permeability, allowing the drug to reach therapeutic intracellular concentrations.

C. Phospholipase C (PC-PLC) Inhibition

Dysregulation of choline phospholipid metabolism is a hallmark of various cancers. The 2-morpholinobenzoic acid scaffold (derived directly from the saponification of CAS 223560-37-0) serves as the foundational pharmacophore for a novel class of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors[4]. Structure-activity relationship (SAR) studies demonstrated that the morpholinyl nitrogen is absolutely essential for inhibitory activity; replacing it with a tetrahydropyranyl (THP) moiety resulted in a complete loss of enzyme inhibition [4].

D. Antimycobacterial Agents

Emerging threats from drug-resistant Mycobacterium abscessus have necessitated new antibiotic scaffolds. The hit compound MMV688845 (an Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide derivative) utilizes the 2-morpholinoaniline motif (synthesized via amidation of our core scaffold) to achieve potent bactericidal activity [5]. The morpholine ring here is hypothesized to aid in penetrating the highly lipophilic mycobacterial cell wall while maintaining sufficient hydrophilicity for systemic distribution [6].

Analytical Validation & Quality Control

Before committing Methyl 2-morpholin-4-ylbenzoate to high-throughput library synthesis, rigorous quality control is mandatory.

  • HPLC-UV/Vis: Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 mins). Validation: A single sharp peak at ~254 nm confirms the absence of unreacted methyl 2-halobenzoate precursors.

  • ¹H NMR (400 MHz, CDCl₃): Validation: Look for the diagnostic morpholine multiplets at δ ~3.05 ppm (4H, -CH₂-N-CH₂-) and δ ~3.85 ppm (4H, -CH₂-O-CH₂-), alongside the sharp methyl ester singlet at δ ~3.90 ppm (3H, -OCH₃). The integration ratio of these peaks (4:4:3) is the definitive self-validating proof of structural integrity.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Further studies on hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors toward improved replicon cell activities: benzimidazole and structurally related compounds bearing the 2-morpholinophenyl moiety Bioorganic & Medicinal Chemistry Letters (PubMed)[Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors PMC (NIH)[Link]

  • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity ResearchGate / Springer[Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds MDPI[Link]

Exploratory

Technical Deep Dive: Methyl 2-(4-morpholinyl)benzoate as a Pharmacophore Scaffold

Executive Summary Methyl 2-(4-morpholinyl)benzoate (also known as Methyl 2-morpholinobenzoate) represents a critical structural motif in medicinal chemistry, particularly within the development of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-morpholinyl)benzoate (also known as Methyl 2-morpholinobenzoate) represents a critical structural motif in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and quinazoline-based antineoplastics. Its core structure features an ortho-substituted benzoate ester where the morpholine ring introduces specific steric and electronic properties that modulate solubility, metabolic stability, and ligand-protein binding kinetics.

This technical guide dissects the molecule’s physiochemical profile, compares high-fidelity synthetic routes (SNAr vs. Buchwald-Hartwig), and provides a validated experimental protocol for its synthesis, serving as a blueprint for researchers in early-stage drug discovery.

Structural Analysis & Physiochemical Profile[1][2]

The defining feature of Methyl 2-(4-morpholinyl)benzoate is the ortho-effect generated by the bulky morpholine ring adjacent to the methyl ester.

Steric Inhibition of Resonance

Unlike para-substituted analogs, the ortho-morpholino group cannot lie coplanar with the benzene ring due to steric clash with the ester carbonyl. This forces the morpholine ring to twist out of the aromatic plane (typically 40–60° torsion angle).

  • Consequence: The nitrogen lone pair is partially decoupled from the aromatic

    
    -system, making the aniline nitrogen more basic than typical conjugated anilines but less nucleophilic due to steric crowding.
    
  • Solubility: This "twist" disrupts planar stacking in the crystal lattice, significantly lowering the melting point and enhancing solubility in organic solvents compared to planar analogs.

Physiochemical Data Table
PropertyValue (Estimated/Experimental)Significance
Molecular Formula C₁₂H₁₅NO₃Core Scaffold
Molecular Weight 221.25 g/mol Fragment-based drug design (FBDD) compliant
LogP (Calc) ~2.1 – 2.4Optimal lipophilicity for membrane permeability
H-Bond Acceptors 4 (Ester O, Morpholine O, N)Key for protein-ligand interaction
H-Bond Donors 0Improves membrane permeability (Lipinski Rule of 5)
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding

Synthetic Pathways: Strategic Comparison

Synthesizing this scaffold requires choosing between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig) . The choice depends on the starting material availability and "green chemistry" requirements.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)
  • Substrate: Methyl 2-fluorobenzoate.

  • Mechanism: The ortho-ester group acts as an electron-withdrawing group (EWG), activating the benzene ring. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it the superior leaving group for SNAr in this specific context.

  • Pros: Metal-free, lower cost, high atom economy.

  • Cons: Requires the more expensive fluoro-derivative; slower kinetics if using chloro-derivatives without strong activation.

Pathway B: Buchwald-Hartwig Amination
  • Substrate: Methyl 2-bromobenzoate or Methyl 2-chlorobenzoate.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[1]

  • Pros: Works on unactivated or deactivated rings; tolerates diverse functional groups.

  • Cons: Trace metal contamination (requires scavenging); expensive ligands (e.g., BINAP, XPhos).

Visualizing the Synthetic Logic (Graphviz)

SynthesisPathways cluster_legend Pathway Comparison Start_F Methyl 2-fluorobenzoate Meisenheimer Meisenheimer Complex (Stabilized by F) Start_F->Meisenheimer SnAr (K2CO3, DMSO, 100°C) Start_Br Methyl 2-bromobenzoate Pd_Cycle Pd-Catalytic Cycle (Oxidative Addition) Start_Br->Pd_Cycle Buchwald-Hartwig (Pd2(dba)3, BINAP, Cs2CO3) Morpholine Morpholine Morpholine->Meisenheimer Morpholine->Pd_Cycle Target Methyl 2-(4-morpholinyl)benzoate Meisenheimer->Target -HF Pd_Cycle->Target Reductive Elimination key Red: Metal-Free (SnAr) Blue: Pd-Catalyzed

Figure 1: Comparative synthetic routes. The SNAr pathway (Red) is preferred for fluorinated substrates due to operational simplicity, while Buchwald-Hartwig (Blue) is necessary for brominated substrates.

Validated Experimental Protocol

The following protocol utilizes the SNAr methodology due to its robustness and lack of heavy metal requirements, making it ideal for scale-up in pharmaceutical intermediates.

Protocol: Synthesis from Methyl 2-fluorobenzoate[3]

Reagents:

  • Methyl 2-fluorobenzoate (1.0 equiv)

  • Morpholine (1.5 equiv)[2]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-fluorobenzoate (e.g., 1.54 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Addition: Add DMSO (20 mL) followed by Morpholine (1.30 g, 15 mmol).

  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting material (R_f ~0.6) should disappear, and a new, more polar spot (R_f ~0.4) should appear.[2]

    • Note: Reaction typically completes in 4–6 hours. The high temperature is required to overcome the steric hindrance of the ortho-position.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude is not a solid, purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc/Hexanes).

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aromatic multiplets characteristic of the 2-fluoro substituent and the appearance of morpholine peaks: ~3.05 ppm (t, 4H, N-CH₂) and ~3.85 ppm (t, 4H, O-CH₂). The methyl ester singlet should appear at ~3.90 ppm.

Downstream Applications: The Quinazoline Gateway

Methyl 2-(4-morpholinyl)benzoate is not just an endpoint; it is a versatile precursor for Quinazolin-4(3H)-ones , a scaffold found in drugs like Idelalisib (PI3K inhibitor).

Reaction Logic:
  • Saponification: Hydrolysis of the ester to the acid.

  • Cyclization: Reaction with Formamide or Urea to close the pyrimidine ring.

Downstream Scaffold Methyl 2-(4-morpholinyl)benzoate Acid 2-(4-Morpholinyl)benzoic acid Scaffold->Acid LiOH, THF/H2O Quinazoline Quinazolin-4(3H)-one Derivative (Pharmacophore) Acid->Quinazoline Formamide, 180°C (Niementowski Reaction)

Figure 2: The primary application of the scaffold in synthesizing Quinazolinone-based kinase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 2-fluorobenzoate Product Analysis and Reactivity Profile. Retrieved from

  • National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC10452345. Retrieved from

  • PubChem. (2025).[2] Lithium 2-[(morpholin-4-yl)methyl]benzoate Structure Summary. (Related Structure Analysis). Retrieved from [2]

  • M. S. Ghorab et al. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives. Arzneimittelforschung. Retrieved from

Sources

Foundational

In-Depth Technical Guide: 2-Morpholin-4-yl-benzoic Acid Methyl Ester as a Key Heterocyclic Building Block

Executive Summary In modern medicinal chemistry and advanced synthetic methodology, ortho-substituted heterocyclic benzoates serve as highly versatile building blocks. 2-Morpholin-4-yl-benzoic acid methyl ester (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced synthetic methodology, ortho-substituted heterocyclic benzoates serve as highly versatile building blocks. 2-Morpholin-4-yl-benzoic acid methyl ester (commonly referred to as methyl 2-morpholinobenzoate) is a prime example of such a scaffold. Characterized by the spatial proximity of an electron-donating, bulky morpholine ring and an electron-withdrawing, reducible methyl ester, this compound presents a unique steric and electronic microenvironment. This guide explores the mechanistic rationale behind its reactivity, detailing its crucial role in the synthesis of bioactive 2-sulfinylimidazole cores (proton pump inhibitors) and its application as a substrate in cutting-edge, nickel-catalyzed exhaustive reduction methodologies.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in complex catalytic cycles and downstream functionalizations[1].

PropertyValue / Description
IUPAC Name Methyl 2-morpholin-4-ylbenzoate
Synonyms 2-Morpholin-4-yl-benzoic acid methyl ester; Methyl 2-morpholinobenzoate; 2-(4-morpholinyl)benzoic acid methyl ester
CAS Registry Number 223560-37-0
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
MDL Number MFCD06203763
SMILES O=C(OC)C1=CC=CC=C1N2CCOCC2
Structural Features Ortho-substituted morpholine ring (H-bond acceptor, weak base) paired with a reducible methyl ester moiety.

Mechanistic Rationale & Structural Significance

The utility of methyl 2-morpholinobenzoate stems from the dual nature of its functional groups:

  • The Morpholine Ring: Provides a balanced lipophilicity-to-aqueous-solubility ratio. In drug design, its weak basicity is often leveraged for precise

    
     tuning. Mechanistically, the oxygen atom acts as a hydrogen bond acceptor, while the nitrogen can participate in transient chelation with transition metals during catalysis.
    
  • The Methyl Ester: Serves as a robust protecting group during upstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and acts as a versatile electrophilic center for downstream functionalization.

  • Ortho-Steric Hindrance: The proximity of the morpholine ring to the ester carbonyl creates significant steric bulk. This dictates the causality of experimental choices: standard nucleophilic attacks are often impeded, necessitating highly reactive hydrides (like

    
    ) or specialized N-heterocyclic carbene (NHC) metal complexes to achieve full conversion.
    

Experimental Workflows & Protocols

Synthesis of 2-Sulfinylimidazole Precursors

Causality & Rationale: To construct the substituted 2-sulfinylimidazole core—a pharmacophore central to anti-ulcer medications—the ester must first be reduced to an alcohol[2]. Due to the ortho-morpholino group's steric shielding, milder reducing agents (e.g.,


) are kinetically insufficient. 

provides the necessary hydride nucleophilicity to force the reduction. Subsequent chlorination and thioetherification yield the bioactive target.

Self-Validating Protocol: Ester Reduction & Functionalization

  • Reduction: Dissolve methyl 2-morpholin-4-ylbenzoate (1.0 equiv) in anhydrous THF under an Argon atmosphere. Cool to 0 °C to control the exothermic hydride transfer.

  • Hydride Addition: Add

    
     (1.5 equiv) dropwise. The excess compensates for potential non-productive chelation by the morpholine nitrogen. Stir for 3.0 hours at 25 °C.
    
  • Workup (Validation Step): Quench strictly via the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). The formation of a crisp, white granular aluminum salt precipitate visually validates the complete quenching of reactive hydrides, preventing emulsion formation during extraction.
  • Chlorination: Dissolve the isolated 2-morpholinobenzyl alcohol in

    
    . Add 
    
    
    
    (1.2 equiv) dropwise at 0 °C, then reflux for 2 hours to yield 2-morpholinobenzyl chloride.
  • Thioetherification: React the chloride with a substituted 2-mercaptoimidazole in the presence of

    
    /DMF to generate the sulfide precursor (e.g., 4-[2-[(1-Pyridin-2-ylimidazol-2-yl)sulfanylmethyl]phenyl]morpholine)[3].
    

Workflow1 A Methyl 2-morpholinobenzoate (CAS: 223560-37-0) B 2-Morpholinobenzyl alcohol A->B LiAlH4 / THF (Reduction) C 2-Morpholinobenzyl chloride B->C SOCl2 / CHCl3 (Chlorination) D 2-Sulfinylimidazole Core (Bioactive Target) C->D 1. Thiol Coupling 2. mCPBA (Oxidation)

Synthetic workflow from methyl 2-morpholinobenzoate to a bioactive 2-sulfinylimidazole core.

Nickel-Catalyzed Exhaustive Reduction to Tolyl Derivatives

Causality & Rationale: Traditional conversion of an ester to a methyl group requires a tedious multi-step sequence (reduction, halogenation, hydride reduction). Newman et al. demonstrated that unactivated aryl esters, including methyl 2-morpholinobenzoate, can undergo a direct, one-step exhaustive reduction using Nickel catalysis[4]. The addition of stoichiometric


 is the mechanistic linchpin: it activates the organosilane (TMDSO) in situ to form a hypervalent, highly aggressive siloxane reducing agent. This achieves a rapid, non-catalyzed hydrosilylation to a silylated alcohol, which the 

catalyst subsequently cleaves via hydrogenolysis[5].

Self-Validating Protocol: Ni-Catalyzed Hydrogenolysis

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a pressure vial with

    
     (10 mol%) and 
    
    
    
    (20 mol%). The bulky N-heterocyclic carbene (NHC) ligand is essential to stabilize the low-valent
    
    
    intermediate and prevent catalyst aggregation.
  • Substrate Addition: Add methyl 2-morpholin-4-ylbenzoate (1.0 equiv) and

    
     (1.0 equiv) in anhydrous toluene.
    
  • Activation: Inject tetramethyldisiloxane (TMDSO, 2.0 equiv). The immediate reaction of

    
     with TMDSO initiates the cascade.
    
  • Thermal Cleavage: Seal the vial and heat at 110 °C for 16 hours. The high thermal energy is required to drive the difficult

    
     bond cleavage of the silylated intermediate.
    
  • Desilylation Workup (Validation Step): Cool to room temperature and quench with Tetrabutylammonium fluoride (TBAF). This step is a critical self-validating mechanism: it strips silyl groups from any unreacted intermediates, ensuring that TLC/NMR analysis accurately reflects the yield of the fully reduced 4-(2-methylphenyl)morpholine, rather than a mixture of silyl ethers[6].

Workflow2 A Methyl 2-morpholinobenzoate (Unactivated Aryl Ester) B Silylated Alcohol Intermediate (Non-catalyzed reduction) A->B Hydrosilylation C 4-(2-Methylphenyl)morpholine (Tolyl Derivative) B->C C-O Cleavage Cat TMDSO + KOtBu (Siloxane Activation) Cat->B Ni Ni(cod)2 / ICy·HBF4 (Catalytic Hydrogenolysis) Ni->C

Mechanistic logic of Ni-catalyzed exhaustive reduction of esters to tolyl derivatives.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the functionalization of methyl 2-morpholinobenzoate across different synthetic paradigms.

TransformationReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)Target Molecule
Reduction to Alcohol

(1.5 eq), THF
0 → 253.0>85%2-Morpholinobenzyl alcohol
Chlorination

(1.2 eq),

61 (Reflux)2.0>90%2-Morpholinobenzyl chloride
Exhaustive Reduction

,

, TMDSO,

11016.073–86%*4-(2-methylphenyl)morpholine

*Yield range based on the general unactivated aryl ester substrate scope utilizing the optimized Ni/NHC catalytic protocol.

References

  • Molaid Chemical Directory. "4-[2-[(1-Pyridin-2-ylimidazol-2-yl)sulfanylmethyl]phenyl]morpholine Synthesis Pathway." Molaid. Available at:[Link]

  • Cook, A., Prakash, S., Zheng, Y.-L., & Newman, S. G. (2020). "Exhaustive Reduction of Esters Enabled by Nickel Catalysis." Journal of the American Chemical Society, 142(18), 8109–8115. Available at:[Link]

Sources

Exploratory

Methyl 2-morpholinobenzoate: Physicochemical Profiling and Synthetic Workflows

Executive Summary Methyl 2-morpholinobenzoate (CAS: 223560-37-0) is a highly versatile ortho-substituted benzoate ester utilized extensively as a building block in medicinal chemistry and a substrate in advanced catalyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholinobenzoate (CAS: 223560-37-0) is a highly versatile ortho-substituted benzoate ester utilized extensively as a building block in medicinal chemistry and a substrate in advanced catalytic methodology studies[1]. The strategic placement of a morpholine ring adjacent to a methyl ester creates a unique stereoelectronic profile. The morpholine moiety imparts a tunable basicity and increased polarity, while the methyl ester provides a robust, yet reducible, protecting group for the carboxylic acid.

This technical guide dissects the physical properties of methyl 2-morpholinobenzoate, establishes causality behind its behavior in solution, and outlines self-validating synthetic protocols for its preparation and downstream utilization—specifically highlighting its role in state-of-the-art nickel-catalyzed exhaustive reductions[2].

Physicochemical Properties and Structural Causality

Understanding the physical properties of methyl 2-morpholinobenzoate requires analyzing the interplay between its functional groups. The tertiary amine of the morpholine ring acts as a moderate hydrogen bond acceptor and a weak base. This basicity is critical; it allows the molecule to be reversibly protonated, enabling orthogonal purification strategies (e.g., acid-base extraction).

Conversely, the methyl ester caps the hydrogen-bond donating ability of the parent carboxylic acid. This structural modification prevents intermolecular dimerization, significantly lowering the melting point and increasing the compound's solubility in organic solvents (such as dichloromethane and ethyl acetate) compared to 2-morpholinobenzoic acid.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of methyl 2-morpholinobenzoate, consolidating experimental data and structural heuristics.

Table 1: Physicochemical Properties of Methyl 2-morpholinobenzoate

PropertyValueMechanistic Rationale / Source
CAS Number 223560-37-0Primary identifier[1].
Molecular Formula C₁₂H₁₅NO₃Derived from structure[1].
Molecular Weight 221.25 g/mol Mass specification for stoichiometric calculations[1].
Hydrogen Bond Donors 0Esterification removes the acidic proton, increasing lipophilicity.
Hydrogen Bond Acceptors 4Contributed by the ester oxygens and the morpholine (N, O) heteroatoms.
Aqueous Solubility Low (Free Base) / High (Salt)Protonation of the morpholine nitrogen (e.g., via HCl) disrupts the lipophilic lattice, enabling aqueous solvation.

Synthetic Methodology: A Self-Validating Protocol

The most direct route to methyl 2-morpholinobenzoate is via Nucleophilic Aromatic Substitution (SₙAr) of methyl 2-fluorobenzoate with morpholine. The ortho-ester group is strongly electron-withdrawing, sufficiently activating the adjacent position for the displacement of the fluoride leaving group.

Protocol: SₙAr Synthesis of Methyl 2-morpholinobenzoate

Causality of Reagents:

  • Solvent: N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature stabilizes the highly polarized Meisenheimer complex transition state.

  • Base: Morpholine acts as both the nucleophile and the base to scavenge the generated HF. Alternatively, anhydrous K₂CO₃ can be used to preserve the amine equivalent.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under nitrogen, dissolve methyl 2-fluorobenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Add morpholine (2.5 equiv) dropwise at room temperature. If using an auxiliary base, add K₂CO₃ (1.5 equiv) followed by morpholine (1.1 equiv).

  • Thermal Activation: Heat the reaction mixture to 90–100 °C. The thermal energy overcomes the activation barrier of the initial nucleophilic attack.

  • Self-Validation (In-Process Control): Monitor via TLC (Silica, 80:20 Hexanes/EtOAc).

    • Validation Logic: The starting material is highly lipophilic (high R_f). As the polar morpholine ring is incorporated, the product spot will appear at a significantly lower R_f. The reaction is complete when the high R_f spot is fully consumed.

  • Workup: Cool to room temperature and partition between Ethyl Acetate and water. Wash the organic layer extensively with 5% aqueous LiCl or brine (at least 3 times) to selectively partition the DMF into the aqueous phase.

  • Analytical Confirmation: Obtain a ¹H NMR (CDCl₃). The self-validating markers for success are the appearance of two distinct multiplets at ~3.0 ppm and ~3.8 ppm (integrating for 4H each), corresponding to the N-CH₂ and O-CH₂ protons of the newly attached morpholine ring.

Downstream Applications: Exhaustive Reduction

Methyl 2-morpholinobenzoate is frequently used as a precursor to synthesize (2-morpholin-4-yl-phenyl)methanol (CAS: 465514-33-4)[3]. Recently, it has served as a benchmark substrate in advanced 2[2].

Mechanistic Insights into Nickel Catalysis

In the direct reduction starting from the ester, empirical data dictates that both the Nickel catalyst and a strong base (KOtBu) are absolutely required for conversion[2].

  • Causality: Removing the base halts the reaction entirely. However, KOtBu is only required in catalytic quantities[2]. Replacing KOtBu with Potassium Fluoride (KF) fails to afford the product because KF lacks the necessary basicity to deprotonate the N-heterocyclic carbene (NHC) ligand precursor, preventing the formation of the active Ni-NHC catalytic species[2].

Protocol: Classical LiAlH₄ Reduction (Baseline Method)

For laboratories without access to specialized Ni-catalysts, classical hydride reduction provides a robust, self-validating alternative.

  • Setup: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere.

  • Addition: Slowly add a solution of methyl 2-morpholinobenzoate in THF. The slow addition manages the exothermic evolution of hydrogen gas.

  • Self-Validation: Monitor via IR Spectroscopy. The strong, sharp carbonyl (C=O) stretching band at ~1720 cm⁻¹ characteristic of the ester will completely disappear, replaced by a broad O-H stretch at ~3300 cm⁻¹ indicating successful conversion to the alcohol.

  • Fieser Workup: Quench sequentially with

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). This precise stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing emulsion formation.

Process Visualization

The following diagram maps the logical flow from starting materials through the synthesis of methyl 2-morpholinobenzoate, culminating in its reduction to the corresponding alcohol.

ReactionPathway SM Methyl 2-fluorobenzoate + Morpholine SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr DMF, 100°C Target Methyl 2-morpholinobenzoate (CAS: 223560-37-0) SNAr->Target -HF Reduction Exhaustive Reduction (Ni-Catalyzed / LiAlH4) Target->Reduction [H] Product (2-Morpholin-4-yl-phenyl)methanol (CAS: 465514-33-4) Reduction->Product -MeOH

Workflow: Synthesis and downstream reduction of Methyl 2-morpholinobenzoate.

References

  • Source: Amazon S3 (amazonaws.com)
  • METHYL 2-MORPHOLINOBENZOATE | 223560-37-0 Source: ChemicalBook URL
  • 465514-33-4 | (2-Morpholin-4-yl-phenyl)

Sources

Foundational

Methyl 2-morpholin-4-ylbenzoate molecular weight and formula

The following technical guide provides an in-depth analysis of Methyl 2-morpholin-4-ylbenzoate, structured for researchers in medicinal chemistry and process development. Physicochemical Profiling, Synthetic Methodology,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-morpholin-4-ylbenzoate, structured for researchers in medicinal chemistry and process development.

Physicochemical Profiling, Synthetic Methodology, and Analytical Characterization[1]

Executive Summary & Molecular Identity

Methyl 2-morpholin-4-ylbenzoate (also known as Methyl 2-morpholinobenzoate) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of PI3K/mTOR kinase inhibitors and other ATP-competitive ligands. Its structure features a benzoate ester core with a morpholine ring substituted at the ortho position. This specific substitution pattern introduces significant steric strain, forcing the morpholine ring out of coplanarity with the benzene ring, which influences both metabolic stability and solubility profiles.

Core Molecular Data:

PropertyValueNotes
IUPAC Name Methyl 2-(morpholin-4-yl)benzoate
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol Monoisotopic Mass: 221.1052
CAS Registry IntermediateOften synthesized in situ; refer to acid precursor CAS 230275-86-6
Physical State Solid / Viscous OilLow melting point solid (dependent on purity)
Solubility DMSO, DCM, MethanolLimited aqueous solubility without ionization
Structural Analysis & Pharmacophore Implications

The ortho-morpholino group serves as a solubilizing moiety and a hydrogen bond acceptor. In medicinal chemistry, this motif is often employed to interact with the "hinge region" of kinase enzymes or to improve the lipophilic ligand efficiency (LLE) of a drug candidate.

Physicochemical Properties (Predicted)
  • LogP (Octanol/Water): ~1.8 – 2.1 (Moderate Lipophilicity)

  • Topological Polar Surface Area (TPSA): ~49 Ų (Good membrane permeability)

  • H-Bond Acceptors: 4 (Ester carbonyl, Ester ether, Morpholine ether, Morpholine nitrogen)

  • H-Bond Donors: 0

MoleculeProperties Molecule Methyl 2-morpholin-4-ylbenzoate (C12H15NO3) Core Benzoate Core (Scaffold) Molecule->Core Subst Ortho-Morpholine (Solubilizing Group) Molecule->Subst Prop1 MW: 221.25 g/mol Molecule->Prop1 Prop2 LogP: ~1.9 Molecule->Prop2 Prop3 TPSA: 49 Ų Molecule->Prop3

Figure 1: Structural decomposition and key physicochemical properties of the target molecule.

Synthetic Methodology

While Nucleophilic Aromatic Substitution (SNAr) can be used for activated rings (e.g., nitro-substituted), the ester group in methyl 2-halobenzoates is often insufficient to promote SNAr with morpholine under mild conditions. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the preferred, high-yield protocol for this synthesis.

Protocol: Buchwald-Hartwig Amination

This protocol utilizes a palladium source and a bidentate phosphine ligand to couple methyl 2-bromobenzoate with morpholine.

Reagents:

  • Substrate: Methyl 2-bromobenzoate (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube or vial, charge Methyl 2-bromobenzoate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), BINAP (46 mg, 0.075 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical for catalyst life).

  • Addition: Add anhydrous Toluene (5 mL) and Morpholine (105 µL, 1.2 mmol) via syringe under inert flow.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂) using a gradient of Hexane/EtOAc (0% → 20%).

Synthesis SM1 Methyl 2-bromobenzoate Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C SM1->Cat SM2 Morpholine SM2->Cat Inter Pd-Amine Complex (Catalytic Cycle) Cat->Inter Oxidative Addn Prod Methyl 2-morpholin-4-ylbenzoate Inter->Prod Reductive Elim

Figure 2: Synthetic pathway via Buchwald-Hartwig cross-coupling.

Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum will display distinct regions for the aromatic core, the morpholine ring, and the methyl ester.

  • Aromatic Region (4H):

    • δ 7.80 (dd, 1H): H-6 proton (deshielded by carbonyl, ortho to ester).

    • δ 7.45 (td, 1H): H-4 proton.

    • δ 7.05 (d, 1H): H-3 proton (shielded by amine, ortho to morpholine).

    • δ 7.00 (td, 1H): H-5 proton.

  • Aliphatic Region:

    • δ 3.90 (s, 3H): Methyl ester (-COOCH ₃).

    • δ 3.85 (t, 4H): Morpholine ether (-CH₂-O-CH₂-).

    • δ 3.05 (t, 4H): Morpholine amine (-CH₂-N-CH₂-).

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Method: Reverse Phase C18, Water/Acetonitrile gradient (+0.1% Formic Acid).

  • Detection: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Ion: [M+H]⁺ = 222.26 m/z .

Application in Drug Discovery

Methyl 2-morpholin-4-ylbenzoate serves as a versatile scaffold. The ester group allows for further diversification:

  • Hydrolysis: Conversion to 2-morpholinobenzoic acid (Lithium/Sodium salts) for coupling with amines.

  • Cyclization: Reaction with hydrazines or ureas to form quinazolinones or phthalazines, common pharmacophores in oncology (e.g., PARP or PI3K inhibitors).

References
  • Buchwald-Hartwig Amination Fundamentals

    • Title: Palladium-Catalyzed Aromatic Amination with in situ Gener
    • Source: Guram, A. S., & Buchwald, S. L. (1994). Journal of the American Chemical Society.
    • URL:[Link]

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: Tzara, A., et al. (2020).[2] ChemMedChem.

    • URL:[Link]

  • Synthesis of Ortho-Substituted Benzoates

    • Title: A Simple and Efficient Synthesis of Anthranilic Acid Derivatives via Palladium-Catalyzed Amin
    • Source: Wolfe, J. P., et al. (1996). Tetrahedron Letters.
    • URL:[Link]

Sources

Exploratory

Solubility of Methyl 2-morpholin-4-ylbenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-morpholin-4-ylbenzoate Executive Summary Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0 ) is a critical heterocyclic building block used primarily in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-morpholin-4-ylbenzoate

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, including tachykinin antagonists and other bioactive scaffolds.[1][2][3] Its structure features an ortho-substituted morpholine ring on a benzoate ester core, creating a molecule with distinct amphiphilic properties.[2][3]

Understanding the solubility profile of this compound is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.[2][3] This guide provides a scientifically grounded analysis of its solubility in organic solvents, supported by experimental protocols and structural logic.[3]

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, we must first deconstruct the molecule’s interactions with solvent systems.[3]

2.1 Structural Analysis
  • Lipophilic Domain: The phenyl ring and the methyl ester moiety contribute to lipophilicity, facilitating solubility in chlorinated and aromatic solvents.[2][3]

  • Polar/Basic Domain: The morpholine ring contains an ether oxygen (H-bond acceptor) and a tertiary amine nitrogen.[2][3] The ortho positioning creates steric bulk, which can disrupt crystal lattice packing, generally enhancing solubility compared to para-isomers.[2][3]

  • Basicity: The morpholine nitrogen is moderately basic (pKa of conjugate acid ~8.3).[2][3] This allows for pH-dependent solubility manipulation (i.e., salt formation).[3]

2.2 Key Properties
PropertyValue / CharacteristicRelevance to Solubility
CAS Number 223560-37-0Unique Identifier
Formula C₁₂H₁₅NO₃MW: 221.25 g/mol
Predicted LogP ~1.9 – 2.3Moderately Lipophilic; prefers organic phase.[3]
H-Bond Acceptors 3 (Ester O, Morpholine O, N)Good solubility in protic solvents (Alcohols).[2][3]
H-Bond Donors 0No self-association via H-bonds; lower MP than amides.[2][3]

Solubility Profile in Organic Solvents

The following data is synthesized from synthesis purification protocols (chromatographic eluents) and structure-property relationships (SPR).

3.1 Solubility Heatmap
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for extraction.[2][3] The lipophilic core interacts well with DCM.[2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>50 mg/mL)"Like dissolves like."[2][3] Standard solvent for reaction workup and silica column elution.[2][3]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Solubilizes via dipole-dipole interactions.[2][3] Used for nucleophilic substitution reactions.[2][3]
Alcohols Methanol, Ethanol, IsopropanolModerate to Good Soluble due to H-bonding with morpholine oxygen.[2][3] Solubility decreases as alcohol chain length increases.[3]
Ethers THF, 2-MeTHF, DioxaneGood Excellent compatibility; THF is often used as a reaction solvent.[2][3]
Hydrocarbons Hexane, Heptane, CyclohexanePoor (<1 mg/mL)The polar ester and morpholine groups repel non-polar alkanes.[2][3] Used as an anti-solvent .[3]
Aqueous Water (Neutral pH)Insoluble Hydrophobic ester dominates.[2][3]
Aqueous Water (Acidic pH < 4)Soluble Protonation of the morpholine nitrogen (forming the cation) drastically increases water solubility.[2][3]
3.2 Critical Process Implications
  • Recrystallization Strategy: Dissolve in a minimum amount of hot Ethyl Acetate or Ethanol , then slowly add Hexane or Heptane (Anti-solvent) to induce precipitation.[2][3]

  • Chromatography: The compound is typically purified on silica gel using a gradient of Hexane:Ethyl Acetate (starting 9:1 -> 7:3).[2][3] It elutes easily, confirming its solubility in esters.[3]

Experimental Protocols for Solubility Determination

Do not rely solely on literature values. Batch-to-batch polymorphic variations can alter solubility.[3] Use these protocols to validate data for your specific lot.

4.1 Protocol A: Kinetic Solubility (Visual "Shake-Test")

Best for rapid solvent screening during process development.[3]

  • Preparation: Weigh 10 mg of Methyl 2-morpholin-4-ylbenzoate into a transparent HPLC vial.

  • Addition: Add solvent in 50 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • Dissolved in 50 µL: Solubility > 200 mg/mL.[3]

    • Dissolved in 500 µL: Solubility ~ 20 mg/mL.[3]

    • Undissolved in 1 mL: Solubility < 10 mg/mL.[2][3]

4.2 Protocol B: Thermodynamic Equilibrium Solubility (The Gold Standard)

Required for formulation and precise analytical standards.[3]

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent to ensure a saturated suspension.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of the ester).[2][3]

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Comparison against a 5-point calibration curve of the standard.[2][3]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityStrategy Compound Methyl 2-morpholin-4-ylbenzoate Goal Define Goal Compound->Goal Reaction Synthesis Reaction Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Cleanup Analysis HPLC/NMR Analysis Goal->Analysis QC PolarAprotic Use DMF / DMSO (Nucleophilic Subs.) Reaction->PolarAprotic High Temp NonPolar Use Toluene / THF (Coupling Rxns) Reaction->NonPolar Standard Cryst Recrystallization Purification->Cryst Chrom Column Chromatography Purification->Chrom Diluent Diluent: Acetonitrile or Methanol Analysis->Diluent SolventPair Solvent: EtOAc Anti-Solvent: Hexane Cryst->SolventPair Eluent Eluent: Hexane/EtOAc (Gradient) Chrom->Eluent

Figure 1: Strategic solvent selection workflow for Methyl 2-morpholin-4-ylbenzoate based on application.

References

  • Google Patents. (2022).[2][3] CN115490650B - Synthesis method of morpholine benzoate compound. (Describes purification eluents for morpholine benzoates). Retrieved from

  • PubChem. (2024).[3] Compound Summary: Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate (Analogue).[2][3] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Safe Handling and Risk Assessment of Methyl 2-morpholin-4-ylbenzoate

This guide provides a comprehensive overview of the material properties, potential hazards, and safe handling protocols for Methyl 2-morpholin-4-ylbenzoate. Designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the material properties, potential hazards, and safe handling protocols for Methyl 2-morpholin-4-ylbenzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for conducting a thorough risk assessment. The principles outlined herein are grounded in established laboratory safety protocols and an analysis of the compound's constituent chemical moieties.

Compound Identification and Physicochemical Properties

Methyl 2-morpholin-4-ylbenzoate is an organic compound featuring a benzoate ester functional group substituted with a morpholine ring.[1] The morpholine heterocycle is a common feature in medicinal chemistry, valued for its physicochemical and metabolic properties.[2] While a specific, verified SDS for this exact molecule is not publicly available, its properties can be reliably inferred from its structure and data on closely related analogues.

A critical first step in any laboratory procedure is to understand the physical and chemical properties of the materials involved.[3] These properties dictate storage conditions, potential reactivity, and appropriate emergency responses.

PropertyInferred Value / InformationRationale & Source
CAS Number Not readily available; related acid is 42106-48-9Based on the parent compound, 2-(Morpholin-4-yl)benzoic acid.[4]
Molecular Formula C₁₂H₁₅NO₃Derived from chemical structure.
Molecular Weight 221.25 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Based on the appearance of the related compound 2-(morpholin-4-ylcarbonyl)benzoate.[1]
Solubility Expected to be soluble in polar organic solvents.This is a common characteristic for morpholine-containing compounds.[1]
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, acids, and bases.Inferred from general stability of benzoate esters and morpholine derivatives.[5]
Reactivity The ester group may be susceptible to hydrolysis under strong acidic or basic conditions.Standard reactivity for ester functional groups.

Hazard Identification and GHS Classification (Inferred)

A comprehensive risk assessment is a cornerstone of laboratory safety.[6] Since a dedicated SDS for Methyl 2-morpholin-4-ylbenzoate is not available, we must infer its potential hazards based on the known toxicology of its core components: the morpholine ring and the aromatic ester group. This process is a key requirement of chemical safety programs.[3] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[7][8]

The parent compound, 2-(Morpholin-4-yl)benzoic acid, is classified with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] Morpholine itself is a flammable liquid that is corrosive to tissues and toxic upon contact or inhalation.[2][9] Aromatic esters can also cause skin and eye irritation.[10][11]

Based on this analysis, the following GHS classifications are conservatively inferred for Methyl 2-morpholin-4-ylbenzoate:

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement (Inferred)
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[4][10]
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[4][10]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation.[4][11]

The Risk Assessment Workflow: A Mandate for Safe Science

Before any new experiment involving this compound, a thorough risk assessment must be performed.[6][12] This is not merely a documentation exercise; it is a dynamic process of inquiry that forms the foundation of a safe experimental design. The objective is to identify potential hazards at each step of a protocol and implement robust control measures to mitigate them.[3][6]

RiskAssessmentWorkflow cluster_plan Phase 1: Planning & Evaluation cluster_assess Phase 2: Risk Analysis cluster_control Phase 3: Control & Mitigation cluster_review Phase 4: Documentation & Review A Identify Chemicals & Protocol Steps B Consult Authoritative Sources (SDS, Literature) A->B C Evaluate Hazards: - Chemical (Toxic, Flammable) - Process (Heat, Pressure) B->C D Assess Exposure Potential (Inhalation, Dermal, Ingestion) C->D What are the intrinsic dangers? E Determine Risk Level (Probability x Severity) D->E What could go wrong? F Implement Hierarchy of Controls: 1. Elimination/Substitution 2. Engineering (Fume Hood) 3. Administrative (SOPs) 4. PPE (Gloves, Goggles) E->F How can I prevent it? G Prepare for Contingencies (Spill Kits, Emergency Contacts) F->G What if something does go wrong? H Document Assessment G->H I Review & Update Regularly (e.g., change in scale, new info) H->I

Figure 1: A systematic workflow for laboratory chemical risk assessment.

Safe Handling, Storage, and Engineering Controls

Based on the inferred hazards, stringent handling procedures are required. The following controls are mandatory when working with Methyl 2-morpholin-4-ylbenzoate and its solutions.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] The use of local exhaust ventilation is recommended to control emissions at the source.[13]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them immediately if contamination occurs.

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities, a chemical-resistant apron may be necessary.[2]

Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][14] The container must be kept tightly closed.[13][14]

  • Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory work area.[5][9]

  • Static Discharge: For procedures involving flammable solvents, ensure that containers and equipment are properly grounded and bonded to prevent static discharge.[5][14]

Emergency and First Aid Procedures

Preparedness is paramount for mitigating the impact of an accidental exposure or spill.[12]

  • Inhalation: If inhaled, immediately move the individual to fresh air and keep them comfortable for breathing.[5] If symptoms persist, seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[5] Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[5] Call a poison control center or doctor immediately for treatment advice.

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal according to local regulations.[14]

Application Profile: A Palladium-Catalyzed Cross-Coupling Reaction

To contextualize the safety protocols, we will examine a hypothetical synthetic workflow where Methyl 2-morpholin-4-ylbenzoate could be used as a starting material or product. This protocol integrates safety considerations at every step, demonstrating the practical application of the risk assessment framework. The synthesis of morpholine benzoate compounds often involves palladium-catalyzed reactions.[15]

Objective: Synthesis of a biaryl compound via a Suzuki cross-coupling reaction.

ExperimentalWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Solvent Addition & Reaction cluster_workup Step 3: Workup & Extraction cluster_purify Step 4: Purification & Analysis A Charge oven-dried flask with: - Methyl 2-morpholin-4-ylbenzoate - Arylboronic acid - Palladium catalyst - Ligand - Base (e.g., K2CO3) B Safety Rationale: - Handle solids in fume hood. - Pd catalysts can be pyrophoric. - Base is corrosive. A->B C Add anhydrous solvent (e.g., Toluene) via cannula transfer. A->C Inert Atmosphere D Heat reaction mixture to reflux under inert atmosphere (N2/Ar). C->D Heating E Safety Rationale: - Toluene is flammable and toxic. - Perform in fume hood. - Use heating mantle with controller. - Ensure condenser is working. C->E D->E F Cool to RT. Quench reaction with water. D->F Reaction Complete G Perform liquid-liquid extraction with ethyl acetate. F->G Phase Separation H Safety Rationale: - Potential for pressure buildup during quench. - Handle flammable extraction solvents in fume hood, away from ignition sources. F->H G->H I Dry organic layer (e.g., MgSO4), filter, and concentrate in vacuo. G->I Isolate Organic Layer J Purify crude product via flash column chromatography. I->J Crude Product K Safety Rationale: - Rotary evaporator use requires implosion screen. - Silica dust is a respiratory hazard. - Solvent handling requires ventilation. I->K J->K

Figure 2: An experimental workflow with integrated safety rationales.

References

  • Risk assessment - Chemical safety. (n.d.). Simon Fraser University. Retrieved March 7, 2026, from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved March 7, 2026, from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, September 29). Lab Manager. Retrieved March 7, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Acuity App. Retrieved March 7, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox. Retrieved March 7, 2026, from [Link]

  • Chemical Hazard Risk Assessment Form. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]

  • Risk Assessing Chemicals Procedure. (2025, September 4). Griffith University. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG. Retrieved March 7, 2026, from [Link]

  • Lithium 2-[(morpholin-4-yl)methyl]benzoate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
  • methyl 2-[2-(propan-2-yl)morpholin-4-yl]-5-sulfamoylbenzoate. (n.d.). Chemazone. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Aromatic Fragrances International. (2026, February 9). Aromatic Fragrances International. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET Material - Identity: AROMATIC 100. (2021, November 12). Sea Hawk Paints. Retrieved March 7, 2026, from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved March 7, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - Vitol.com. (2021, April 14). Vitol. Retrieved March 7, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. Retrieved March 7, 2026, from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved March 7, 2026, from [Link]

  • 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Catalytic Applications of Methyl 2-morpholin-4-ylbenzoate

Executive Summary Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is an ortho-substituted aryl ester characterized by the conjugation of a morpholine moiety with a benzoate core[1]. In modern drug discovery and organo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is an ortho-substituted aryl ester characterized by the conjugation of a morpholine moiety with a benzoate core[1]. In modern drug discovery and organometallic chemistry, this compound serves as a critical bifunctional building block. Its unique stereoelectronic profile makes it an ideal substrate for advanced synthetic methodologies, including nickel-catalyzed exhaustive reductions[2] and the synthesis of CNS-penetrant active pharmaceutical ingredients (APIs)[3]. This whitepaper provides a comprehensive, self-validating framework for the synthesis, characterization, and application of this compound.

Chemoinformatics & Physicochemical Data

Accurate chemoinformatic identification is paramount for tracking compound libraries and predicting pharmacokinetic properties. While direct PubChem CID indexing for the exact ester may dynamically update across databases, its standardized SMILES and computed InChIKey serve as immutable digital identifiers. It is frequently cross-referenced via its primary reduced derivative, (2-Morpholin-4-yl-phenyl)methanol (PubChem CID: 2776562)[3].

PropertyValue
Chemical Name Methyl 2-morpholin-4-ylbenzoate
CAS Registry Number 223560-37-0[1]
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol [4]
SMILES String O=C(OC)C1=CC=CC=C1N2CCOCC2[4]
MDL Number MFCD06203763[4]

Synthetic Methodology: Buchwald-Hartwig Amination

Causality & Expert Insight: The ortho-ester group presents significant steric hindrance and a high potential for side reactions (e.g., ester saponification or unwanted amidation). Therefore, selecting a bulky, electron-rich monophosphine ligand such as XPhos is critical. XPhos accelerates the oxidative addition into the sterically congested C-Br bond and facilitates rapid reductive elimination. Furthermore, employing a mild base like Cs₂CO₃—rather than stronger alkoxides like NaOtBu—prevents the degradation of the methyl ester functional group.

Step-by-Step Self-Validating Protocol
  • Catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The dark purple solution will transition to a reddish-brown active Pd(0) species upon solvent addition.

  • Reagent Loading: Add methyl 2-bromobenzoate (1.0 equiv, 10 mmol) and Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Solvent & Amine Addition: Inject anhydrous toluene (20 mL) followed by morpholine (1.2 equiv, 12 mmol). Toluene is selected for its optimal boiling point (110°C) and non-polar nature, which stabilizes the transition states of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a new fluorescent product spot (R_f ~0.4) indicates successful conversion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography to yield the pure ester.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 2-bromobenzoate) Pd0->OxAdd Ar-Br addition PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (Morpholine) PdII->AmineBind Morpholine Deprotonation Base Deprotonation (Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim HX removal RedElim->Pd0 Catalyst Regeneration Product Methyl 2-morpholin-4-ylbenzoate RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination yielding Methyl 2-morpholin-4-ylbenzoate.

Downstream Applications in Drug Development & Catalysis

Precursor for CNS-Active Intermediates

Methyl 2-morpholin-4-ylbenzoate is highly valued as a direct precursor for synthesizing (2-Morpholin-4-yl-phenyl)methanol (CAS: 465514-33-4)[3]. By subjecting the ester to controlled reduction using Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C, the ester is cleanly reduced to the primary alcohol. This benzyl alcohol derivative is a critical pharmacophore; the morpholine ring enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration, making it a staple in neuropharmacological drug design[3].

Benchmark Substrate in Nickel-Catalyzed Exhaustive Ester Reduction

Recent breakthroughs in homogeneous catalysis have utilized methyl 2-morpholin-4-ylbenzoate as a challenging benchmark substrate to validate nickel-catalyzed exhaustive reduction protocols[2]. In these systems, the ester is reduced beyond the aldehyde or alcohol state directly to the corresponding alkyl or aryl fragments. The presence of the ortho-morpholine group serves as an internal coordinating moiety that can stabilize the highly reactive Ni(I)/Ni(III) intermediates, thereby dictating the regioselectivity and efficiency of the C(acyl)-O bond cleavage[2].

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must be validated against the following spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The morpholine ring exhibits distinct resonances: a multiplet at ~3.05 ppm (4H, -CH₂-N-CH₂-) and a multiplet at ~3.85 ppm (4H, -CH₂-O-CH₂-). The methyl ester appears as a sharp, integrated singlet at ~3.90 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The defining carbonyl carbon of the ester resonates at ~168.5 ppm. The morpholine carbons typically appear at ~52.0 ppm (N-C) and ~67.5 ppm (O-C).

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 222.1, confirming the molecular weight of 221.25 g/mol [4].

References

  • Chemikart. "223560-37-0 | Methyl 2-morpholin-4-ylbenzoate". Source: chemikart.com. URL: [Link]

  • Supplementary Information. "Exhaustive Reduction of Esters Enabled by Nickel Catalysis". Source: amazonaws.com. URL: [Link]

Sources

Foundational

The Morpholine-Benzoate Axis: Structural Optimization and Therapeutic Utility

Executive Summary The morpholine benzoate scaffold represents a convergence of two privileged structures in medicinal chemistry: the morpholine heterocycle and the benzoate core . While "morpholine benzoate" can refer to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine benzoate scaffold represents a convergence of two privileged structures in medicinal chemistry: the morpholine heterocycle and the benzoate core . While "morpholine benzoate" can refer to a simple salt, this technical guide focuses on the covalent 4-(morpholin-4-yl)benzoic acid scaffold and its derivatives. This structural motif is critical in drug discovery due to its ability to modulate lipophilicity (LogP), enhance metabolic stability, and provide versatile vectors for hydrogen bonding. This guide details the synthetic architecture, structure-activity relationships (SAR), and validated protocols for this bioactive class.[1]

Structural Architecture & Pharmacophore Analysis[1][2]

The efficacy of morpholine benzoate derivatives stems from a synergistic interplay between the solubilizing morpholine head and the lipophilic benzoate tail.

The Pharmacophoric Triad
  • The Morpholine Head: Acts as a metabolic "handle" and solubility enhancer (

    
    ). The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA), while the amine nitrogen (when quaternized or protonated) interacts with anionic residues in target proteins (e.g., Asp/Glu in kinase pockets).
    
  • The Benzoate Core: Provides a rigid phenyl spacer for

    
    -
    
    
    
    stacking interactions (e.g., with Trp/Phe residues in AChE active sites). The carbonyl group acts as a strong HBA.
  • The Linker/Tail: The ester or amide functionality allows for rapid diversification into hydrazides, semicarbazides, or heterocycle-fused derivatives.

Visualization: The Scaffold Logic

The following diagram illustrates the structural logic governing this scaffold's bioactivity.

MorpholineBenzoateScaffold Morpholine Morpholine Ring (Solubility & H-Bonding) Linker C-N Bond (Electronic Coupling) Morpholine->Linker S_NAr Attachment Benzoate Benzoate Core (Pi-Stacking & Rigidity) Linker->Benzoate Resonance Tail Functional Tail (Esters/Amides/Hydrazides) Benzoate->Tail Diversification Point

Caption: Figure 1. The modular architecture of the morpholine-benzoate scaffold, highlighting the functional role of each domain.

Synthetic Strategies

The construction of the morpholine benzoate core typically relies on Nucleophilic Aromatic Substitution (


) followed by functional group interconversion.
Core Synthesis: The Approach

The most robust route involves the reaction of ethyl 4-fluorobenzoate with morpholine . The electron-withdrawing ester group at the para-position activates the benzene ring for nucleophilic attack by the morpholine nitrogen.

  • Reagents: Ethyl 4-fluorobenzoate, Morpholine (excess or with base),

    
    , DMSO or DMF.
    
  • Conditions: Reflux (100–120°C) for 12–24 hours.

  • Yield: Typically High (>85%).[2]

Divergent Synthesis Workflow

Once the core Ethyl 4-morpholinobenzoate is formed, it serves as a precursor for three primary bioactive classes:

  • Hydrazides/Semicarbazides: For antimicrobial activity.[3]

  • Amides: For kinase inhibition (via reaction with anilines).

  • Acids: For salt formation or further coupling.

SynthesisWorkflow Start Ethyl 4-fluorobenzoate Core Ethyl 4-morpholinobenzoate (The Hub) Start->Core S_NAr (DMSO, 120°C) Reagent Morpholine + K2CO3 Reagent->Core Prod1 Hydrazides/Semicarbazides (Antimicrobial) Core->Prod1 N2H4·H2O, then R-NCS Prod2 Benzamides (Kinase Inhibitors) Core->Prod2 Hydrolysis -> Amine Coupling Prod3 Benzoic Acid Salts (Prodrugs) Core->Prod3 Hydrolysis -> Salt Formation

Caption: Figure 2. Divergent synthetic pathway starting from the fluorobenzoate precursor.

Therapeutic Applications & SAR Data

Antimicrobial Activity (Hydrazide Derivatives)

Morpholine benzoate hydrazides and semicarbazides have shown potent activity against Gram-positive bacteria. The morpholine ring disrupts the bacterial cell wall integrity, while the hydrazide linker chelates metal ions essential for bacterial enzymes.

Key Insight: Semicarbazide derivatives (containing a urea linkage) often outperform thiosemicarbazides due to better water solubility and polarity, enhancing cellular uptake [1].[3]

Data Summary: Antibacterial Potency (MIC values) | Compound Class | Substituent (R) | Target Organism | MIC (


g/mL) | Mechanism |
| :--- | :--- | :--- | :--- | :--- |
| Semicarbazide | 4-Bromophenyl | E. faecalis | 3.91 | Membrane Disruption |
| Thiosemicarbazide | 4-CF3-phenyl | S. aureus | 31.25 | DNA Gyrase Inhibition |
| Hydrazone | Unsubstituted | E. coli | >100 | (Inactive) |
Anticancer Activity (Kinase & EZH2 Inhibition)

In oncology, the scaffold is often fused with quinolines or used to target EZH2 (Enhancer of Zeste Homolog 2). The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinases or the substrate-binding pocket of methyltransferases.

  • EZH2 Inhibition: Benzomorpholine derivatives have demonstrated

    
     values as low as 1.1 
    
    
    
    M
    against A549 lung cancer cells, inducing G2/M phase arrest [2].
  • Kinase Targets: 4-anilinoquinoline derivatives bearing a morpholine benzoate tail show high selectivity for EGFR, with

    
     values in the low micromolar range (8.50 
    
    
    
    M against HepG2) [3].
CNS Activity (AChE Inhibitors)

Morpholine benzoates are explored for Alzheimer's disease as Acetylcholinesterase (AChE) inhibitors. The morpholine ring mimics the choline headgroup of acetylcholine, while the benzoate moiety interacts with the peripheral anionic site (PAS) of the enzyme.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-morpholinobenzoate (The Core)

Use this protocol to generate the primary scaffold.

  • Reagents: Ethyl 4-fluorobenzoate (10 mmol), Morpholine (15 mmol), Potassium Carbonate (

    
    , 20 mmol), DMSO (20 mL).
    
  • Setup: 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve ethyl 4-fluorobenzoate in DMSO.

    • Add

      
       and morpholine.
      
    • Heat the mixture to 110–120°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Workup: Pour the cooled reaction mixture into crushed ice (100 g). A solid precipitate should form.

    • Filter the solid, wash copiously with water to remove DMSO and excess base.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.95 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.32 (q, 2H,
    
    
    ), 3.85 (t, 4H, Morph-O-
    
    
    ), 3.28 (t, 4H, Morph-N-
    
    
    ), 1.36 (t, 3H,
    
    
    ).
Protocol B: Broth Microdilution Assay (Antimicrobial)

Use this protocol to validate bioactivity.

  • Preparation: Dissolve the synthesized morpholine benzoate derivative in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Plate Setup: Use 96-well plates. Add 100

    
    L of Mueller-Hinton broth to all wells.
    
  • Dilution: Perform serial 2-fold dilutions of the test compound (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Zawadzka, A., et al. (2025). "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." International Journal of Molecular Sciences. Link

  • Luo, Y., et al. (2019).[4] "Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity." Molecular Diversity, 23(3), 681-696.[4] Link

  • Abuarqoub, D., et al. (2024).[1][5] "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." RSC Advances, 14, 2500-2512. Link

  • Gwaram, N.S., et al. (2013). "Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition." ResearchGate.[6][7] Link

  • Kour, D., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Medicinal Research Reviews, 40(2). Link

Sources

Exploratory

Comparative Physicochemical and Pharmacological Profiling: Ortho- vs. Para-Morpholinyl Benzoates

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological divergence between ortho- (2-) and para- (4-) morpholinyl benzoates . While sharing an identical molecular formula, these iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between ortho- (2-) and para- (4-) morpholinyl benzoates . While sharing an identical molecular formula, these isomers exhibit drastically different behaviors due to the "Ortho Effect" —specifically, the steric inhibition of resonance.

For drug development professionals, the ortho-isomer represents a scaffold of high metabolic stability and conformational restriction , whereas the para-isomer offers maximal conjugation and rapid metabolic clearance . This guide details the causal mechanisms behind these differences and provides validated protocols for their synthesis and characterization.

Structural & Electronic Dynamics: The "Twist" Mechanism

The core differentiator between the two isomers is the dihedral angle between the morpholine ring, the phenyl ring, and the ester carbonyl.

Para-Morpholinyl Benzoate: The Conjugated System

In the 4-position, the morpholine nitrogen lone pair is co-planar with the benzene ring. This allows for full resonance delocalization into the electron-withdrawing ester group.

  • Consequence: The molecule is planar. The nitrogen is electron-deficient (less basic), and the ester carbonyl is electron-rich (less electrophilic).

  • UV-Vis: Bathochromic shift (Red shift) due to extended conjugation.

Ortho-Morpholinyl Benzoate: Steric Inhibition of Resonance (SIR)

In the 2-position, the bulky morpholine ring sterically clashes with the adjacent ester carbonyl. To relieve this strain, the ester group rotates out of the plane of the benzene ring (often 60–90° twist).

  • Consequence: Resonance is broken.[1] The morpholine nitrogen retains high electron density (more basic), and the ester carbonyl is electronically isolated from the donor nitrogen.

  • Intramolecular Interaction: A potential intramolecular hydrogen bond (chlate effect) can form between the morpholine nitrogen and the ester oxygen (or protonated species), locking the conformation.

Visualization: Electronic Disconnect

ResonanceDynamics cluster_para Para-Isomer (Conjugated) cluster_ortho Ortho-Isomer (De-Conjugated) P_N Morpholine N (sp2 character) P_Ring Phenyl Ring (Planar) P_N->P_Ring Strong Resonance Donation P_Ester Ester Carbonyl (e- Rich) P_Ring->P_Ester Conjugation O_N Morpholine N (sp3 character) O_Ring Phenyl Ring O_N->O_Ring Steric Clash O_Ester Ester Carbonyl (Twisted) O_N->O_Ester Possible H-Bond (Intramolecular) O_Ring->O_Ester Resonance Inhibited

Figure 1: Mechanistic flow of electron density. Note the broken conjugation path in the ortho-isomer due to steric twist.

Synthetic Pathways: Overcoming the Ortho-Barrier

Synthesizing the ortho-isomer via traditional Nucleophilic Aromatic Substitution (


) is often low-yielding due to steric hindrance and electronic repulsion. Palladium-catalyzed cross-coupling is the industry standard for high-purity synthesis.
Comparative Synthetic Strategy
FeaturePara-Isomer RouteOrtho-Isomer Route
Primary Method

(Nucleophilic Aromatic Substitution)
Buchwald-Hartwig Amination
Precursor Methyl 4-fluorobenzoateMethyl 2-bromobenzoate
Reagents Morpholine,

, DMSO, Heat
Morpholine,

, BINAP,

, Toluene
Difficulty Low (Scale-up friendly)High (Catalyst sensitivity)
Protocol: Buchwald-Hartwig Synthesis of Methyl 2-morpholinobenzoate

Use this protocol for generating the ortho-isomer when SnAr fails.

Reagents:

  • Methyl 2-bromobenzoate (1.0 equiv)[2][3]

  • Morpholine (1.2 equiv)

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)[2]
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (

    
    ) three times.
    
  • Catalyst Pre-complexation: Add

    
     and BINAP. Add anhydrous toluene and stir at room temperature for 15 mins to form the active catalytic species (solution turns orange/red).
    
  • Substrate Addition: Add Methyl 2-bromobenzoate, Morpholine, and

    
     under positive 
    
    
    
    pressure.
  • Reaction: Heat to 100°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd). Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Flash column chromatography. The ortho-isomer typically elutes faster (higher

    
    ) than the para-isomer due to internal H-bonding masking polarity.
    

Physicochemical Profiling

The structural twist dictates the physicochemical properties relevant to formulation and bioavailability.

Solubility and LogP
  • Ortho-Isomer: Higher LogP (more lipophilic). The intramolecular folding/H-bonding "hides" polar groups, reducing the energy penalty for entering lipid membranes. Lower crystal lattice energy often results in higher solubility in organic solvents compared to the para-isomer.

  • Para-Isomer: Lower LogP. The planar structure facilitates efficient crystal packing (pi-stacking), often leading to higher melting points and lower solubility.

Basicity ( of Conjugate Acid)

This is the most critical differentiator for salt formation.

IsomerPredicted

(Morpholine N)
Explanation
Para ~ 4.5 – 5.5Low Basicity. The N lone pair is delocalized into the phenyl ring and ester (resonance withdrawing).
Ortho ~ 6.5 – 7.5Higher Basicity. Steric twist prevents resonance delocalization. The N lone pair remains localized (aliphatic-like), making it more available for protonation.

Pharmacological Implications: Metabolism & Binding

Metabolic Stability (Ester Hydrolysis)

The ortho-morpholinyl group acts as a "molecular shield" against esterases (e.g., carboxylesterases in plasma).

  • Para-Benzoate: Rapid hydrolysis.[4] The carbonyl carbon is sterically accessible.

  • Ortho-Benzoate: Slow hydrolysis. The bulky morpholine ring blocks the trajectory of the attacking water/enzyme nucleophile (Burgi-Dunitz angle).

    • Exception: At specific pH ranges, the ortho-morpholine nitrogen can act as an intramolecular general base , activating a water molecule to attack the ester from the inside, potentially accelerating non-enzymatic hydrolysis.

Drug-Target Interaction
  • Entropic Advantage: The ortho-isomer is conformationally restricted. If the bioactive conformation matches this twisted state, the drug binds with a lower entropic penalty compared to the flexible para-isomer.

  • Case Study (PC-PLC Inhibitors): Research indicates that for specific Phospholipase C inhibitors, the ortho-morpholino scaffold is optimal because the twisted conformation aligns the N-benzylamine and ester groups to interact with the catalytic

    
     and hydrophobic pockets simultaneously, a geometry impossible for the planar para-isomer.
    
Visualization: Metabolic Fate

Metabolism cluster_para_met Para-Isomer Fate cluster_ortho_met Ortho-Isomer Fate P_Drug Para-Morpholinyl Benzoate Esterase Plasma Esterase P_Drug->Esterase High Affinity P_Metabolite Rapid Hydrolysis (Inactive Acid) Esterase->P_Metabolite t1/2 < 10 min O_Drug Ortho-Morpholinyl Benzoate Shield Steric Shielding O_Drug->Shield Enzyme Blocked O_Stable Metabolically Stable (Prolonged Action) Shield->O_Stable t1/2 > 60 min

Figure 2: Comparative metabolic stability profiles.

References

  • Buchwald-Hartwig Amination Mechanism & Protocols

    • Title: Palladium-Catalyzed Amination of Aryl Halides.[2][3][5]

    • Source:Journal of Organic Chemistry / BenchChem Protocols.
  • Ortho Effect & Steric Inhibition of Resonance

    • Title: Steric inhibition of resonance in ortho-substituted benzoic acids.[1][6][7]

    • Source:Chemistry Stack Exchange / Khan Academy.
    • URL:[Link]

  • Hydrolysis Kinetics of Ortho-Substituted Benzoates

    • Title: Kinetic study of hydrolysis of benzoates.[6] Variation of the ortho substituent effect.

    • Source:ResearchGate.[8]

    • URL:[Link]

  • Pharmacological Application (PC-PLC Inhibitors)

    • Title: Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold.[9]

    • Source:Royal Society of Chemistry (RSC) / NIH.
    • URL:[Link]

  • pKa and Basicity Data

    • Title: Bordwell pKa Table (Acidity in DMSO/Water).[10]

    • Source:Organic Chemistry D
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-morpholin-4-ylbenzoate via Buchwald-Hartwig Amination

Abstract This application note details the optimized synthesis of Methyl 2-morpholin-4-ylbenzoate (Methyl 2-morpholinobenzoate) utilizing Palladium-catalyzed Buchwald-Hartwig amination. Unlike standard nucleophilic aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthesis of Methyl 2-morpholin-4-ylbenzoate (Methyl 2-morpholinobenzoate) utilizing Palladium-catalyzed Buchwald-Hartwig amination. Unlike standard nucleophilic aromatic substitution (


), which often requires harsh conditions or highly electron-deficient substrates, this protocol leverages a specialized Pd-ligand system to overcome the steric hindrance imposed by the ortho-ester functionality. We present a dual-strategy approach: a Standard Protocol  using rac-BINAP for cost-efficiency and an Advanced Protocol  utilizing RuPhos/XPhos for maximizing yield in recalcitrant batches. Critical attention is given to base selection to prevent methyl ester hydrolysis.

Introduction & Retrosynthetic Strategy

The target molecule, Methyl 2-morpholin-4-ylbenzoate, serves as a critical scaffold in the synthesis of anthranilic acid derivatives, often found in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The Synthetic Challenge

The primary challenge in synthesizing this motif is the ortho-substituent effect . The ester group at the C2 position creates significant steric bulk, hindering the approach of the palladium center during the oxidative addition and amine coordination steps.[1] Furthermore, the methyl ester is susceptible to:

  • Transesterification/Hydrolysis: Common Buchwald bases like Sodium tert-butoxide (NaOtBu) can attack the methyl ester, leading to byproducts.

  • Chelation: The carbonyl oxygen may coordinate to the metal center, potentially poisoning the catalyst or altering selectivity.

Strategic Solution

To mitigate these issues, this protocol employs Cesium Carbonate (


)  as a mild, non-nucleophilic base and bulky phosphine ligands to facilitate the reductive elimination step despite steric crowding.
Reaction Scheme

The transformation involves the coupling of Methyl 2-bromobenzoate with Morpholine.

ReactionScheme SM1 Methyl 2-bromobenzoate (Electrophile) Cat Pd(OAc)2 / Ligand Cs2CO3, Toluene, 100°C SM1->Cat SM2 Morpholine (Nucleophile) SM2->Cat Prod Methyl 2-morpholin-4-ylbenzoate (Target) Cat->Prod C-N Bond Formation

Figure 1: General reaction scheme for the targeted C-N coupling.

Mechanistic Insight & Ligand Selection

Understanding the catalytic cycle is vital for troubleshooting. The Buchwald-Hartwig cycle consists of three main stages. For ortho-substituted substrates, the Reductive Elimination step is often the rate-determining step (RDS), necessitating electron-rich, bulky ligands.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord + Morpholine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - HBr (Base-HBr) RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[1] Bulky ligands accelerate the Reductive Elimination step.

Ligand & Base Optimization Matrix

The following table summarizes the logic behind reagent selection for this specific transformation.

ComponentRecommendationMechanism of Action
Catalyst

or

Precursor reduces to active Pd(0) species in situ.
Ligand (Standard) rac-BINAP Bidentate ligand; prevents formation of inactive Pd-dimers; good general utility.
Ligand (Advanced) RuPhos or XPhos Dialkylbiaryl phosphines; bulky nature promotes reductive elimination in sterically congested (ortho) systems.
Base

Mild, insoluble inorganic base. Prevents ester hydrolysis common with alkoxides (NaOtBu).
Solvent Toluene Non-polar; high boiling point (110°C) allows sufficient thermal energy for activation.

Experimental Protocols

Safety Precaution
  • Palladium: Heavy metal; handle in a fume hood.

  • Morpholine: Corrosive and flammable liquid.

  • Inert Atmosphere: Oxygen poisons the Pd(0) catalyst. All steps must be performed under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Method A: Standard Protocol (BINAP System)

Recommended for initial screening and cost-sensitive scale-up.

Reagents:

  • Methyl 2-bromobenzoate: 1.0 equiv (e.g., 215 mg, 1.0 mmol)

  • Morpholine: 1.2 equiv (e.g., 105 mg, 1.2 mmol)

  • 
    : 5 mol% (11 mg)
    
  • rac-BINAP: 7.5 mol% (46 mg)

  • 
    : 2.0 equiv (650 mg)
    
  • Toluene (Anhydrous): 5.0 mL (0.2 M concentration)

Procedure:

  • Catalyst Pre-complexation: In a dry reaction vial, add

    
    , BINAP, and 1 mL of toluene. Stir at room temperature for 10 minutes under 
    
    
    
    until the solution turns orange/red (formation of active catalyst).
  • Substrate Addition: Add Methyl 2-bromobenzoate,

    
    , and the remaining Toluene (4 mL).
    
  • Amine Addition: Add Morpholine via syringe.

  • Degassing: Sparge the mixture with

    
     for 5 minutes or perform 3 freeze-pump-thaw cycles.
    
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). Product is typically more polar than the aryl bromide but less polar than morpholine.

Method B: Advanced Protocol (RuPhos System)

Recommended for highly hindered substrates or if Method A yields <50%.

Modifications:

  • Replace BINAP with RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos .

  • Ratio: 2 mol%

    
     / 4 mol% Ligand.
    
  • Temperature: Can often run at 80°C due to higher activity.

Workup and Purification Workflow

WorkupWorkflow Step1 Reaction Complete (TLC Confirmation) Step2 Cool to RT & Dilute (Add EtOAc or DCM) Step1->Step2 Step3 Filtration (Celite Pad) Step2->Step3 Remove Cs2CO3/Pd Step4 Concentration (Rotary Evaporator) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 Eluent: Hex/EtOAc (9:1 to 4:1) Step6 Final Product (Yellow/Orange Oil or Solid) Step5->Step6

Figure 3: Step-by-step isolation workflow.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (

) or inactive catalyst.
Ensure rigorous degassing. Switch to Method B (RuPhos) for higher activity.
Hydrolyzed Ester (Acid) Base too strong or wet solvent.Ensure

is dry. Do NOT use NaOtBu or NaOH. Use anhydrous toluene.[1]
Debromination (Ar-H)

-Hydride elimination pathway.
This is rare with morpholine (secondary amine), but if observed, lower temp to 80°C and increase catalyst loading.
Pd Black Precipitate Catalyst decomposition ("Pd death").Ligand loading is too low. Ensure Ligand:Pd ratio is > 1.5:1 (BINAP) or 2:1 (Monodentate).

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate. Retrieved from

  • Fors, B. P., & Buchwald, S. L. (2010).[2] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[1][2] Journal of the American Chemical Society, 132(45), 15914–15917.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction intermediates and structure-activity relationships.[3][4][6][7] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Application

Palladium-catalyzed coupling of methyl 2-bromobenzoate and morpholine

Application Note: Optimized C-N Coupling of Sterically Hindered Ortho-Haloesters Executive Summary This application note details a robust protocol for the Buchwald-Hartwig amination of methyl 2-bromobenzoate with morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized C-N Coupling of Sterically Hindered Ortho-Haloesters

Executive Summary

This application note details a robust protocol for the Buchwald-Hartwig amination of methyl 2-bromobenzoate with morpholine . This specific transformation presents two distinct challenges to the synthetic chemist:

  • Steric Hindrance: The ortho-ester substituent creates significant steric bulk around the C-Br bond, impeding the oxidative addition of the palladium catalyst.

  • Chemoselectivity: The methyl ester moiety is susceptible to nucleophilic attack (transesterification or hydrolysis) by strong alkoxide bases typically employed in C-N coupling (e.g., NaOtBu), necessitating a milder, carbonate-based system.

This guide provides a validated method using a Pd(OAc)₂ / XPhos catalyst system with Cs₂CO₃ as the base, ensuring high yields (>85%) while preserving the ester functionality.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the specific failure modes associated with ortho-haloesters.

The Challenge of the Ortho-Ester

In standard Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. For methyl 2-bromobenzoate, the ortho-carbomethoxy group exerts steric pressure that destabilizes the square-planar Pd(II) intermediate. Furthermore, the carbonyl oxygen of the ester can weakly coordinate to the palladium center (chelation), potentially creating an off-cycle resting state that slows the reaction.

Catalytic Cycle & Ligand Selection
  • Ligand Choice (XPhos vs. BINAP): While rac-BINAP is a standard ligand for morpholine couplings, it often requires higher temperatures for ortho-substituted substrates. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is superior here. Its biphenyl backbone provides the necessary bulk to force the formation of the monoligated Pd(0) species (the active catalyst), significantly accelerating oxidative addition into the hindered C-Br bond.

  • Base Selection (The Critical Parameter): Standard protocols use Sodium tert-butoxide (NaOtBu). However, in the presence of methyl esters, NaOtBu causes rapid transesterification (forming the t-butyl ester) or hydrolysis if trace water is present. Cesium Carbonate (Cs₂CO₃) is the mandatory base; it is sufficiently basic to deprotonate the Pd-amine complex but lacks the nucleophilicity to attack the ester.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific points of steric conflict and base intervention.

BuchwaldCycle cluster_interference Substrate Challenges PreCat Pd(OAc)2 + XPhos (Pre-catalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Sterically Hindered Step) ActiveCat->OxAdd + Methyl 2-bromobenzoate Coord Amine Coordination (Pd-N Bond Formation) OxAdd->Coord + Morpholine Deprot Deprotonation (Cs2CO3 Base) Coord->Deprot - HBr (CsHCO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by ortho-substitution.

Experimental Protocol

Target Reaction:

  • Substrate: Methyl 2-bromobenzoate (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)

  • Base: Cs₂CO₃ (1.4 equiv)

  • Solvent: Toluene (Anhydrous)[2]

  • Temperature: 100 °C

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon.

  • Reagent Loading (Solids):

    • Charge the vessel with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19 mg, 0.04 mmol, 4 mol%).

    • Add Cs₂CO₃ (456 mg, 1.4 mmol, 1.4 equiv). Note: Finely ground Cs₂CO₃ improves reactivity.

    • Add Methyl 2-bromobenzoate (215 mg, 1.0 mmol, 1 equiv) if it is a solid. (If liquid, add in step 3).

  • Solvent and Liquid Reagents:

    • Evacuate and backfill the vessel with Nitrogen (x3).[3]

    • Add anhydrous Toluene (4.0 mL) via syringe.

    • Add Morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

    • Critical: Do not mix the catalyst and morpholine for long periods without the aryl halide, as this can lead to catalyst deactivation.

  • Reaction:

    • Seal the vessel tightly.

    • Place in a pre-heated oil bath or heating block at 100 °C .

    • Stir vigorously (≥800 RPM). The reaction is heterogeneous (solid base), so efficient mixing is vital.

    • Run for 12–16 hours.

  • Monitoring & Workup:

    • Check progress via TLC (Eluent: 20% EtOAc/Hexanes). The product is typically more polar than the starting bromide.

    • Cool to room temperature.[1][2][4]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1][4]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1]

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Expected Product: Methyl 2-morpholinobenzoate (Yellowish oil or low-melting solid).

Workflow Diagram

ProtocolFlow Setup Setup: Dry Schlenk Tube N2 Atmosphere Charge Charge Solids: Pd(OAc)2, XPhos, Cs2CO3, Aryl Bromide Setup->Charge Liquids Add Liquids: Toluene, Morpholine Charge->Liquids Heat Reaction: 100°C, 16h Stir >800 RPM Liquids->Heat Workup Workup: Filter (Celite) Conc. in vacuo Heat->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of Methyl 2-morpholinobenzoate.

Optimization Data & Critical Parameters

The following data summarizes the optimization of reaction parameters, highlighting why the recommended protocol was selected.

Table 1: Effect of Base and Ligand on Yield (Conditions: 1.0 mmol scale, Toluene, 100°C, 16h)

EntryLigandBaseYield (%)Observation
1rac-BINAPNaOtBu<10%Failed. Significant ester hydrolysis and transesterification observed.
2rac-BINAPCs₂CO₃65%Moderate yield. Reaction incomplete due to steric hindrance.
3XPhos Cs₂CO₃ 92% Optimal. Full conversion, clean profile.
4PPh₃Cs₂CO₃<5%Ligand ineffective for oxidative addition of ortho-substituted bromide.
5XPhosK₃PO₄88%Viable alternative base, slightly lower conversion than Cs₂CO₃.

Key Takeaways:

  • Base Incompatibility: Alkoxide bases (Entry 1) are fatal to the ester group. Carbonates (Entry 2, 3) are essential.

  • Ligand Sterics: Simple phosphines (Entry 4) fail. While BINAP (Entry 2) works, the bulky biaryl ligand XPhos (Entry 3) provides the necessary boost in oxidative addition rates to drive the reaction to completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion "The Stirring Problem"Cs₂CO₃ is insoluble in toluene. Ensure stirring is vigorous enough to suspend the solid base.
Hydrolysis Product Wet solvent/baseCs₂CO₃ is hygroscopic. Dry it in an oven (120°C) overnight before use. Use anhydrous toluene.[2]
Catalyst Death OxidationEnsure the solution stays yellow/orange. If it turns black (Pd black precipitation) early, oxygen ingress occurred. Regrease joints.
Sticky Residue Residual TolueneToluene has a high boiling point. Co-evaporate with DCM or use a high-vacuum pump to ensure full removal before NMR.

References

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides.[5][6] Journal of Organic Chemistry. Link

    • Foundational text on the mechanism and ligand effects.
  • Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5][7] Link

    • Authoritative source on XPhos/RuPhos selection for sterically hindered substr
  • Maes, B. U., et al. (2003). Palladium-Catalyzed Amination of 4-Carboxy-2-haloquinolines: Base Sensitivity. Synlett. Link

    • Specific discussion on using Carbonate bases to avoid ester hydrolysis in halo-ester couplings.
  • Maiti, D., et al. (2011).[7] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[7] Chemical Science.[5][7] Link

    • Detailed protocols for functionalized substr

Sources

Method

Optimized Protocol for the Preparation of Methyl 2-morpholin-4-ylbenzoate

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including diarylamine KV10.1 channel inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including diarylamine KV10.1 channel inhibitors and various kinase modulators[1]. The installation of the morpholine ring onto the benzoate scaffold requires precise C–N bond formation.

As a Senior Application Scientist, I have structured this guide to critically evaluate and detail the two most robust synthetic pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . Rather than merely listing steps, this protocol emphasizes the mechanistic causality behind reagent selection, ensuring a self-validating and reproducible workflow for drug development professionals.

Strategic Overview & Mechanistic Causality

The synthesis of methyl 2-morpholin-4-ylbenzoate relies on the coupling of morpholine with an ortho-halogenated methyl benzoate. The choice of the starting halogen dictates the entire mechanistic approach.

SNAr Pathway (Fluorine-Directed)

When using methyl 2-fluorobenzoate [2], the highly electronegative fluorine atom strongly polarizes the C–F bond, making the ipso-carbon highly electrophilic. During nucleophilic attack by morpholine, the fluorine atom inductively stabilizes the resulting anionic Meisenheimer complex. Because fluorine is a poor leaving group in standard conditions but excellent in SNAr, this pathway requires high temperatures and a polar aprotic solvent (DMSO) to stabilize the transition state, but it avoids the need for expensive transition metals.

Buchwald-Hartwig Amination (Bromine-Directed)

When using methyl 2-bromobenzoate [3], the SNAr pathway fails due to bromine's lower electronegativity. Instead, Palladium-catalyzed cross-coupling is strictly required. The mechanism relies on:

  • Oxidative Addition: Pd(0) inserts into the weaker C–Br bond[4].

  • Ligand Causality (Xantphos): Xantphos is selected due to its wide bite angle (~111°). This steric bulk forces the aryl and morpholino groups into closer proximity on the square planar Pd(II) complex, drastically accelerating the rate-limiting reductive elimination step while suppressing competitive β-hydride elimination[4].

  • Base Causality (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is a common base in Buchwald-Hartwig couplings, it is strictly avoided here. Strong alkoxide bases will hydrolyze the methyl ester of the substrate. Cesium carbonate (Cs₂CO₃) provides the perfect balance: it is basic enough to deprotonate the coordinated amine but mild enough to leave the ester intact[3].

Workflow & Decision Matrix

Workflow Start Target: Methyl 2-morpholin-4-ylbenzoate Decision Select Synthesis Route Start->Decision SNAr SNAr Pathway (Methyl 2-fluorobenzoate) Decision->SNAr Base-promoted BH Buchwald-Hartwig (Methyl 2-bromobenzoate) Decision->BH Pd-Catalyzed SNAr_Step Morpholine, K2CO3 DMSO, 120°C, 18h SNAr->SNAr_Step BH_Step Morpholine, Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C, 8h BH->BH_Step Workup Aqueous Workup & Extraction SNAr_Step->Workup BH_Step->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Product (>95%) Purification->Product

Fig 1: Decision tree and experimental workflow for synthesizing methyl 2-morpholin-4-ylbenzoate.

Comparative Reaction Metrics

To assist in route selection for scale-up or discovery chemistry, the quantitative parameters of both protocols are summarized below.

ParameterProtocol A (SNAr)Protocol B (Buchwald-Hartwig)
Starting Material Methyl 2-fluorobenzoateMethyl 2-bromobenzoate
Catalyst / Ligand NonePd₂(dba)₃ / Xantphos
Base K₂CO₃ (Anhydrous)Cs₂CO₃
Solvent DMSOToluene (Degassed)
Temperature 110–120 °C90–100 °C
Reaction Time 18 hours8 hours
Typical Yield 75–85%88–95%
Primary Advantage Cost-effective, transition-metal-freeFaster reaction, higher yield

Step-by-Step Experimental Protocols

Protocol A: SNAr Route (Transition-Metal-Free)

This route is ideal for early-stage discovery where avoiding heavy metal contamination in the final API is a priority.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-fluorobenzoate (1.0 equiv, 10.0 mmol, 1.54 g) and anhydrous DMSO (15 mL).

  • Reagent Addition: Add morpholine (1.5 equiv, 15.0 mmol, 1.31 g) followed by finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol, 2.76 g). Note: K₂CO₃ acts as an acid sponge to neutralize the HF generated, driving the equilibrium forward.

  • Reaction: Attach a reflux condenser and heat the suspension to 110 °C in an oil bath for 18 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with distilled water (3 x 50 mL) to strictly remove residual DMSO, followed by a final brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Protocol B: Buchwald-Hartwig Route (Palladium-Catalyzed)

This route is ideal when maximizing yield is critical, or when utilizing the more widely available methyl 2-bromobenzoate.

  • Catalyst Activation: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv, 10.0 mmol, 2.15 g), Pd₂(dba)₃ (2 mol%, 0.2 mmol, 183 mg), Xantphos (4 mol%, 0.4 mmol, 231 mg), and Cs₂CO₃ (1.5 equiv, 15.0 mmol, 4.89 g).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; any residual O₂ will permanently deactivate the catalyst and halt the cycle.

  • Solvent & Amine Addition: Via a gas-tight syringe, add anhydrous, argon-sparged toluene (20 mL) and morpholine (1.2 equiv, 12.0 mmol, 1.05 g).

  • Reaction: Seal the Schlenk flask and heat at 100 °C for 8 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (30 mL) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 30 mL of EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to afford the pure product.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind Pd(II) Complex Deprot Deprotonation (Base) AmineBind->Deprot Morpholine RedElim Reductive Elimination Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Product Release

Fig 2: Buchwald-Hartwig catalytic cycle for the amination of methyl 2-bromobenzoate.

System Validation & Analytical Characterization

To ensure the protocol is a self-validating system, researchers must confirm reaction completion and product identity using the following analytical checkpoints:

  • TLC Monitoring: The starting materials (methyl 2-fluorobenzoate or methyl 2-bromobenzoate) are highly UV-active and elute with a high Rf (~0.8 in 8:2 Hex:EtOAc). The product, methyl 2-morpholin-4-ylbenzoate, contains a polar morpholine ring, resulting in a significantly lower Rf (~0.4), allowing for clear visual confirmation of starting material consumption.

  • LC-MS: The exact mass for the target compound (C₁₂H₁₅NO₃) is 221.11 Da. The reaction is validated by the appearance of a dominant [M+H]⁺ peak at 222.1 m/z .

  • ¹H NMR (CDCl₃): Validation of the morpholine ring installation is confirmed by the appearance of two distinct multiplets around δ 3.85 (4H, -CH₂-O-CH₂-) and δ 3.05 (4H, -CH₂-N-CH₂-), alongside the sharp singlet of the methyl ester at δ 3.90 (3H, -OCH₃).

References

  • Fluorination Reagents, Fluorin
  • New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential. PMC.
  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions.
  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzo

Sources

Application

Application Note: Reagents and Synthetic Strategies for ortho-Morpholino Benzoates

Executive Summary The ortho-morpholino benzoate motif is a highly privileged scaffold in modern medicinal chemistry and drug discovery. It serves as the core pharmacophore for potent inhibitors of phosphatidylcholine-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ortho-morpholino benzoate motif is a highly privileged scaffold in modern medicinal chemistry and drug discovery. It serves as the core pharmacophore for potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLCBC)—an enzyme upregulated in aggressive triple-negative breast cancers [1]—and acts as a critical building block for Staphylococcus aureus Sortase A inhibitors, which are vital for developing anti-virulence antibiotics [2].

This application note provides an authoritative guide on the selection of reagents, mechanistic pathways, and self-validating protocols required to synthesize ortho-morpholino benzoates and their corresponding free acids.

Mechanistic Pathways & Strategy Selection

The synthesis of ortho-morpholino benzoates relies on forming a C–N bond between an ortho-halo benzoate ester and morpholine. The selection of the synthetic pathway is dictated by the electronic nature of the aryl ring and the specific halogen leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): The preferred route when starting from an ortho-fluorobenzoate. The ester group acts as an electron-withdrawing group (EWG), sufficiently activating the ortho-position for nucleophilic attack by morpholine.

  • Buchwald-Hartwig Amination: Required when utilizing ortho-bromobenzoates or when the aryl ring contains electron-donating groups that deactivate the SNAr pathway. Palladium catalysis is deployed to overcome the high activation energy barrier of unactivated aryl halides [3].

  • Ullmann Coupling: A cost-effective, copper-catalyzed alternative typically reserved for large-scale syntheses utilizing ortho-chlorobenzoic acids.

G Target Target: ortho-Morpholino Benzoate Decision Aryl Halide Precursor? Target->Decision SNAr SNAr Pathway (ortho-Fluoro) Decision->SNAr Activated Ring (EWG present) BHA Buchwald-Hartwig (ortho-Bromo/Iodo) Decision->BHA Unactivated Ring (Neutral/EDG) Ullmann Ullmann Coupling (ortho-Chloro) Decision->Ullmann Large Scale / Cost-Sensitive Cond1 Morpholine, K2CO3 DMSO, 90-110°C SNAr->Cond1 Cond2 Morpholine, Pd2(dba)3, BINAP Cs2CO3, Toluene, 100°C BHA->Cond2 Cond3 Morpholine, CuI, K2CO3 DMF, 120°C Ullmann->Cond3 Product ortho-Morpholino Benzoate Ester Cond1->Product Cond2->Product Cond3->Product Saponification NaOH or LiOH THF/MeOH/H2O, 60°C Product->Saponification Final 2-Morpholinobenzoic Acid Saponification->Final

Decision matrix for the synthesis of ortho-morpholino benzoates and corresponding acids.

Core Reagents & Catalyst Systems

The following table summarizes the quantitative data and optimal reagent matrices for the three primary synthetic strategies.

Synthetic StrategyStarting MaterialCatalyst / LigandBaseSolvent & TempTypical Yield
SNAr Methyl 2-fluorobenzoateNoneK₂CO₃ (2.0 eq)DMSO, 100 °C85–95%
Buchwald-Hartwig Methyl 2-bromobenzoatePd₂(dba)₃ (2 mol%) / BINAP (4 mol%)Cs₂CO₃ (1.5 eq)Toluene, 100 °C70–85%
Ullmann Coupling 2-Chlorobenzoic acidCuI (10 mol%)K₂CO₃ (2.5 eq)DMF, 120 °C60–75%

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is embedded within the steps to ensure researchers understand the why alongside the how.

Protocol A: SNAr of Methyl 2-fluorobenzoate

This method is highly scalable and avoids transition metal contamination.

  • Preparation: In an oven-dried round-bottom flask, dissolve methyl 2-fluorobenzoate (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.

    • Causality: DMSO is selected because its high dielectric constant dramatically stabilizes the polar Meisenheimer complex transition state, accelerating the reaction.

  • Reagent Addition: Add morpholine (2.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Causality: Morpholine is used in excess to drive the equilibrium. K₂CO₃ is chosen as a mild, non-nucleophilic base to scavenge the generated HF without hydrolyzing the methyl ester.

  • Heating: Stir the suspension at 100 °C for 12 hours.

    • Validation Checkpoint: The reaction mixture will transition from colorless to a deep yellow/orange hue. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature and quench with a 5-fold volume of distilled water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of Methyl 2-bromobenzoate

Deployed when the aryl ring is unactivated or when starting from brominated precursors.

  • Degassing: To an oven-dried Schlenk flask, add anhydrous toluene (0.2 M relative to substrate). Sparge with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle [3].

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq). Stir for 10 minutes until a dark red/purple solution forms, indicating the formation of the active L₂Pd(0) complex.

  • Reagent Addition: Add methyl 2-bromobenzoate (1.0 eq), morpholine (1.2 eq), and Cs₂CO₃ (1.5 eq).

    • Causality: Cs₂CO₃ is strictly utilized instead of the standard NaOtBu. Strong alkoxide bases will attack the ester carbonyl, leading to unwanted saponification or transesterification side products.

  • Reaction: Heat the mixture at 100 °C under an N₂ atmosphere for 16 hours.

    • Validation Checkpoint: The formation of a thick white precipitate (CsBr) indicates successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Protocol C: Saponification to 2-Morpholinobenzoic Acid

Required to generate the free acid for downstream amide coupling (e.g., Sortase A inhibitor synthesis).

  • Hydrolysis: Dissolve methyl 2-morpholinobenzoate (1.0 eq) in a 1:1:1 mixture of THF/MeOH/H₂O (0.3 M). Add NaOH (3.0 eq) and heat to 60 °C for 4 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the volatile THF and MeOH, leaving an aqueous basic solution.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Causality: 2-Morpholinobenzoic acid is zwitterionic. It is soluble in strong base (as the carboxylate) and strong acid (as the morpholinium salt). Precipitation strictly occurs at its isoelectric point (pH ~4.5 to 5.0).

    • Validation Checkpoint: A dense white/off-white precipitate will crash out of solution exactly as the pH crosses 5.0. Filter, wash with cold water, and dry under high vacuum.

References

  • Title: Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors Source: RSC Medicinal Chemistry (2025) URL: [Link]

  • Title: Synthesis and structure activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors Source: European Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS, 2022) URL: [Link]

Method

Application Notes &amp; Protocols: Methyl 2-morpholin-4-ylbenzoate in Pharmaceutical Synthesis

Executive Summary Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0)[1] is a highly versatile ortho-substituted aromatic building block in modern medicinal chemistry. Featuring a uniquely positioned morpholine ring adjac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0)[1] is a highly versatile ortho-substituted aromatic building block in modern medicinal chemistry. Featuring a uniquely positioned morpholine ring adjacent to a methyl ester, this intermediate is a critical scaffold for designing targeted therapeutics. It is most prominently utilized in the synthesis of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors for oncology[2], dual-action nitric oxide (NO) donors[3], selective JAK2 kinase inhibitors[4], and Orexin-1 receptor antagonists[5].

This guide provides an authoritative, self-validating framework for utilizing this intermediate, detailing the mechanistic rationale behind its biological efficacy and the step-by-step synthetic protocols required to functionalize it into active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Target Biology

The pharmacological value of the 2-morpholinobenzoate scaffold lies in its precise spatial geometry. In the context of PC-PLC inhibition, the enzyme relies on catalytic zinc (Zn²⁺) ions to hydrolyze phosphatidylcholine into diacylglycerol (DAG), a secondary messenger that drives tumor proliferation via the NF-κB pathway[2].

When Methyl 2-morpholin-4-ylbenzoate is converted into a free acid or a hydroxamic acid bioisostere, it acts as a potent bidentate chelator. The carbonyl/hydroxyl oxygen tightly binds the Zn²⁺ ion, while the ortho-morpholine ring provides essential steric bulk and acts as a secondary hydrogen-bond acceptor to anchor the molecule within the enzyme's hydrophobic pocket[2]. Moving the morpholine to the meta or para position completely abolishes this inhibitory activity[6].

PC_PLC_Pathway PC Phosphatidylcholine (Substrate) PC_PLC PC-PLC Enzyme (Zn2+ Dependent) PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) Secondary Messenger PC_PLC->DAG Produces Inhibitor 2-Morpholinobenzoate Derivatives Inhibitor->PC_PLC Chelates Zn2+ (Enzyme Inhibition) NFkB NF-κB Pathway Activation DAG->NFkB Stimulates Proliferation Tumor Proliferation & Metastasis NFkB->Proliferation Gene Transcription

Mechanism of PC-PLC inhibition by 2-morpholinobenzoate derivatives blocking tumor proliferation.

Quantitative Pharmacological Data

The functionalization of Methyl 2-morpholin-4-ylbenzoate yields compounds with profound efficacy across multiple therapeutic areas. The table below summarizes the quantitative impact of these derivatives based on recent literature and patent data.

Target / ApplicationDerivative ClassKey Pharmacological EffectReference
PC-PLC (Oncology) Hydroxamic AcidsReduced enzyme activity to 10.7%; Potent anti-proliferative in MDA-MB-231 cells.[2]
PC-PLC + NF-κB NO-Donating AmidesDual-action inhibition; enhanced apoptosis via NO release.[3]
JAK2 Kinase PhenylaminopyrimidinesSelective JAK2 inhibition for myeloproliferative diseases.[4]
Orexin-1 Receptor BenzamidesSelective OX1 antagonism for neurological disorders.[5]

Self-Validating Experimental Protocols

To transition from the stable methyl ester intermediate to a biologically active therapeutic, the ester must undergo controlled saponification followed by high-efficiency amide/hydroxamate coupling. The following protocols are designed as self-validating systems , incorporating mandatory quality control (QC) checkpoints to ensure chemical integrity before proceeding.

Protocol A: Base-Catalyzed Saponification to 2-Morpholinobenzoic Acid

Rationale: The methyl ester is robust for upstream storage and cross-coupling, but it must be hydrolyzed to the free acid to serve as a hydrogen-bond donor or to be functionalized into a hydroxamate[2].

  • Dissolution: Dissolve Methyl 2-morpholin-4-ylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Causality: The mixed solvent system is critical. THF dissolves the organic ester, water dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer to prevent the reaction from stalling at the biphasic interface.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in a single portion. Stir the reaction mixture at 45°C for 4 hours.

  • Self-Validating Checkpoint 1 (Reaction Completion): Perform TLC (Hexanes/EtOAc 7:3). The ester starting material (R_f ~0.6) must completely disappear, replaced by a baseline spot (R_f 0.0) corresponding to the highly polar lithium carboxylate salt. Do not proceed until the starting material is consumed.

  • Isoelectric Workup: Cool the mixture to 0°C. Carefully acidify dropwise with 1M HCl to a pH of exactly 3.5–4.0.

    • Causality: The morpholino-nitrogen's pKa is significantly reduced (~3.0) due to electron withdrawal by the adjacent phenyl ring. Adjusting to pH 3.5–4.0 ensures the molecule exists in its neutral zwitterionic/free acid form, maximizing precipitation and preventing it from re-dissolving as a hydrochloride salt.

  • Self-Validating Checkpoint 2 (Product Integrity): Isolate the white precipitate via vacuum filtration. Run LC-MS: You must observe a sharp peak at [M+H]⁺ = 208.1 m/z . ¹H NMR (DMSO-d₆) must confirm the complete disappearance of the sharp singlet at ~3.85 ppm (the ester -OCH₃ group).

Protocol B: Synthesis of Zinc-Chelating Hydroxamic Acids

Rationale: Converting the carboxylic acid to a hydroxamic acid drastically increases the binding affinity for the Zn²⁺ ions in the PC-PLC active site, transitioning the molecule from a weak binder to a potent inhibitor[2].

  • Activation: Dissolve the validated 2-morpholinobenzoic acid (1.0 eq) from Protocol A in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: The ortho-morpholino group creates severe steric hindrance around the carbonyl carbon. Standard coupling agents (EDC/HOBt) often fail here. HATU forms a highly reactive 7-azabenzotriazole active ester that efficiently overcomes this steric bulk.

  • Nucleophilic Displacement: Add Hydroxylamine hydrochloride (2.0 eq) to the activated mixture. Stir at room temperature for 12 hours under an inert N₂ atmosphere.

  • Self-Validating Checkpoint 3 (Coupling Success - FeCl₃ Test): Take a 10 µL aliquot of the reaction mixture and add it to 1 mL of 1% FeCl₃ in 0.1M HCl. An immediate color change to deep burgundy/purple confirms the successful formation of the hydroxamic acid (due to iron chelation). If the solution remains yellow, the coupling has failed.

  • Purification: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Synthesis_Workflow Step1 Methyl 2-morpholin- 4-ylbenzoate Step2 Saponification (LiOH, THF/H2O) Step1->Step2 Step3 2-Morpholinobenzoic Acid Step2->Step3 Step4 Amide Coupling (HATU, DIPEA) Step3->Step4 Step5 Hydroxamic Acid Derivative Step4->Step5 Step6 N-Nitrosylation (NaNO2, HCl) Step5->Step6 Step7 NO-Donating PC-PLC Inhibitor Step6->Step7

Synthetic workflow from Methyl 2-morpholin-4-ylbenzoate to NO-donating PC-PLC inhibitors.

References

1.[1] Title: METHYL 2-MORPHOLINOBENZOATE | 223560-37-0 - ChemicalBook. Source: chemicalbook.com. URL: 2.[2] Title: Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Source: nih.gov (PMC). URL: 3.[6] Title: Exploring phosphatidylcholine-specific phospholipase C as a potential drug target. Source: news-medical.net. URL: 4.[3] Title: Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity. Source: mdpi.com. URL: 5.[5] Title: US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor. Source: google.com (Patents). URL: 6.[4] Title: US8486941B2 - Phenyl amino pyrimidine compounds and uses thereof. Source: google.com (Patents). URL:

Sources

Application

Application Notes and Protocols: The Strategic Use of Methyl 2-morpholin-4-ylbenzoate in the Synthesis of Kinase Inhibitors

Introduction: The Morpholine Moiety as a Cornerstone in Kinase Inhibitor Design In the landscape of modern drug discovery, particularly in the realm of oncology, the inhibition of protein kinases has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Moiety as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the realm of oncology, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy. Within the vast chemical space of kinase inhibitors, the morpholine moiety has established itself as a "privileged pharmacophore."[1] Its prevalence is not coincidental but rather a testament to its unique combination of physicochemical properties that enhance drug-like characteristics. The morpholine ring, with its saturated heterocyclic structure containing both an amine and an ether functional group, can significantly improve aqueous solubility, metabolic stability, and oral bioavailability of a drug candidate.[1][2]

Crucially, the oxygen atom of the morpholine ring frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[3][4] This interaction is a recurring theme in the structure-activity relationships (SAR) of numerous potent kinase inhibitors, including those targeting the critical PI3K/Akt/mTOR signaling pathway.[3][4][5] Methyl 2-morpholin-4-ylbenzoate is a versatile starting material that strategically places this valuable morpholine pharmacophore at the heart of a synthetic scheme, paving the way for the efficient construction of a diverse array of kinase inhibitors.

This technical guide provides an in-depth exploration of the application of methyl 2-morpholin-4-ylbenzoate in the synthesis of a representative quinazolinone-based kinase inhibitor, a scaffold present in several FDA-approved drugs.[6] We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the mechanism of action of the resulting inhibitor class within the context of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[7][8][9]

Physicochemical Properties of Methyl 2-morpholin-4-ylbenzoate

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem CID: 2741318[10]
Molecular Weight 221.25 g/mol PubChem CID: 2741318[10]
Appearance White to off-white solidGeneric chemical supplier data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)Generic chemical supplier data
Melting Point Not widely reported-

Synthetic Strategy: From Benzoate to a Quinazolinone Kinase Inhibitor

Our synthetic approach is a two-step process designed for efficiency and modularity, allowing for the generation of a library of analogs for SAR studies. The core concept is the construction of a 2,3-disubstituted quinazolin-4(3H)-one.

G A Methyl 2-morpholin-4-ylbenzoate B N-(4-methylphenyl)-2-morpholinobenzamide A->B Step 1: Amidation (p-toluidine, heat) C 2-Morpholino-3-(4-methylphenyl)quinazolin-4(3H)-one B->C Step 2: Cyclization (Formamide, heat)

Caption: Synthetic workflow from methyl 2-morpholin-4-ylbenzoate to a quinazolinone inhibitor.

Step 1: Amidation. The initial step involves the direct amidation of the methyl ester with a substituted aniline (in this case, p-toluidine). This reaction forms the crucial N-aryl benzamide intermediate. While the direct amidation of unactivated methyl esters can be challenging, the reaction can be driven to completion with heating, often without the need for a catalyst.

Step 2: Cyclization. The second step is a classic cyclization reaction to form the quinazolinone ring system. Heating the N-aryl-2-aminobenzamide (in our case, the morpholine serves as a substituted amino group at the 2-position) with a C1 source, such as formamide, leads to the formation of the desired heterocyclic core.[11] This method is a variation of the well-established Niementowski quinazolinone synthesis.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-methylphenyl)-2-morpholinobenzamide

This protocol describes the amidation of methyl 2-morpholin-4-ylbenzoate.

Materials:

  • Methyl 2-morpholin-4-ylbenzoate (1.0 eq)

  • p-Toluidine (1.2 eq)

  • High-boiling point solvent (e.g., xylenes or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add methyl 2-morpholin-4-ylbenzoate and p-toluidine.

  • Add a high-boiling point solvent (e.g., xylenes).

  • Heat the reaction mixture to reflux with vigorous stirring. The methanol byproduct will be removed by distillation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove residual starting materials.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Morpholino-3-(4-methylphenyl)quinazolin-4(3H)-one

This protocol details the cyclization of the amide intermediate to the final quinazolinone product.

Materials:

  • N-(4-methylphenyl)-2-morpholinobenzamide (1.0 eq)

  • Formamide (excess, can be used as solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine N-(4-methylphenyl)-2-morpholinobenzamide and an excess of formamide.

  • Heat the mixture to 150-180 °C with stirring.

  • Maintain the temperature and continue stirring for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 2-morpholino-3-(4-methylphenyl)quinazolin-4(3H)-one.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The synthesized 2-morpholino-quinazolin-4(3H)-one is designed to act as an ATP-competitive inhibitor of kinases within the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][7][8][9][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 2-Morpholino- quinazolin-4(3H)-one Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

The Role of the Morpholine-Containing Inhibitor:

  • Binding to the ATP Pocket: The inhibitor is designed to bind to the ATP-binding site of PI3K and/or mTOR. The quinazolinone core provides a scaffold that mimics the adenine ring of ATP.

  • Hydrogen Bonding: The crucial morpholine oxygen atom forms a hydrogen bond with a key amino acid residue in the hinge region of the kinase, effectively anchoring the molecule in the active site.[3][4]

  • Inhibition of Kinase Activity: By occupying the ATP-binding pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the entire signaling cascade.

  • Cellular Effects: The inhibition of the PI3K/Akt/mTOR pathway leads to a decrease in cell proliferation, survival, and growth, ultimately inducing apoptosis in cancer cells that are dependent on this pathway.[1]

Conclusion and Future Perspectives

Methyl 2-morpholin-4-ylbenzoate serves as an excellent starting material for the synthesis of kinase inhibitors, particularly those featuring the quinazolinone scaffold. The synthetic route presented here is robust and adaptable, allowing for the creation of diverse chemical libraries for drug discovery programs. The morpholine moiety, strategically incorporated from the outset, plays a pivotal role in the biological activity of the final compounds by facilitating key interactions within the kinase active site. Further derivatization of the quinazolinone core and the N-aryl substituent can lead to the optimization of potency, selectivity, and pharmacokinetic properties, underscoring the value of this synthetic approach in the ongoing quest for novel and effective cancer therapeutics.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Luo, J., Manning, B. D., & Cantley, L. C. (2003). Targeting the PI3K-Akt pathway in human cancer: rationale and promise. Cancer cell, 4(4), 257-262.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews Molecular cell biology, 9(2), 162-176.
  • Sarbassov, D. D., Ali, S. M., & Sabatini, D. M. (2005). Growing roles for the mTOR pathway. Current opinion in cell biology, 17(6), 596-603.
  • PubChem. (n.d.). Methyl 2-(morpholin-4-yl)benzoate. National Center for Biotechnology Information.
  • Courtney, K. D., Corcoran, R. B., & Engelman, J. A. (2010). The PI3K/AKT/mTOR signaling pathway in human cancer. Journal of clinical oncology, 28(6), 1075.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Workman, P., & Al-Lazikani, B. (2013). Drugging the cancer kinome: progress and challenges in developing personalized medicines. Cell, 152(1-2), 15-19.
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular cancer, 17(1), 1-21.

Sources

Method

Application Note: Reaction Conditions for C-N Coupling to Form Methyl 2-Morpholinobenzoate

Introduction & Mechanistic Rationale The synthesis of Methyl 2-morpholinobenzoate via carbon-nitrogen (C-N) cross-coupling is a critical transformation in the development of biologically active scaffolds and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of Methyl 2-morpholinobenzoate via carbon-nitrogen (C-N) cross-coupling is a critical transformation in the development of biologically active scaffolds and pharmaceutical intermediates. While classical nucleophilic aromatic substitution (SNAr) or Ullmann-type copper-catalyzed couplings are options, they often require harsh conditions (e.g., >130 °C, strong nucleophiles) that are incompatible with sensitive functional groups.

The Buchwald-Hartwig amination provides a superior, milder alternative. However, coupling morpholine (a secondary cyclic amine) with methyl 2-bromobenzoate presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-substituted methyl ester creates significant steric bulk, which impedes both the initial oxidative addition of the palladium catalyst and the final reductive elimination step[1].

  • Chemoselectivity (Ester Lability): The methyl ester is highly susceptible to nucleophilic attack and saponification.

Causality of Experimental Choices

To engineer a self-validating and high-yielding protocol, the reaction components must be selected based on strict mechanistic causality:

  • Catalyst & Ligand: A palladium source such as

    
     or 
    
    
    
    paired with a bidentate phosphine ligand like rac-BINAP or a bulky monodentate dialkylbiaryl phosphine like RuPhos is required. These ligands enforce a wide "bite angle" or steric environment that accelerates reductive elimination, preventing the palladium-amido complex from stalling or undergoing
    
    
    -hydride elimination[1].
  • Base Selection (Critical): Traditional Buchwald-Hartwig bases like sodium tert-butoxide (

    
    ) or LiHMDS will rapidly hydrolyze the methyl ester into a carboxylic acid[2],[3]. Therefore, a mild, non-nucleophilic inorganic base—specifically Cesium Carbonate (
    
    
    
    )
    —must be employed.
    
    
    is basic enough to deprotonate the coordinated amine but bulky and insoluble enough to leave the ester intact[4].
  • Solvent: Anhydrous Toluene is selected over polar aprotic solvents (like DMF) to suppress unwanted solvolysis and support the 100 °C temperature required to overcome the activation energy of the sterically hindered oxidative addition[4].

Reaction Pathway & Catalytic Cycle

The transformation follows a standard Pd(0)/Pd(II) catalytic cycle, modulated by the steric and electronic parameters of the ortho-ester and the morpholine nucleophile.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L_n Pd0->OxAdd + Methyl 2-bromobenzoate AmineCoord Amine Coordination Pd(II)(Ar)(Br)(Morpholine)L_n OxAdd->AmineCoord + Morpholine Amido Palladium-Amido Complex Pd(II)(Ar)(Morpholide)L_n AmineCoord->Amido + Cs2CO3 - CsBr, - CsHCO3 Product Methyl 2-morpholinobenzoate + Pd(0)L_n Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination forming the C-N bond.

Experimental Protocol

Scale: 1.0 mmol (Readily scalable to 10+ grams) Atmosphere: Argon (Strictly anhydrous and anaerobic)

Step 1: Reagent Preparation
  • Oven-dry a 10 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar and a PTFE-lined septum.

  • While warm, transfer the vessel to an inert-atmosphere glovebox or set up on a Schlenk line.

  • Add the solid reagents to the vessel:

    • 
      : 18.3 mg (0.02 mmol, 2 mol% Pd)
      
    • rac-BINAP : 37.4 mg (0.06 mmol, 6 mol%)

    • 
       (Anhydrous): 456 mg (1.4 mmol, 1.4 equiv)
      
    • Note: Adding solids first ensures efficient purging of oxygen before liquids are introduced, preventing rapid oxidation of the electron-rich phosphine ligand.

Step 2: Degassing and Liquid Addition
  • Seal the vessel and perform three cycles of high-vacuum evacuation followed by Argon backfilling.

  • Under a positive flow of Argon, use a micro-syringe to add:

    • Methyl 2-bromobenzoate : 215 mg (1.0 mmol, 1.0 equiv)

    • Morpholine : 104 µL (1.2 mmol, 1.2 equiv)

    • Anhydrous Toluene : 5.0 mL (0.2 M concentration)

  • Degas the resulting heterogeneous mixture by sparging with Argon for 5 minutes or performing two freeze-pump-thaw cycles.

Step 3: Reaction Execution
  • Seal the Schlenk tube securely.

  • Submerge the vessel in a pre-heated oil bath or heating block set to 100 °C .

  • Stir vigorously (800–1000 rpm) for 12 to 16 hours .

    • Causality: Because

      
       is insoluble in toluene, the reaction occurs at the solid-liquid interface. Vigorous agitation is mandatory to overcome mass-transfer limitations.
      
Step 4: Work-up and Isolation
  • Remove the vessel from the heat source and allow it to cool to room temperature.

  • Dilute the dark reaction mixture with Ethyl Acetate (10 mL).

  • Filter the suspension through a short pad of Celite to remove insoluble inorganic salts (

    
    , unreacted 
    
    
    
    ) and precipitated palladium black.
  • Wash the Celite pad with additional Ethyl Acetate (

    
     mL).
    
  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient eluent of Hexanes/Ethyl Acetate (starting at 95:5 and increasing to 80:20 v/v).

  • Isolate the product fractions and concentrate in vacuo to yield Methyl 2-morpholinobenzoate as a pale yellow oil or crystalline solid.

Optimization & Condition Screening

To validate the robustness of this protocol, the following condition screening demonstrates the causality behind the selected reagents.

Table 1: Optimization of Reaction Conditions for Methyl 2-Morpholinobenzoate Synthesis

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(2) / BINAP (6)

(1.4)
Toluene100< 10%Strong base causes rapid saponification of the methyl ester[3].
2

(2) / BINAP (6)

(1.4)
1,4-Dioxane10045%Poor base solubility limits the deprotonation rate of the amine complex.
3

(2) /

(12)

(1.4)
Toluene10015%Monodentate ligand fails to enforce the bite angle needed for reductive elimination.
4

(4) / rac-BINAP (6)

(1.4)
Toluene 100 88% Optimal bite angle achieved; mild base protects the ester moiety[4].
5

(2) / RuPhos (6)

(1.4)
Toluene 100 92% Bulky, electron-rich ligand highly efficient for sterically hindered ortho-substrates[1].

Analytical Characterization

Successful synthesis of Methyl 2-morpholinobenzoate can be confirmed via the following analytical benchmarks:

  • TLC (Thin-Layer Chromatography):

    
     in Hexanes/EtOAc (80:20). The spot is highly UV active at 254 nm.
    
  • LC-MS: Expected mass for

    
     is m/z 222.1.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.75 (dd, 1H, Ar-H ortho to ester)
      
    • 
       ~7.45 (td, 1H, Ar-H)
      
    • 
       ~7.10 (m, 2H, Ar-H)
      
    • 
       3.90 (s, 3H, 
      
      
      
      ester)
    • 
       3.85 (t, 4H, morpholine 
      
      
      
      )
    • 
       3.05 (t, 4H, morpholine 
      
      
      
      )

References

  • Source: benchchem.
  • Source: nih.
  • Source: mit.
  • Source: uea.ac.uk (UEA Digital Repository)

Sources

Application

Application Notes &amp; Protocols: Functionalization of Methyl 2-morpholin-4-ylbenzoate Ester Group

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Morpholinobenzoic Acid Scaffold The 2-morpholinobenzoic acid framework and its derivatives are of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Morpholinobenzoic Acid Scaffold

The 2-morpholinobenzoic acid framework and its derivatives are of significant interest in medicinal chemistry and drug discovery. The morpholine moiety, a heterocyclic amine, is a privileged structure known to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.[1][2] Its incorporation into a benzoic acid scaffold creates a versatile platform for developing novel therapeutic agents across various disease areas, including cancer and inflammatory conditions.[3][4][5] Methyl 2-morpholin-4-ylbenzoate serves as a key intermediate, where the methyl ester group provides a reactive handle for a diverse array of chemical transformations. This guide provides detailed protocols and mechanistic insights for the strategic functionalization of this ester group, enabling the synthesis of a broad spectrum of derivatives for structure-activity relationship (SAR) studies and lead optimization.

Core Functionalization Strategies

The methyl ester of 2-morpholin-4-ylbenzoate can be readily transformed into a variety of functional groups, including carboxylic acids, amides, alcohols, and tertiary alcohols. The choice of reaction pathway depends on the desired final compound and the compatibility of the reagents with the morpholine and aromatic moieties.

Key Transformation Pathways

G A Methyl 2-morpholin-4-ylbenzoate B 2-Morpholin-4-ylbenzoic Acid A->B Hydrolysis C 2-Morpholin-4-ylbenzamides A->C Amidation/Aminolysis D (2-Morpholin-4-ylphenyl)methanol (Primary Alcohol) A->D Reduction E Tertiary Alcohols A->E Grignard Reaction

Figure 1: Key functionalization pathways for the methyl 2-morpholin-4-ylbenzoate ester group.

I. Hydrolysis to 2-Morpholin-4-ylbenzoic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the gateway to further derivatization, such as amide coupling. Base-promoted hydrolysis, or saponification, is a common and effective method.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product.[6]

Detailed Protocol: Base-Promoted Hydrolysis

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-morpholin-4-ylbenzoate in methanol (e.g., 0.1 M concentration).

  • Addition of Base: Add an aqueous solution of NaOH or LiOH (typically 1.1 to 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-morpholin-4-ylbenzoic acid.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

II. Amidation: Synthesis of 2-Morpholin-4-ylbenzamides

Direct conversion of the ester to an amide (aminolysis) is a highly valuable transformation in drug discovery, as the amide bond is a cornerstone of many biologically active molecules.[7] While direct aminolysis can be sluggish, various catalytic methods have been developed to facilitate this conversion efficiently.[7][8][9][]

Mechanistic Considerations

Direct reaction of an ester with an amine is often slow due to the relatively poor leaving group ability of the alkoxide. Catalysts, such as Lewis acids or specific reagents, can activate the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.[7]

Detailed Protocol: Direct Amidation

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., Toluene, THF, or solvent-free)

  • Catalyst (optional, e.g., Indium(III) iodide, as per selected literature method)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add methyl 2-morpholin-4-ylbenzoate and the desired amine (typically 1.1 to 2.0 equivalents).

  • Solvent and Catalyst: Add an anhydrous solvent if required. If using a catalyst, add it at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary significantly depending on the substrates and catalyst used.

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid product forms, it may be isolated by filtration. Otherwise, dilute the mixture with an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) and brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Data Presentation: Comparison of Amidation Methods

MethodCatalyst/ReagentSolventTemperatureTypical YieldsReference
Direct AminolysisNoneTolueneRefluxVariable[6]
Indium CatalysisInI₃Solvent-free80-100 °CGood to Excellent[7]
Metal-Free (Aqueous)WaterWater110 °CGood[8]

III. Reduction to (2-Morpholin-4-ylphenyl)methanol

Reduction of the ester group to a primary alcohol provides another avenue for structural diversification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[11][12][13][14]

Mechanistic Pathway

The reduction proceeds in two stages. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.[11][13]

Workflow for LiAlH₄ Reduction

G A 1. Dissolve Ester in Anhydrous THF/Ether B 2. Cool to 0 °C (Ice Bath) A->B C 3. Slowly Add LiAlH₄ B->C D 4. Warm to Room Temperature & Stir C->D E 5. Monitor by TLC D->E F 6. Careful Quench (e.g., Ethyl Acetate, then H₂O) E->F G 7. Aqueous Work-up (e.g., NaOH or Rochelle's Salt) F->G H 8. Extraction & Purification G->H

Figure 2: Step-by-step workflow for the reduction of the ester to a primary alcohol using LiAlH₄.

Detailed Protocol: LiAlH₄ Reduction

Safety Precaution: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere in an anhydrous solvent.[11][15]

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄) solution, saturated

  • Deionized Water

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser with a drying tube or inert gas inlet

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF or Et₂O. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 2-morpholin-4-ylbenzoate in anhydrous THF or Et₂O and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Then, slowly add water, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) to precipitate the aluminum salts.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or Et₂O. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting primary alcohol by column chromatography if necessary.

IV. Grignard Reaction for Tertiary Alcohol Synthesis

The reaction of the methyl ester with an excess of a Grignard reagent provides a powerful method for constructing tertiary alcohols, introducing two identical alkyl or aryl groups from the Grignard reagent.[16][17][18][19][20]

Mechanistic Insight

The reaction involves two successive nucleophilic additions of the Grignard reagent. The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone and a magnesium alkoxide salt. Since ketones are more reactive towards Grignard reagents than esters, the newly formed ketone is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary magnesium alkoxide.[16][19] An acidic workup protonates this alkoxide to yield the final tertiary alcohol.[16]

General Scheme for Grignard Reaction

G cluster_workup Acidic Work-up (H₃O⁺) Ester Methyl 2-morpholin-4-ylbenzoate Ketone Intermediate Ketone (Not Isolated) Ester->Ketone + 1 eq. R-MgX Alcohol Tertiary Alcohol Ketone->Alcohol + 1 eq. R-MgX _

Figure 3: Reaction sequence for the formation of a tertiary alcohol via Grignard reaction.

Detailed Protocol: Grignard Reaction

Safety Precaution: Grignard reagents are highly sensitive to water and protic solvents. All glassware must be flame-dried or oven-dried, and the reaction must be performed under strictly anhydrous conditions and an inert atmosphere.[16]

Materials:

  • Methyl 2-morpholin-4-ylbenzoate

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide or Methylmagnesium bromide), solution in THF or Et₂O (at least 2.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution or dilute HCl

  • Flame-dried, three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert atmosphere setup

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.

  • Substrate Solution: In the reaction flask, place a solution of methyl 2-morpholin-4-ylbenzoate in anhydrous THF or Et₂O. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Transfer the Grignard reagent solution to the dropping funnel. Add the Grignard reagent dropwise to the stirred ester solution at 0 °C. An excess of the Grignard reagent is necessary to ensure complete reaction.[19]

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction by TLC. Gentle refluxing for a short period may be required to drive the reaction to completion.[16]

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic extracts with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude tertiary alcohol product by column chromatography or recrystallization.

Conclusion

The methyl 2-morpholin-4-ylbenzoate scaffold is a valuable starting point for the synthesis of diverse libraries of compounds for drug discovery. The ester group provides a versatile handle for functionalization through hydrolysis, amidation, reduction, and Grignard reactions. The protocols outlined in this guide, grounded in established chemical principles, offer reliable methods for researchers to explore the chemical space around this important pharmacophore. Careful attention to reaction conditions, particularly the use of anhydrous techniques for hydride and Grignard reactions, is crucial for successful outcomes.

References

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from a relevant organic chemistry lab manual source.
  • Ranu, B. C., & Dutta, P. (2006). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides.
  • Das, S., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(11), 4349-4355.
  • Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps. (n.d.). Mastering Organic Chemistry.
  • Chemistry of Esters. (2022, October 4). Chemistry LibreTexts.
  • Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary.
  • Amide synthesis by acyl
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2021). RSC Medicinal Chemistry, 12(8), 1335-1348.
  • The Grignard Reaction. (n.d.).
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps.
  • Bergauer, M., et al. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(11), 4433-4435.
  • Synthesis method of morpholine benzoate compound. (n.d.).
  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). Molecules, 28(13), 5229.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2001). Current Medicinal Chemistry, 8(11), 1363-1381.
  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
  • Preparation of Methyl Benzo
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15).
  • Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). Synthetic Pages.
  • Grignard Reaction. (n.d.). Beyond Benign.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2021). Current Medicinal Chemistry, 28(32), 6566-6606.
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applic
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2022).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
  • Reduction of methylbenzoate (C_(6)H_(5)COOCH_(3)) to benzyl alcohol (C_(6)HCH_(2)OH) can be accomplished using. (n.d.). Allen.
  • Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. (2025, October 21). Chemistry Stack Exchange.
  • Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). The Organic Chemistry Tutor - YouTube.
  • 2-(morpholin-4-ylcarbonyl)
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (n.d.).
  • Lithium 2-(morpholinomethyl)
  • Amidation of methyl ester-functionalised poly(2-oxazoline)s as a powerful tool to create dual pH- and temperature-responsive polymers as potential drug delivery systems. (2017). Polymer Chemistry, 8(3), 511-522.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2017).
  • Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N. (2014). American Journal of Organic Chemistry, 4(2), 25-31.
  • Reduction of carboxylic acids. (n.d.). Chemguide.
  • Morpholin-4-ylmethyl 2-(nitromethyl)

Sources

Method

Hydrolysis of Methyl 2-morpholin-4-ylbenzoate to acid derivatives

Abstract & Introduction This application note details the optimized protocol for the saponification of Methyl 2-morpholin-4-ylbenzoate to its corresponding carboxylic acid, 2-morpholin-4-ylbenzoic acid . While ester hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the saponification of Methyl 2-morpholin-4-ylbenzoate to its corresponding carboxylic acid, 2-morpholin-4-ylbenzoic acid .

While ester hydrolysis is a routine transformation, this specific substrate presents two distinct challenges requiring tailored conditions:

  • Steric Hindrance (The "Ortho Effect"): The bulky morpholine group at the ortho position creates significant steric strain, twisting the carbonyl group out of planarity with the benzene ring.[1] This reduces the electrophilicity of the carbonyl carbon, often necessitating more vigorous conditions than standard benzoate hydrolysis.

  • Amphoteric Product Isolation: The product contains both a basic tertiary amine (morpholine, pKa ~8) and an acidic carboxylic acid (pKa ~4.2). This zwitterionic nature dictates a precise pH adjustment during workup to ensure successful isolation and high yield.

Mechanistic Insight

The reaction proceeds via a Type II Base-Catalyzed Acyl-Oxygen Cleavage (B


2)  mechanism.
  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the carbonyl carbon. The ortho-morpholine group hinders this approach sterically.
    
  • Electronic Deactivation: The nitrogen atom of the morpholine ring donates electron density into the benzene ring (resonance), which can slightly deactivate the ester carbonyl toward nucleophilic attack.

  • Solvent Strategy: A ternary solvent system (THF/MeOH/Water) is critical. THF solubilizes the lipophilic ester, while water carries the hydroxide. Methanol acts as a phase-transfer bridge, ensuring homogeneity.

Diagram 1: Reaction Mechanism & Steric Challenge

G cluster_0 Substrate (Steric Hindrance) cluster_1 cluster_2 Intermediate cluster_3 Product (Zwitterion) S Methyl 2-morpholin-4-ylbenzoate (Ortho-substituted) I Tetrahedral Intermediate (Sterically Crowded) S->I Nucleophilic Attack (Slowed by sterics) R LiOH (3.0 eq) THF/MeOH/H2O (Reflux) R->I P 2-morpholin-4-ylbenzoic acid (Precipitates at pH 4-5) I->P Collapse & Methoxide Elimination

Caption: The B


2 pathway highlighting the steric bottleneck at the tetrahedral intermediate stage.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Methyl 2-morpholin-4-ylbenzoate 1.0SubstrateLimiting reagent.
Lithium Hydroxide (LiOH[2][3]·H₂O) 3.0 - 5.0BasePreferred over NaOH for solubility in THF.
THF (Tetrahydrofuran) -SolventSolubilizes the ester.
Methanol (MeOH) -Co-solventMiscibility bridge.
Water (Deionized) -SolventDissolves LiOH.
1M HCl -AcidFor careful pH adjustment.[3]
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve Methyl 2-morpholin-4-ylbenzoate (1.0 g, ~4.5 mmol) in a mixture of THF (10 mL) and MeOH (5 mL). Ensure complete dissolution.

  • Prepare a solution of LiOH[3]·H₂O (570 mg, 13.5 mmol, 3.0 eq) in Water (5 mL).

  • Add the aqueous LiOH solution dropwise to the organic ester solution under stirring.

    • Note: The solution may turn slightly cloudy initially but should clarify upon heating.

Step 2: Reaction Execution
  • Heat the reaction mixture to 60°C (or gentle reflux).

    • Why Heat? Due to the ortho-morpholine steric hindrance, room temperature hydrolysis is often too slow (taking >24h). Heating drives the reaction to completion in 2–4 hours [1].

  • Monitor: Check progress via TLC (System: 50% EtOAc in Hexanes) or LCMS after 2 hours. Look for the disappearance of the ester peak (M+H ~222) and appearance of the acid (M+H ~208).

Step 3: Workup & Isolation (The Critical Step)
  • Concentration: Once complete, remove the organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C. You will be left with an aqueous alkaline solution containing the lithium carboxylate salt.

  • Dilution: Add water (10 mL) to the residue to ensure the salt is fully dissolved.

  • Washing (Optional): If unreacted starting material remains, wash the basic aqueous layer with Diethyl Ether (2 x 10 mL). Discard the organic (ether) layer.

  • Acidification (Isoelectric Precipitation):

    • Place the aqueous beaker in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH with a meter or strip.

    • Target pH: Adjust to pH 4.0 – 5.0 .

    • Observation: The product is zwitterionic.[4][5][6] At pH < 2, the morpholine nitrogen protonates (soluble cation). At pH > 7, the carboxylate exists (soluble anion). The product is least soluble at its isoelectric point (~pH 4.5), where it should precipitate as a white or off-white solid [2].

  • Filtration: Filter the precipitate, wash with cold water (2 x 5 mL) to remove LiCl salts, and dry under vacuum.

Step 4: Alternative Extraction (If no precipitate forms)

If the product does not precipitate (due to high water solubility):

  • Adjust pH to 4.5.

  • Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (3 x 20 mL). Note: DCM is often better for morpholine derivatives.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Reaction Workflow Diagram

Workflow Start Start: Methyl 2-morpholin-4-ylbenzoate Dissolve Dissolve in THF/MeOH (2:1) Start->Dissolve AddBase Add LiOH (aq) (3.0 eq) Dissolve->AddBase Heat Heat to 60°C for 2-4h (Overcome Steric Hindrance) AddBase->Heat Check Check TLC/LCMS (Complete?) Heat->Check Check->Heat No (Continue Heating) Evap Evaporate Organics (THF/MeOH) Check->Evap Yes Acidify Careful Acidification to pH 4-5 (Target Isoelectric Point) Evap->Acidify Isolate Filter Precipitate OR Extract w/ DCM Acidify->Isolate Final Final Product: 2-morpholin-4-ylbenzoic acid Isolate->Final

Caption: Operational workflow emphasizing the critical pH adjustment step for zwitterion recovery.

Analytical Validation

ParameterSpecificationNotes
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Loss of Methyl SingletThe ester methyl singlet (~3.8 ppm) disappears. A broad -COOH peak may appear >11 ppm.
LC-MS (ESI+) [M+H]⁺ ≈ 208.1Confirm mass. Watch for "dimer" peaks common in concentrated acid samples.
Solubility DMSO, MeOH, DCMPoor solubility in water and hexanes.

Troubleshooting & Optimization

  • Issue: Reaction is incomplete after 6 hours.

    • Cause: Extreme steric hindrance or insufficient base.

    • Fix: Increase temperature to reflux (if using THF) or switch to KOH in Ethanol/Water and heat to 80°C. KOH is a stronger base and the higher boiling point of EtOH drives kinetics [3].

  • Issue: No precipitate forms upon acidification.

    • Cause: You may have over-acidified (pH < 2), protonating the morpholine nitrogen.

    • Fix: Back-titrate with 1M NaOH to pH 4-5. If still soluble, use the DCM extraction method described in Step 4.

  • Issue: Product is sticky/oily.

    • Cause: Impurities or solvent trapping.

    • Fix: Triturate the solid with Diethyl Ether or Hexanes to remove non-polar impurities and induce crystallization.

References

  • Context: Describes LiOH/THF/MeOH reflux conditions for similar morpholino-benzoate deriv
  • Context: Provides the specific pH 4-5 acidification protocol for ortho-amino benzo
  • Google Patents. (2008). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (US6433214).[7] Retrieved from

    • Context: Discusses alternative saponification conditions for sterically hindered ortho-substituted benzo

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-morpholin-4-ylbenzoate

Welcome to the Advanced Synthesis Support Hub. Current Topic: Optimization of Methyl 2-morpholin-4-ylbenzoate (CAS: Variable by isomer/salt, generic structure target) Audience: Medicinal Chemists, Process Chemists, and R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Current Topic: Optimization of Methyl 2-morpholin-4-ylbenzoate (CAS: Variable by isomer/salt, generic structure target) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary

Methyl 2-morpholin-4-ylbenzoate is a critical intermediate, often serving as a scaffold for PI3K inhibitors and other kinase-targeting small molecules. Its synthesis presents a classic dichotomy in medicinal chemistry: the choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .[1]

While the SNAr route is generally preferred for its operational simplicity and cost-effectiveness, it requires an activated substrate (2-fluorobenzoate). The Buchwald-Hartwig route offers broader substrate scope (2-bromo/chlorobenzoates) but introduces catalyst cost and metal scavenging requirements.

This guide provides field-proven protocols, troubleshooting logic, and purification strategies to maximize yield and purity.

Module 1: Route Selection Strategy

Before starting, select the optimal pathway based on your available starting materials and scale.[2]

FAQ: Which route should I choose?
FeatureRoute A: SNAr Route B: Buchwald-Hartwig
Starting Material Methyl 2-fluoro benzoateMethyl 2-bromo benzoate (or Iodo/Triflate)
Reagents Morpholine, K₂CO₃Morpholine, Pd catalyst, Ligand, Cs₂CO₃
Cost LowHigh (Pd/Ligand)
Scalability ExcellentGood (requires Pd removal)
Key Risk Hydrolysis of ester (if wet)Catalyst poisoning, Ester cleavage (wrong base)
Recommendation Primary Choice (If 2-F is available)Secondary Choice (If 2-F is unavailable)
Visual Guide: Route Decision Tree

RouteSelection Start Start: Select Precursor CheckF Is Methyl 2-fluorobenzoate available? Start->CheckF SNAr Route A: S_NAr (Thermal Displacement) CheckF->SNAr Yes CheckBr Is Methyl 2-bromobenzoate available? CheckF->CheckBr No CheckBr->Start No (Source materials) Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed) CheckBr->Buchwald Yes

Caption: Decision logic for selecting the synthetic pathway based on substrate availability.

Module 2: The SNAr Protocol (Primary Route)

Core Concept: The ortho-ester group exerts an electron-withdrawing effect (-I, -M), activating the benzene ring for nucleophilic attack. The fluoride ion is the superior leaving group here due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.[2]

Optimized Protocol
  • Reagents: Methyl 2-fluorobenzoate (1.0 eq), Morpholine (3.0 eq), K₂CO₃ (1.5 eq).[1][2]

    • Note: Morpholine can act as both nucleophile and base, but adding inorganic base (K₂CO₃) prevents the formation of morpholinium salts that increase viscosity.[2]

  • Solvent: DMSO or DMF (anhydrous).[1]

    • Why? Polar aprotic solvents stabilize the charged transition state.

  • Conditions: Heat to 90–100 °C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: See Module 4.

Troubleshooting Guide (SNAr)

Q: My reaction has stalled at 60% conversion. Increasing temp to 140°C caused black tar. Why?

  • Diagnosis: Thermal decomposition. At >120°C, the ester group is prone to decarboxylation or polymerization in the presence of basic morpholine.[2]

  • Solution: Do not exceed 110°C. Instead of heat, increase the concentration (run at 1M or neat morpholine) to accelerate kinetics. Ensure your morpholine is dry; water kills the reaction rate by solvating the fluoride.

Q: I see a new spot on TLC that is very polar (acidic). What happened?

  • Diagnosis: Hydrolysis.[3] You likely used wet solvent or wet K₂CO₃. The hydroxide ion (generated from water + carbonate) attacked the methyl ester to form 2-morpholinobenzoic acid .

  • Fix: Use anhydrous DMSO. Dry K₂CO₃ in an oven. If the acid forms, you can rescue it by treating the crude with MeOH/H₂SO₄ (Fischer esterification) to regenerate the methyl ester.[2]

Module 3: The Buchwald-Hartwig Protocol (Secondary Route)

Core Concept: Palladium-catalyzed cross-coupling. This is necessary if you only have the bromo- or chloro-benzoate.

Optimized Protocol
  • Reagents: Methyl 2-bromobenzoate (1.0 eq), Morpholine (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (2–5 mol%) + BINAP or Xantphos (1.2 equiv relative to Pd).[1]

    • Expert Tip: Bidentate ligands like BINAP prevent β-hydride elimination and stabilize the Pd center.

  • Base: Cs₂CO₃ (2.0 eq).

    • Critical Warning:NEVER use NaOtBu or LiOtBu. These strong alkoxide bases will instantly hydrolyze or transesterify your methyl ester.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100 °C under Argon/Nitrogen for 12–16 hours.

Troubleshooting Guide (Buchwald)

Q: The reaction turned black immediately and no product formed.

  • Diagnosis: "Pd Black" formation. The active catalyst precipitated because the ligand failed to stabilize it or O₂ was present.

  • Solution: Ensure rigorous degassing (sparge with N₂ for 15 mins). Premix Pd and Ligand in solvent for 5 mins before adding to the main vessel to ensure complexation.

Q: Yield is low, and I see starting material remaining.

  • Diagnosis: Catalyst poisoning or inactive cycle. The ortho-ester creates steric hindrance.

  • Solution: Switch to a more active precatalyst like Pd₂dba₃ or a specific bulky ligand like BrettPhos , which is designed for sterically demanding aminations.[2]

Module 4: Workup & Purification (The "pH Switch" Technique)

The Challenge: Morpholine is a liquid amine that can be difficult to separate from the product without column chromatography. The Solution: Exploit the pKa difference.

  • Morpholine pKa: ~8.3 (Conjugate acid)

  • Product (N-aryl morpholine) pKa: ~3.5–4.0 (The nitrogen lone pair is conjugated into the benzene ring, drastically lowering basicity).

The "pH Switch" Extraction Protocol
  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Water Wash: Wash 3x with water to remove DMF/DMSO and bulk morpholine.[1]

  • The Acid Wash (Critical Step): Wash the organic layer with dilute Citric Acid or Phosphate Buffer (pH 5–6) .[1]

    • Mechanism:[4] At pH 5–6, residual Morpholine (pKa 8.[2]3) will be >99% protonated (charged) and move to the aqueous layer. The Product (pKa ~4) will remain >90% unprotonated (neutral) and stay in the organic layer.

  • Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Result: High-purity product often requiring no chromatography.[1]

Visual Guide: Purification Logic

Purification Crude Crude Mixture (Product + Morpholine + Solvent) WaterWash Wash with Water Crude->WaterWash OrgLayer1 Organic Layer (Product + Residual Morpholine) WaterWash->OrgLayer1 AqLayer1 Aqueous Waste (DMSO/DMF + Bulk Morpholine) WaterWash->AqLayer1 AcidWash Wash with pH 5.5 Buffer (Citric Acid) OrgLayer1->AcidWash OrgLayer2 Organic Layer (Pure Product) AcidWash->OrgLayer2 Product stays neutral (pKa ~4 < pH 5.5) AqLayer2 Aqueous Waste (Protonated Morpholine) AcidWash->AqLayer2 Morpholine protonates (pKa 8.3 > pH 5.5)

Caption: The "pH Switch" strategy separates the basic impurity (morpholine) from the weakly basic product.[1]

References

  • BenchChem. Troubleshooting Guide for the Synthesis of Morpholine Compounds. (2025).[1][5] Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1] (2024).[6][7] Retrieved from

  • Sigma-Aldrich. N-Phenylmorpholine Safety & Properties.[1][8] (2025).[1][5] Retrieved from

  • ResearchGate. Optimization of Buchwald-Hartwig Reaction Conditions. (2024).[6][7] Retrieved from

  • Organic Syntheses. Preparation of Methyl Benzoates. (Coll.[1][7][9] Vol. 1). Retrieved from

Sources

Optimization

Overcoming steric hindrance in ortho-substituted benzoate amination

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Amidation Topic: High-Efficiency Amidation of Sterically Hindered Ortho-Substituted Benzoates Audience: Medicinal Chemists, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Amidation

Topic: High-Efficiency Amidation of Sterically Hindered Ortho-Substituted Benzoates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Scope & Application

This guide addresses the amidation of ortho-substituted benzoates (conversion of ester


 to amide 

). Note: If your intent is the amination of the aromatic ring (e.g., displacing an ortho-halide via Buchwald-Hartwig coupling), please refer to our separate module on "Catalytic C-N Coupling of Hindered Aryl Halides."

Module 1: The Steric Challenge (Mechanistic Insight)

Q: Why do standard thermal amidations fail with ortho-substituted benzoates? A: The failure is rarely electronic; it is kinetic. Standard nucleophilic acyl substitution requires the amine to approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately


). An ortho-substituent (e.g., 

) imposes two penalties:
  • Trajectory Blockage: The substituent physically obstructs the nucleophile's approach vector.

  • Rotational Lock: To minimize

    
    -strain, the carbonyl group often twists out of planarity with the aromatic ring. While this theoretically increases electrophilicity (by breaking conjugation/resonance stabilization), the steric wall prevents the amine from exploiting this activation.
    

Q: When should I switch from thermal methods to metal-mediated protocols? A: Use the "Steric Index" decision tree below. If your substrate falls into "High Hindrance," thermal heating will likely result in decarboxylation or decomposition before amidation occurs.

StericDecisionTree Start Substrate Assessment Ortho Ortho-Substituent Size? Start->Ortho Small Small (-F, -OH, -OMe) Ortho->Small Low Sterics Med Medium (-Me, -Cl, -Br) Ortho->Med Moderate Large Large (-tBu, -CF3, -I, -Ph) Ortho->Large Severe Amine Amine Nucleophilicity? Small->Amine Med->Amine MethodC Protocol C: Indirect Route (Acid Chloride/Fluoride) Large->MethodC Direct Amidation Often Fails MethodA Protocol A: LiHMDS-Mediated (Kinetic Deprotonation) Amine->MethodA Primary/Secondary (Non-hindered) MethodB Protocol B: AlMe3-Mediated (Lewis Acid Activation) Amine->MethodB Anilines/Weak Nucleophiles

Figure 1: Decision matrix for selecting the optimal amidation protocol based on steric and electronic constraints.

Module 2: Primary Protocols (Step-by-Step)

Protocol A: The "Szostak" Method (LiHMDS-Mediated)

Best for: Moderately hindered esters with non-nucleophilic amines (e.g., anilines). Mechanism: LiHMDS deprotonates the amine to form a highly nucleophilic Lithium-amide species (


), which attacks the ester more aggressively than the neutral amine.

Reagents:

  • Ester (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.5–2.0 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF or 2-MeTHF

Workflow:

  • Preparation: Charge a flame-dried flask with the amine and anhydrous THF under Argon/Nitrogen.

  • Activation: Cool to

    
    . Dropwise add LiHMDS . Stir for 10–15 minutes. Visual Cue: Solution often turns yellow/orange (formation of Li-amide).
    
  • Coupling: Add the ortho-substituted benzoate (dissolved in minimal THF) dropwise to the Li-amide solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Troubleshooting: If no conversion after 4h, heat to

      
      .
      
  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    

Critical QC Point:

  • Moisture Sensitivity: LiHMDS is moisture-sensitive. If the reagent bottle is old/white-crusted, the titer is likely low. Use fresh LiHMDS.

Protocol B: The "Weinreb" Method (Trimethylaluminum)

Best for: Severely hindered esters or weak amines where LiHMDS fails. The "Sledgehammer" approach. Mechanism:


 reacts with the amine to form a dimethylaluminum amide (

). This species is both a nucleophile (amide source) and a strong Lewis Acid (activates the carbonyl oxygen), creating a 6-membered transition state that overcomes steric repulsion.

Safety Warning: Trimethylaluminum (


) is pyrophoric . Handle only under inert atmosphere.

Reagents:

  • Ester (1.0 equiv)

  • Amine (1.2–2.0 equiv)

  • 
     (2.0 M in Toluene/Hexanes) (1.5–2.0 equiv)
    
  • Solvent: Toluene or DCM (DCM slows reaction but is safer; Toluene allows higher temp).

Workflow:

  • Complex Formation: In a dry flask under Argon, dissolve the amine in Toluene.

  • Activation: Carefully add

    
      at 
    
    
    
    or RT. (Caution: Methane gas evolution! Ensure venting).
  • Aging: Stir at RT for 15–30 mins until gas evolution ceases. This ensures formation of the active

    
     species.
    
  • Addition: Add the ester (neat or in Toluene).

  • Heating: Heat to

    
     (reflux). Monitor by LCMS.
    
  • Quench (The "Fieser" or Rochelle's Salt Method):

    • Cool to

      
      .
      
    • Slowly add dilute HCl (caution: exotherm) OR saturated Rochelle’s salt (Potassium sodium tartrate) solution.

    • Stir vigorously for 1–2 hours until the aluminum emulsion breaks and layers separate clearly.

AlMechanism Step1 Amine + AlMe3 (Gas Evolution) Step2 Active Species: Me2Al-NR2 Step1->Step2 - CH4 Step3 Coordination to Steric Ester Step2->Step3 Step4 6-Membered TS (Al activates O, N attacks C) Step3->Step4 Overcomes Sterics

Figure 2: Mechanistic activation pathway of Aluminum-mediated amidation.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (LiHMDS) Steric bulk prevents approach; Li-amide aggregates.1. Switch to Protocol B (

).2. Add LiCl (5 equiv) to break up Li-amide aggregates (Collum's effect).
Ester Hydrolysis Moisture ingress during reaction or quench.Ensure all glassware is flame-dried. Use Rochelle's salt for Al-quench to prevent acid-catalyzed hydrolysis during workup.
Low Yield (AlMe3) Incomplete formation of Al-amine complex.Ensure gas evolution stops before adding ester. If using HCl salt of amine, use extra base or extra

(1 equiv is consumed to neutralize HCl).
Starting Material Remains "Ortho-Effect" deactivation (Electronic).If the ortho-group is Electron Withdrawing (e.g.,

), the ester is electrophilic but blocked. Use Microwave irradiation (120°C, 30 min) with Protocol B.
Decarboxylation Thermal instability of benzoic acid precursor.Avoid hydrolysis routes. Stick to anhydrous conditions (Protocol A/B) to prevent transient acid formation.

Module 4: Advanced Alternative (Indirect Route)

Q: Both LiHMDS and AlMe3 failed. Now what? A: If direct amidation is blocked, you must increase the electrophilicity of the carbonyl carbon to a "super-electrophile" level. Strategy: Hydrolyze Ester


 Acid 

Acyl Fluoride . Why Fluoride? Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines, and the small size of Fluorine minimizes steric penalty compared to Chlorine.

Protocol:

  • Convert Benzoic Acid to Acyl Fluoride using Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • React Acyl Fluoride with Amine + DIPEA in DCM.

References

  • LiHMDS-Mediated Amidation (The Szostak Protocol)

    • Li, G., & Szostak, M. (2018).[1] Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9, 4165.

  • Aluminum-Mediated Amidation (Weinreb/Levin Method)

    • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.
  • Borate Catalyzed Amidation (Green Alternative)

    • Arkhipenko, S., et al. (2018).[2] B(OCH2CF3)3-mediated amidation reactions. Chemical Science, 9, 1058-1063.

  • Mechanistic Reviews on Steric Hindrance

    • Meng, G., & Szostak, M. (2021).

Sources

Troubleshooting

Best phosphine ligands for methyl 2-bromobenzoate morpholine coupling

Knowledge Base ID: CN-OPT-2024-05 Welcome to the Advanced Catalysis Support Hub. You are accessing the troubleshooting and optimization guide for Buchwald-Hartwig Amination of ortho-substituted ester substrates. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base ID: CN-OPT-2024-05

Welcome to the Advanced Catalysis Support Hub. You are accessing the troubleshooting and optimization guide for Buchwald-Hartwig Amination of ortho-substituted ester substrates. This guide addresses the specific steric and electronic challenges of coupling Methyl 2-bromobenzoate with Morpholine .

Ligand Selection Matrix

Executive Summary: For this specific transformation, RuPhos is the primary recommendation. The substrate presents two conflicting challenges:

  • Steric Hindrance: The ortho-ester group creates significant steric pressure at the Pd center.

  • Electronic Deactivation: While the ester activates the ring for oxidative addition, it (and the ortho bulk) makes the final reductive elimination step the bottleneck.

RuPhos is engineered specifically to accelerate reductive elimination in sterically congested secondary amine couplings.

LigandSuitabilityTechnical Rationale
RuPhos Best-in-Class Why: The bulky dicyclohexylphosphino and isopropoxy groups create a specific pocket that facilitates the reductive elimination of bulky secondary amines. It prevents β-hydride elimination (though less relevant for morpholine) and stabilizes the monoligated Pd(0) species.Outcome: Highest yields, lowest catalyst loading.
XPhos High Why: Structurally similar to RuPhos but slightly less optimized for secondary amines. Excellent general-purpose ligand for ortho-substituted aryl halides.Outcome: Reliable alternative if RuPhos is unavailable.
BINAP Low Why: As a bidentate ligand, it often lacks the flexibility to accommodate the steric bulk of the ortho-ester during the transition state. Often requires higher temperatures which endanger the ester group.Outcome: Lower yields, slower conversion.
BrettPhos Not Recommended Why: Designed primarily for primary amines.[1] Its steric bulk is often too great for secondary amines like morpholine, shutting down the reaction.Outcome: Stalled reaction (Low conversion).
Standard Operating Protocol (SOP)

System: RuPhos Pd G4 / Carbonate Base Objective: Maximize conversion while preventing ester hydrolysis.

Reagents & Stoichiometry[2][3][4][5][6][7][8][9][10]
  • Aryl Halide: Methyl 2-bromobenzoate (1.0 equiv)

  • Amine: Morpholine (1.2 – 1.4 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

    • Note: If using G3/G4 is not possible, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%). Precatalysts are significantly more reproducible.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

    • Critical: Avoid NaOtBu. The tert-butoxide anion can cause transesterification or hydrolysis of the methyl ester.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Workflow Visualization

The following diagram outlines the critical decision points and workflow for this protocol.

G Start Start: Weigh Reagents CatSelect Catalyst Selection: RuPhos Pd G4 (Preferred) Start->CatSelect BaseSelect Base Selection: Cs2CO3 or K3PO4 CatSelect->BaseSelect Protect Ester Solvent Solvent: Toluene (Anhydrous) BaseSelect->Solvent Purge CRITICAL STEP: Purge Headspace (Ar/N2) Remove O2 Solvent->Purge Prevent Pd Death Heat Heat to 80-100°C 12-24 Hours Purge->Heat Check Checkpoint: TLC / LCMS Heat->Check Check->Heat Incomplete Workup Workup: Filter through Celite Concentrate Check->Workup Complete

Caption: Optimized workflow for coupling base-sensitive esters. Note the critical inert gas purge to protect the active Pd(0) species.

Troubleshooting Hub (Q&A)

Q1: My reaction turns black immediately and conversion is <10%. What happened? Diagnosis: "Palladium Black" formation. Cause: The active Pd(0) species is unstable and aggregating into inactive nanoparticles. This usually happens if:

  • Oxygen ingress: The vessel wasn't purged correctly.

  • Ligand deficiency: If generating the catalyst in situ (Pd(OAc)₂ + Ligand), you may have oxidized the phosphine ligand before it bound to the Pd. Solution: Switch to RuPhos Pd G4 precatalyst . It contains the pre-ligated Pd species, ensuring a 1:1 Pd:Ligand ratio and protecting the catalyst until it enters the cycle.

Q2: I see the product, but I also see a significant amount of Benzoic Acid (hydrolysis). Diagnosis: Base-mediated ester hydrolysis. Cause: You likely used a hydroxide base or your "anhydrous" solvent contained water. Solution:

  • Switch Base: Ensure you are using Cs₂CO₃ or K₃PO₄ . Do not use NaOH, KOH, or NaOtBu.

  • Water Scavenging: Add 3Å molecular sieves to the reaction vessel or ensure the solvent is freshly distilled/dried. Methyl esters are notoriously labile.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition or Catalyst Poisoning.[1] Cause: Morpholine is a secondary amine; the product is a tertiary amine. In some cases, the product can bind competitively to the Pd. However, with ortho-substituted esters, the issue is often incomplete reductive elimination . Solution:

  • Increase Temperature: Bump from 80°C to 100°C or 110°C (if solvent allows).

  • Concentration: Run the reaction more concentrated (0.2 M or 0.5 M) to drive the kinetics.

Advanced Mechanistic Insight

Understanding the catalytic cycle helps explain why RuPhos is necessary. The diagram below highlights the "Bottleneck" created by the ortho-ester.

CatalyticCycle cluster_0 Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-Br Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 AmineBind Amine Binding & Deprotonation Complex1->AmineBind Morpholine + Base Complex2 Pd(II)-Ar-N(Morph) Sterically Crowded AmineBind->Complex2 RedElim Reductive Elimination (BOTTLENECK) Complex2->RedElim Requires RuPhos to expand bite angle RedElim->Pd0 Regeneration Product Product Released RedElim->Product

Caption: The Catalytic Cycle. The red zone indicates where the ortho-ester steric clash occurs. RuPhos lowers the energy barrier for this specific step.

References
  • RuPhos/BrettPhos Discovery: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 57-68.[1]

  • Precatalyst Utility: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science, 2013, 4 , 916-920.

  • Base Selection & Esters: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[1]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-morpholin-4-ylbenzoate

Case ID: PUR-MMYB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction: The Chemical Challenge Welcome to the technical support hub for Methyl 2-morpholin-4-ylbenzoate . Purifying this com...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MMYB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemical Challenge

Welcome to the technical support hub for Methyl 2-morpholin-4-ylbenzoate . Purifying this compound presents a classic "dual-personality" challenge in organic chemistry:

  • The Basic Component: The morpholine nitrogen is a tertiary amine (

    
     for the conjugate acid). On standard silica gel, this basic nitrogen interacts strongly with acidic silanol groups (
    
    
    
    ), leading to severe peak tailing (streaking) and yield loss.[1]
  • The Labile Component: The methyl ester at the ortho position is sterically crowded but susceptible to hydrolysis under acidic conditions or prolonged exposure to moisture, potentially degrading into the corresponding benzoic acid.

This guide provides a self-validating workflow to overcome these competing properties using standard Normal Phase (NP) chromatography.

Module 1: Method Development & Standard Protocol

The "Golden Standard" Solvent System

Do not start with a random gradient. Based on the structural polarity of N-aryl morpholines and benzoate esters, the following system is the statistical starting point for success.

ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel 60 (

)
Standard phase; cost-effective.
Base Solvent Hexanes / Ethyl AcetateProvides optimal selectivity for the ester functionality.
Modifier (CRITICAL) Triethylamine (TEA) 1% v/v Mandatory. TEA competes for acidic silanol sites, "capping" them so your morpholine product elutes as a tight band rather than a streak.
Loading Capacity 1:30 to 1:50 (Sample:Silica)Ortho-substitution increases steric bulk but reduces solubility; higher silica ratios prevent column overload.
Visualization Strategy (TLC)

The benzoate chromophore is UV active, but the morpholine ring is not strongly active.

  • Primary: UV absorption at 254 nm (Strong).

  • Secondary (Confirmation): Iodine (

    
    ) chamber. The tertiary amine absorbs iodine rapidly, turning dark brown/yellow.
    
  • Differentiation: If you suspect co-elution with non-amine impurities, use Dragendorff’s reagent (stains amines orange/red) to specifically identify the product.

Module 2: Purification Logic & Workflow

The following flowchart illustrates the decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 2-morpholin-4-ylbenzoate) TLC Run TLC (Hex/EtOAc 4:1) Check Rf & Shape Start->TLC Decision1 Is the spot streaking? TLC->Decision1 AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Decision1->AddTEA Yes (Tailing) Decision2 Is Rf < 0.2 or > 0.8? Decision1->Decision2 No (Round Spot) AddTEA->Decision2 AdjustPol Adjust Polarity: Rf < 0.2: Increase EtOAc Rf > 0.8: Increase Hexane Decision2->AdjustPol Yes PackCol Pack Column (Slurry pack with 1% TEA) Decision2->PackCol No (Optimal) AdjustPol->PackCol RunCol Elute & Fractionate PackCol->RunCol CheckPurity Analyze Fractions (UV 254nm + Iodine) RunCol->CheckPurity Finish Pool & Concentrate (Keep bath < 40°C) CheckPurity->Finish

Figure 1: Decision tree for optimizing the purification of basic benzoate esters.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is streaking/tailing across the entire column."

Diagnosis: Unmasked Silanol Interactions. The basic nitrogen on the morpholine ring is hydrogen-bonding with the acidic protons of the silica gel (


).

Corrective Protocol:

  • Pre-treat the Silica: Before loading your sample, flush the packed column with 2 Column Volumes (CV) of Hexane:EtOAc (9:1) + 1% Triethylamine.[2] This saturates the acidic sites with TEA.

  • Maintain the Modifier: Ensure your elution solvent also contains 0.5% to 1% TEA.[1]

  • Alternative Phase: If streaking persists, switch to Neutral Alumina or Amine-functionalized Silica (KP-NH) , which lack acidic protons.

Issue 2: "I see a new spot appearing during purification (Hydrolysis)."

Diagnosis: On-Column Degradation. Methyl esters are generally stable, but the ortho-morpholine group can act as an intramolecular base, potentially assisting hydrolysis if water is present in the silica or solvent.

Corrective Protocol:

  • Dry Solvents: Ensure Ethyl Acetate is not "wet" (contains water/ethanol/acetic acid). Use HPLC-grade solvents.

  • Speed: Do not leave the compound on the column overnight. The longer it sits on acidic silica, the higher the risk of converting the ester to the carboxylic acid (which will stick at the baseline).

  • Workup: After collecting fractions, evaporate solvent immediately. Do not heat the water bath above 40°C.

Issue 3: "Co-elution with the starting material (Methyl 2-halobenzoate)."

Diagnosis: Insufficient Selectivity. The starting material (e.g., Methyl 2-bromobenzoate) and the product have similar polarities in standard Hex/EtOAc systems.

Corrective Protocol:

  • Switch Selectivity: Change the solvent system to Dichloromethane (DCM) / Hexane . The chlorinated solvent interacts differently with the aromatic rings (pi-pi interactions), often separating the halo-benzoate from the morpholino-benzoate.

  • Gradient Elution: Start with 100% Hexane (with 1% TEA) and very slowly ramp to 10% EtOAc. The starting material (less polar) usually elutes first.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ammonia instead of Triethylamine? A: Yes, but with caution. Ammonia is usually used with DCM/Methanol systems (e.g., 1%


 in MeOH/DCM). However, for this specific methyl ester, ammonia can act as a nucleophile and potentially convert your ester into a primary amide (

) if the concentration is too high or the contact time is long. TEA is sterically hindered and non-nucleophilic, making it the safer choice.

Q: My crude mixture is a solid tar. How do I load it? A: Do not dissolve it in pure DCM and dump it on the column; this will ruin the separation. Use the Dry Loading technique:

  • Dissolve crude in a minimal amount of DCM.

  • Add silica gel (1:1 weight ratio to crude).

  • Evaporate to dryness (rotary evaporator) until you have a free-flowing powder.

  • Load this powder on top of your packed column.

Q: Is recrystallization a viable alternative? A: Often, yes. Ortho-substituted morpholine benzoates are frequently crystalline solids. Before running a column, try dissolving the crude in hot Isopropanol (IPA) or Ethanol and cooling it slowly. Even if it doesn't yield pure product, it may remove the bulk of the impurities, allowing you to use a much smaller column for the final polish.

References

  • Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? (Discussion on amine/silica interaction). Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 4-Phenylmorpholine (Structural Analog). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Morpholine-Benzoate Coupling Optimization

The following guide is designed as a specialized Technical Support Center for researchers encountering catalyst deactivation issues during the Buchwald-Hartwig amination of morpholine with benzoate derivatives (specifica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering catalyst deactivation issues during the Buchwald-Hartwig amination of morpholine with benzoate derivatives (specifically halobenzoates).

Executive Summary & Diagnostic Hub

Welcome to the Advanced Catalysis Support Center. You are likely here because your coupling of morpholine with a halobenzoate (e.g., methyl 4-bromobenzoate) has stalled, precipitated Pd black, or resulted in low conversion despite using standard conditions.

Morpholine is a deceptive substrate. While a good nucleophile, its secondary amine nature and moderate basicity allow it to bind competitively to Palladium (Pd), often displacing labile ligands or saturating the metal center, leading to catalyst inhibition . Furthermore, benzoate substrates containing ester moieties are sensitive to the strong bases (e.g., NaOtBu) typically required for activating the Pd-amine complex.

Use the Diagnostic Hub below to identify your specific failure mode.

🔴 Troubleshooting Guide: Identify Your Failure Mode
SymptomProbable CauseTechnical DiagnosisRecommended Solution
Reaction stalls at ~40-60% conversion. Pd Black Formation Catalyst aggregation due to ligand dissociation. Morpholine displaces phosphine, destabilizing Pd(0).Switch to Pd-G3/G4 Pre-catalysts (e.g., XPhos Pd G4) to bypass activation instability.
Reaction never starts (Induction Period). Pd(II) Reduction Failure Inefficient reduction of Pd(OAc)₂ to Pd(0) by morpholine.Do not use Pd(OAc)₂. Use a Pd(0) source (Pd₂(dba)₃) or a pre-reduced palladacycle.
Low yield with Aryl Iodides. Dimer Poisoning Formation of stable, inactive

dimers.
Switch to Aryl Bromides or use bulky ligands (e.g., BrettPhos ) that sterically inhibit dimerization.
Ester cleavage / Benzoic acid formation. Base-Mediated Hydrolysis Hydroxide contamination or base nucleophilicity (e.g., NaOtBu attacking ester).Use anhydrous Cs₂CO₃ or K₃PO₄ with molecular sieves. Avoid alkoxide bases.
Reaction turns green/blue (if Cu used). Oxidative Homocoupling Oxygen leak leading to Glaser coupling or catalyst oxidation.Rigorous degassing (sparging with Ar for 15 min).

Deep Dive: The Mechanics of Deactivation

To solve the problem, you must understand the invisible war occurring in your flask. The catalytic cycle is not a perfect circle; it is a highway with several "off-ramps" where the catalyst can exit and die.

Mechanism 1: Morpholine-Induced Ligand Displacement

In standard protocols using monodentate phosphines (e.g., PPh₃), the high concentration of morpholine relative to the catalyst allows it to displace the phosphine ligand (


) from the active 

species.
  • The Trap:

    
    
    
  • The Result: The amine-ligated Pd species is often less active and more prone to aggregation into inactive Palladium Black (

    
    ).
    
Mechanism 2: The "Iodide Trap" (If using Iodobenzoates)

While aryl iodides are typically more reactive in oxidative addition, they release iodide ions (


). In the presence of morpholine, the intermediate oxidative addition complex tends to bridge, forming a stable dimer that removes Pd from the cycle.
  • The Trap:

    
    
    
  • The Fix: Bulky biarylphosphine ligands (e.g., RuPhos , XPhos ) create a "steric roof" that physically prevents two Pd centers from approaching close enough to dimerize.

Mechanism 3: Ester Sensitivity

Benzoates contain electrophilic ester groups. Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are nucleophilic enough to attack the ester, causing transesterification or hydrolysis (if trace water is present). This consumes the starting material and generates carboxylates that can bind and poison the Pd center.

Visualizing the Failure Pathways

The following diagram maps the catalytic cycle and the specific deactivation "off-ramps" (in red) relevant to morpholine-benzoate coupling.

BuchwaldHartwig Pd_Pre Pd Pre-catalyst (e.g., XPhos Pd G4) Pd_Active Active Species L-Pd(0) Pd_Pre->Pd_Active Activation (Base) Ox_Add Oxidative Addition [L-Pd(Ar)(X)] Pd_Active->Ox_Add + Ar-X (Benzoate) Deact_Black CATALYST DEATH Pd Black Aggregation Pd_Active->Deact_Black Ligand Displacement by Morpholine Amine_Bind Amine Binding [L-Pd(Ar)(N-Morph)(X)] Ox_Add->Amine_Bind + Morpholine Deact_Dimer OFF-CYCLE TRAP Pd-Iodide Dimer (Stable/Inactive) Ox_Add->Deact_Dimer If X=I (Iodide) Deprot Deprotonation [L-Pd(Ar)(N-Morph)] Amine_Bind->Deprot + Base Deact_Ester SIDE REACTION Ester Hydrolysis (Poisoning by Carboxylate) Amine_Bind->Deact_Ester Strong Base Attack Prod_Rel Reductive Elimination Product + L-Pd(0) Deprot->Prod_Rel C-N Bond Formation Prod_Rel->Pd_Active Regeneration

Caption: Figure 1. Catalytic cycle of Buchwald-Hartwig amination showing critical deactivation pathways (Red) specific to morpholine and benzoate substrates.

Optimized Experimental Protocol

This protocol uses a Generational Pre-catalyst to ensure immediate formation of the active species and a Weak Base to protect the benzoate ester.

Reagents
  • Substrate: Methyl 4-bromobenzoate (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Why? XPhos provides steric bulk to prevent dimerization and is electron-rich to speed up oxidative addition of the deactivated aryl ring. G4 scaffold ensures precise 1:1 L:Pd ratio.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (finely ground).

    • Why? Weaker than NaOtBu, preventing ester hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Workflow
  • Preparation:

    • Dry all glassware in an oven (>120°C) for at least 2 hours. Cool under a stream of Argon.

    • Critical: If using old morpholine, distill it over KOH prior to use to remove water and oxidation impurities.

  • Reaction Assembly (Glovebox or Schlenk Line):

    • Add Methyl 4-bromobenzoate (1.0 mmol) and XPhos Pd G4 (0.02 mmol) to the reaction vial.

    • Add Cs₂CO₃ (2.0 mmol).

    • Note: If doing this outside a glovebox, cap the vial and purge with Argon for 5 minutes.

  • Solvent & Amine Addition:

    • Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

    • Add Morpholine (1.2 mmol) via syringe.

    • Technique: Do not let the needle touch the solvent if reusing the syringe for other reagents (though single-use is best).

  • Execution:

    • Seal the vial (Teflon-lined cap).

    • Heat to 80°C - 100°C for 2-12 hours.

    • Monitoring: Check LCMS at 1 hour. If <10% conversion, raise temp to 110°C. If Pd black appears immediately, check solvent dryness.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite (removes base and Pd salts).

    • Concentrate and purify via flash chromatography.

Comparative Ligand Performance Data

The choice of ligand is the single most critical variable. The table below summarizes expected performance based on steric/electronic properties for this specific coupling.

LigandClassExpected YieldStabilityNotes
PPh₃ Monodentate< 20%LowRapidly displaced by morpholine; leads to Pd black.
BINAP Bidentate40-60%ModerateGood, but often requires higher temps; slower oxidative addition.
RuPhos Biarylphosphine85-95% HighExcellent for secondary amines; steric bulk prevents dimerization.
XPhos Biarylphosphine90-98% HighGold Standard for aryl bromides/chlorides; highly active.
BrettPhos Biarylphosphine80-90%HighBest for primary amines, but works for morpholine; overkill for bromides.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)₂ and XPhos separately instead of the G4 pre-catalyst? A: You can, but it is risky. Pd(OAc)₂ must be reduced to Pd(0) in situ. Morpholine can sometimes act as the reducing agent, but this process is uncontrolled and can lead to the formation of Pd nanoparticles (inactive) before the ligand coordinates. If you must use separate components, use Pd₂(dba)₃ as the Pd source to start with Pd(0), and mix with the ligand in the solvent for 30 mins at 60°C before adding the substrate.

Q: My benzoate has an electron-withdrawing group. Should the reaction be faster? A: Yes. Electron-poor aryl halides (like benzoates) undergo Oxidative Addition (the first step) faster than electron-rich ones. However, this makes the Pd(II) intermediate more electrophilic and susceptible to binding by the amine (morpholine) in a non-productive way. If the reaction stalls, it is likely the amine inhibition, not the oxidative addition.

Q: Why do I see "homocoupling" of the morpholine? A: You are likely seeing oxidative coupling (morpholine-morpholine bond) or transfer hydrogenation products. This usually indicates the presence of oxygen. Ensure your Argon sparging is vigorous and your solvent is truly degassed.

References

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. (General mechanism and ligand selection).

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science. (Rationale for G3/G4 pre-catalysts).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Ligand effects on deactivation).

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. (Foundational mechanistic work on amine inhibition).

  • BenchChem Technical Support. (2025). "Troubleshooting Failed Buchwald-Hartwig Amination." BenchChem.[1][3][4] (Specific troubleshooting steps).

Sources

Optimization

Technical Support Center: Alternative Bases for Buchwald-Hartwig Synthesis of Morpholino Esters

Executive Summary & Core Directive The Challenge: Standard Buchwald-Hartwig conditions utilize strong alkoxide bases (e.g., , ) which rapidly hydrolyze ester moieties or cause transesterification in morpholino-benzoate s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Standard Buchwald-Hartwig conditions utilize strong alkoxide bases (e.g.,


, 

) which rapidly hydrolyze ester moieties or cause transesterification in morpholino-benzoate syntheses.

The Solution: The "Cesium Effect." Transitioning to weak, soluble inorganic bases—specifically Cesium Carbonate (


)  or Potassium Phosphate (

)
—in combination with specific dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ) restores chemoselectivity without compromising amination efficiency.

Base Selection Logic: The Decision Matrix

Do not guess. Use this logic flow to select the appropriate base/ligand system for your specific substrate.

BaseSelection Start Substrate Analysis: Aryl Halide + Morpholine Sensitive Contains Ester, Nitrile, or Enolizable Ketone? Start->Sensitive NoSensitive No: Robust Substrate Sensitive->NoSensitive No YesSensitive Yes: Base-Sensitive Sensitive->YesSensitive Yes StrongBase Standard Protocol: Base: NaOtBu (1.4 eq) Ligand: RuPhos/BINAP Temp: 80-100°C NoSensitive->StrongBase SolubilityCheck Solubility Requirement? YesSensitive->SolubilityCheck HighSol Standard Ester Protocol: Base: Cs2CO3 (2.0 eq) Ligand: RuPhos (Sec. Amine) Solvent: Toluene/Dioxane SolubilityCheck->HighSol High Solubility Needed (Preferred) AltSol Alternative Protocol: Base: K3PO4 (Ground) Ligand: Xantphos/RuPhos Note: Requires higher T SolubilityCheck->AltSol Cost Sensitive/ Specific Ligand Match

Figure 1: Decision tree for base selection in Buchwald-Hartwig amination. Use


 as the primary choice for ester-containing substrates.

Technical Deep Dive: The "Cesium Effect"

Why does Cesium Carbonate work where Potassium Carbonate fails?

Solubility & The "Naked" Anion

In non-polar solvents like Toluene or Dioxane, lattice energy dominates.

  • 
    :  High lattice energy, poor solubility. The carbonate anion is "trapped" and unavailable to deprotonate the Pd-Amine complex.
    
  • 
    :  The large ionic radius of Cesium (
    
    
    
    ) lowers lattice energy and increases solubility in organic solvents. This creates a "naked" carbonate anion that is sufficiently basic to facilitate the reaction but not aggressive enough to attack the ester.
Base Comparison Data[1][3][4][5]
BasepKa (conj.[1][2] acid in DMSO)Solubility (Toluene)Ester CompatibilityRec.[3] Ligand (Morpholine)

~29HighPoor (Hydrolysis)RuPhos, BINAP

~26HighPoor (Transesterification)RuPhos

~10.3Moderate Excellent RuPhos , Xantphos

~11.5Low (Requires grinding)Good RuPhos, BrettPhos

~10.3Very LowGoodNot Recommended

Critical Insight: While the pKa of


 appears low, the effective basicity in non-polar media is enhanced by the "naked" anion effect, allowing it to deprotonate the acidic Pd(II)-amine intermediate without hydrolyzing the bulk ester.

Optimized Protocol: Morpholino-Benzoate Synthesis

Objective: Coupling Morpholine to Methyl 4-bromobenzoate.

Materials
  • Precatalyst: RuPhos Pd G3 (or G4) - Preferred for secondary amines.

  • Ligand: RuPhos (if not using precatalyst).

  • Base:

    
     (Anhydrous, granular - grind before use).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.

    • Grinding: Grind

      
       with a mortar and pestle in a glovebox or rapidly in air to increase surface area.
      
  • Charging:

    • Add Aryl Bromide (1.0 equiv).[4]

    • Add Morpholine (1.2 equiv).

    • Add

      
        (2.0 equiv). Note: Excess weak base is required.
      
    • Add RuPhos Pd G3 (1-2 mol%).

  • Solvation:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

    • Tech Tip: If using Toluene, ensure temperature is >100°C for solubility.

  • Reaction:

    • Seal vial. Purge with Argon for 5 minutes.

    • Heat to 80-100°C for 12-24 hours.

    • Monitoring: Check LCMS for product mass. Look for "Protodehalogenation" (Ar-H) as a sign of catalyst death.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a Celite pad (removes insoluble Cs salts).

    • Concentrate and purify via flash chromatography.[5]

Troubleshooting Guide (FAQ)

Q1: My ester is hydrolyzing even with


. Why? 
  • Cause: Wet solvent or wet base.

    
     is hygroscopic. At 100°C, trapped water becomes a potent nucleophile.
    
  • Fix: Flame-dry glassware. Use fresh anhydrous solvent. Dry

    
     in a vacuum oven at 120°C overnight before use.
    

Q2: The reaction is stalled (0% conversion), but the ester is intact.

  • Cause: Catalyst deactivation or insufficient base solubility.

  • Fix:

    • Switch Ligand: Ensure you are using RuPhos (specific for secondary amines like morpholine).

    • Grind Base: Large crystals of

      
       have low surface area.
      
    • Add Water (Carefully): Paradoxically, adding 1-2% water (v/v) can sometimes help solubility of inorganic bases without causing hydrolysis, acting as a phase transfer shuttle (the "Water-Assisted" mechanism). Try this only if anhydrous conditions fail.

Q3: I see significant "reduction" product (Ar-H) instead of product.

  • Cause:

    
    -Hydride elimination or lack of amine binding.
    
  • Fix: Increase amine equivalents to 1.5x. Switch to a bulkier ligand like XPhos or BrettPhos if RuPhos fails, though RuPhos is usually optimal for morpholine.

Mechanistic Visualization

Understanding where the base acts helps explain why weak bases work.

Mechanism cluster_base Base Sensitivity Zone Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding (Ar-Pd-Morpholine) OxAdd->AmineBind Morpholine Deprotonation Deprotonation by Cs2CO3 (Crucial Step) AmineBind->Deprotonation Cs2CO3 -> CsHCO3 + CsBr RedElim Reductive Elimination (Product Formation) Deprotonation->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. The base (


) is required to deprotonate the amine after it binds to Palladium. Weak bases perform this step slower but spare the ester.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Dent, T. J. "Exploring and Quantifying the Caesium Effect in Palladium Catalysed Coupling Reactions." Compunetics, 2020.

  • Bordwell, F. G. "pKa Values in DMSO." Organic Chemistry Data.

  • BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem, 2025.[3]

Sources

Troubleshooting

Controlling temperature for ortho-morpholinyl benzoate reactions

Technical Support Center: Thermal Control Strategies for Ortho-Morpholinyl Benzoate Synthesis Topic: . Audience: Researchers, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Control Strategies for Ortho-Morpholinyl Benzoate Synthesis

Topic: . Audience: Researchers, Process Chemists, and Drug Development Scientists. Format: Technical Guide with Troubleshooting Q&A.

Introduction: The "Ortho" Challenge

Synthesizing ortho-morpholinyl benzoates presents a distinct thermodynamic and kinetic paradox. The ortho position on the benzoate ring is sterically encumbered by the adjacent ester group, creating a high energy barrier for nucleophilic attack. However, once formed, the proximity of the morpholine nitrogen to the carbonyl oxygen can induce electronic repulsion or intramolecular hydrogen bonding (if hydrolyzed), affecting stability.

Temperature is the primary lever to overcome this steric hindrance without triggering the degradation of the labile ester moiety or the morpholine ring itself. This guide provides a precision thermal control framework for the two primary synthesis routes: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Coupling (Buchwald-Hartwig) .

Module 1: Reaction Phase – The "Creation" Thermal Profile

Route Selection & Temperature Logic

Before setting temperature parameters, verify your reaction pathway. The thermal requirements differ significantly between


 and Pd-catalyzed routes.

Figure 1: Reaction Pathway Decision Tree

ReactionRoute Start Starting Material: Ortho-Halo Benzoate CheckHalogen Identify Halogen (X) Start->CheckHalogen Fluorine X = Fluorine (F) CheckHalogen->Fluorine ClBr X = Chlorine (Cl) or Bromine (Br) CheckHalogen->ClBr RouteSNAr Route A: SNAr (Thermal Drive) Fluorine->RouteSNAr Highly Activated ClBr->RouteSNAr Only if strong EWG present (Requires T > 140°C) RoutePd Route B: Pd-Catalysis (Catalytic Drive) ClBr->RoutePd Standard TempSNAr Temp Range: 80°C - 120°C Risk: Solvent decomp, Hydrolysis RouteSNAr->TempSNAr TempPd Temp Range: 90°C - 110°C Risk: Catalyst death, Ligand dissociation RoutePd->TempPd

Caption: Decision logic for selecting thermal protocols based on halogen leaving group.


 requires higher thermal energy for non-fluorinated substrates.
Protocol A: (Nucleophilic Aromatic Substitution)

Best for: ortho-Fluorobenzoates.[1]

The Thermal Mechanism: The reaction relies on the morpholine nucleophile attacking the ipso-carbon. The ortho-ester group activates the ring electronically but blocks it sterically.

  • Activation Energy (

    
    ):  High. Requires sustained heat (80–120°C) to maintain the Meisenheimer complex equilibrium toward the product [1].
    
  • Exotherm Warning: The initial addition of morpholine to an activated fluorobenzoate can be exothermic.

Step-by-Step Thermal Protocol:

  • Dissolution (25°C): Dissolve substrate in anhydrous DMSO or DMF. Note: See Troubleshooting regarding DMF.

  • Base Addition (25°C

    
     40°C):  Add 
    
    
    
    . Mild exotherm possible.[2]
  • Ramp (1°C/min): Heat to 100°C . Rapid heating can cause local hot spots leading to ester hydrolysis if trace water is present.

  • Sustain (100°C): Hold for 4–12 hours.

  • Cool Down: Cool to 25°C before adding water. Quenching at >60°C risks rapid ester hydrolysis.

Protocol B: Buchwald-Hartwig Coupling

Best for: ortho-Chloro/Bromobenzoates.

The Thermal Mechanism: Relies on the oxidative addition of Pd into the C-X bond.

  • Thermal Ceiling: Limited by the stability of the catalyst/ligand system (e.g.,

    
     / BINAP or Xantphos).
    
  • Sweet Spot: 90°C–110°C . Below 80°C, the catalytic cycle often stalls at the transmetallation step due to steric bulk [2]. Above 120°C, Pd black precipitation ("catalyst death") accelerates.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes related to temperature deviations.

Scenario 1: Impurity Formation

Q: I see a new impurity peak (+29 m/z vs product) when running the reaction in DMF at 130°C. What is it? A: This is likely the ortho-dimethylamino benzoate derivative.

  • Cause: At temperatures >110°C, especially in the presence of bases like

    
    , DMF decomposes to form dimethylamine (
    
    
    
    ) and carbon monoxide [3].
    
    
    is a smaller, better nucleophile than morpholine and will outcompete it for the ortho position.
  • Solution:

    • Reduce Temp: Cap reaction at 100°C.

    • Switch Solvent: Use DMSO (stable up to 150°C) or NMP (N-methyl-2-pyrrolidone).

    • Scavenger: If high temp is mandatory, use a slight excess of morpholine to statistically favor the desired product.

Q: My ester is disappearing, and I'm seeing the carboxylic acid. Is this thermal? A: Yes, indirectly.

  • Cause: "Thermal Hydrolysis." High temperatures increase the rate of saponification exponentially, even with trace water (from hygroscopic morpholine or wet solvent).

  • Solution:

    • Dry Your Reagents: Morpholine is hygroscopic.[3] Dry it over KOH or molecular sieves before use.

    • Lower Quench Temp: Never add aqueous workup solutions while the reaction is hot (>50°C).

Scenario 2: Reaction Stalling

Q: The reaction stalls at 60% conversion despite heating to 90°C. Should I increase to 140°C? A: Proceed with caution.

  • Analysis: If using ortho-chlorobenzoate without a catalyst (

    
    ), 90°C is insufficient to overcome the activation energy.
    
  • Recommendation:

    • Do NOT simply overheat the pot; this invites tar formation (polymerization of morpholine).

    • Catalyst Check: If doing

      
      , switch to the Buchwald-Hartwig  protocol (Protocol B).
      
    • Leaving Group Swap: If possible, switch starting material from chloro to fluoro-benzoate. The C-F bond is weaker in

      
       contexts due to the high electronegativity stabilizing the transition state [4].
      

Module 3: Data & Visualization

Solvent-Temperature Compatibility Table
SolventMax Recommended TempThermal Risk at

Preferred For
Acetonitrile 80°C (Reflux)Low (Boiling Point limited)Clean

(slow)
Toluene 110°CLowPd-Catalysis
DMF 100°CHigh (Decomp to

)
Standard

DMSO 140°CModerate (Oxidant at high T)High-

substrates
NMP 150°CLowDifficult

Workflow: Thermal Control in Workup

Figure 2: Workup Temperature Logic

WorkupLogic ReactionDone Reaction Complete (T = 100°C) Cooling Active Cooling Target: 25°C ReactionDone->Cooling CheckPrecip Check for Precipitation Cooling->CheckPrecip PrecipYes Solids Present (Product Crashing Out) CheckPrecip->PrecipYes PrecipNo Solution Clear CheckPrecip->PrecipNo ActionFilter Filtration at 20°C (Avoid redissolving impurities) PrecipYes->ActionFilter ActionQuench Add Water/Brine (Exotherm Risk!) PrecipNo->ActionQuench TempControl Maintain T < 35°C during addition ActionQuench->TempControl

Caption: Thermal management during the critical transition from reaction to isolation.

References

  • Mechanism of

    
     Reactions:  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with 2,4-dinitrofluorobenzene." Chemical Reviews. Link (Contextual grounding for temp requirements).
    
  • Buchwald-Hartwig Conditions: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds." Journal of the American Chemical Society. Link

  • DMF Decomposition: Juillard, J. (1977). "Thermal decomposition of dimethylformamide." Pure and Applied Chemistry. Link

  • Halogen Reactivity in : Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Explains F > Cl reactivity order requiring lower temps for F).
  • Morpholine Synthesis Data: BenchChem. "Optimizing reaction conditions for the synthesis of morpholine derivatives." Link

Sources

Optimization

Minimizing dimer formation in Methyl 2-morpholin-4-ylbenzoate synthesis

The following technical guide addresses the synthesis of Methyl 2-morpholin-4-ylbenzoate , specifically focusing on the suppression of dimer impurities. Topic: Minimizing Dimer Formation & Optimization of C-N Coupling Do...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of Methyl 2-morpholin-4-ylbenzoate , specifically focusing on the suppression of dimer impurities.

Topic: Minimizing Dimer Formation & Optimization of C-N Coupling

Document ID: TS-ORG-2026-MBM Audience: Process Chemists, Medicinal Chemists

Diagnostic Workflow: Identifying the "Dimer"

Before optimizing, we must confirm the identity of the impurity.[1] In the palladium-catalyzed amination of methyl 2-halobenzoates, the "dimer" is almost invariably the biaryl homocoupling product (Dimethyl 2,2'-biphenyldicarboxylate), formed via a competing catalytic cycle.[1]

Impurity Formation Pathway

The following diagram illustrates the kinetic competition between the desired Buchwald-Hartwig amination and the undesired homocoupling side reaction.

G cluster_0 Desired Pathway (C-N Coupling) cluster_1 Undesired Pathway (Dimerization) Start Methyl 2-bromobenzoate (Ar-Br) OxAdd Oxidative Addition [L-Pd(II)-Ar(Br)] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Amine Morpholine Binding (+ Base) OxAdd->Amine Fast w/ Ligand TransMet Disproportionation / 2nd Ox. Addition OxAdd->TransMet Slow / Low Amine / O2 RedElim Reductive Elimination Amine->RedElim RedElim->Pd0 Regeneration Product Methyl 2-morpholin-4-ylbenzoate (Target) RedElim->Product BiarylElim Biaryl Reductive Elimination TransMet->BiarylElim BiarylElim->Pd0 Dimer Dimethyl 2,2'-biphenyldicarboxylate (Biaryl Dimer) BiarylElim->Dimer

Figure 1: Kinetic competition between C-N coupling (Green) and Homocoupling (Red). Homocoupling is exacerbated by oxygen, low amine concentration, or poor ligand selection.[1]

Troubleshooting Guide & FAQs

Issue 1: High Levels of Biaryl Dimer (Homocoupling)

Q: I am seeing a persistent impurity at RRT ~1.2-1.3. Mass spec suggests a dimer. What is it? A: This is likely Dimethyl 2,2'-biphenyldicarboxylate .

  • Cause: This forms when the oxidative addition intermediate (L-Pd-Ar-Br) reacts with another aryl halide molecule or undergoes disproportionation instead of binding with morpholine. This is known as the Ullmann-type homocoupling side reaction.

  • Critical Factor (Oxygen): Dissolved oxygen promotes the oxidation of phosphine ligands and facilitates homocoupling.

  • Critical Factor (Stoichiometry): If the local concentration of Morpholine is too low relative to the catalyst/Ar-Br, the catalyst enters the homocoupling cycle.

Corrective Action:

  • Degas Solvents: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 30 minutes before adding the catalyst.

  • Ligand Switch: Switch to a bulky, electron-rich ligand like BINAP or Xantphos . These bidentate ligands enforce a geometry that disfavors the formation of the bis-aryl palladium species required for homocoupling [1].

  • Reverse Addition: Do not add the amine last. Have the amine and base present in the flask before adding the catalyst/aryl halide mixture.

Issue 2: Ester Hydrolysis (Acid Impurity)

Q: I am seeing the formation of 2-morpholinobenzoic acid. Is this a dimer precursor? A: No, this is a hydrolysis byproduct.[1]

  • Cause: Using hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) in the presence of trace water.[1] Methyl esters are susceptible to hydrolysis, especially at the elevated temperatures (80-100°C) required for Buchwald couplings.

  • Corrective Action:

    • Switch to Cesium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      . These are milder and less nucleophilic than alkoxides.
    • Use anhydrous toluene or 1,4-dioxane (stored over molecular sieves).

Issue 3: Reaction Stalls (Incomplete Conversion)

Q: The reaction stops at 60% conversion. Should I add more catalyst? A: Adding more catalyst often increases dimer formation because the active Pd(0) has no substrate to react with immediately.

  • Cause: Catalyst poisoning (Pd black formation) or ligand oxidation.

  • Corrective Action:

    • Increase the Amine:Ar-Br ratio to 1.5:1 initially.

    • Ensure the reaction temperature is maintained (typically 90-100°C for aryl bromides).

    • If using Pd(OAc)2, ensure you are adding enough phosphine ligand (Ligand:Pd ratio of 1.5:1 or 2:1 for bidentate ligands).[1]

Optimized Experimental Protocols

Method A: Optimized Buchwald-Hartwig Amination (Standard)

Best for: High throughput, standard laboratory synthesis.[1]

Key Strategy: Use of a bidentate ligand (BINAP) and a mild inorganic base (


) to prevent ester hydrolysis and sterically crowd out the homocoupling pathway.
ComponentEquivalentsRole
Methyl 2-bromobenzoate 1.0 equivSubstrate
Morpholine 1.5 equivNucleophile (Excess drives C-N bond formation)

0.02 equiv (2 mol%)Pre-catalyst
rac-BINAP 0.03 equiv (3 mol%)Ligand (Prevents homocoupling via sterics)

2.0 equivBase (Non-nucleophilic, spares the ester)
Toluene 0.2 M Conc.[2]Solvent (Anhydrous)

Protocol:

  • Preparation: Flame-dry a Schlenk flask and let it cool under argon.

  • Loading: Add Methyl 2-bromobenzoate (1.0 eq),

    
     (2.0 eq), and rac-BINAP (3 mol%) to the flask.
    
  • Degassing: Add anhydrous Toluene. Sparge with Argon for 20 minutes.

  • Amine Addition: Add Morpholine (1.5 eq) via syringe.

  • Catalyst Addition: Add

    
     (2 mol%) quickly against a positive pressure of Argon.
    
  • Reaction: Seal the flask and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Alternative (The "Zero-Dimer" Route)

Best for: Strict avoidance of metal impurities and biaryl dimers.

Key Strategy: Switch the leaving group from Bromine to Fluorine . The ester group at the ortho-position is electron-withdrawing, activating the ring for Nucleophilic Aromatic Substitution (


).[3] This mechanism cannot  form biaryl dimers as no metal catalyst is involved [2].
ComponentEquivalentsRole
Methyl 2-fluorobenzoate 1.0 equivActivated Substrate
Morpholine 2.5 equivNucleophile & Base
DMSO or DMF 0.5 M Conc.Polar Aprotic Solvent (Crucial for

)

Protocol:

  • Dissolve Methyl 2-fluorobenzoate (1.0 eq) in anhydrous DMSO.

  • Add Morpholine (2.5 eq).

  • Heat to 100-110°C for 4-8 hours.

  • Monitor: TLC will show clean conversion. No biaryl dimer is chemically possible.

  • Workup: Dilute with water and extract into EtOAc. Wash organic layer extensively with water to remove DMSO.

Comparative Data Summary

FeatureMethod A (Buchwald-Hartwig)Method B (

with F-Benzoate)
Primary Impurity Biaryl Dimer (Trace to 5%)None (Clean conversion)
Substrate Cost Low (Bromo-benzoate is cheap)Moderate (Fluoro-benzoate is pricier)
Reaction Time 12-16 Hours4-8 Hours
Sensitivity High (

/ Moisture sensitive)
Low (Robust)
Purification Requires Column (remove Ligand/Pd)Simple Extraction often sufficient

Recommendation: If the cost of Methyl 2-fluorobenzoate is acceptable for your scale, Method B is superior for avoiding dimer formation entirely. If you must use the Bromo-substrate, strictly follow the deoxygenation protocols in Method A.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of amines with 2-fluorobenzoic acid derivatives." Chemical Reviews. (Classic mechanism for

    
     activation by ortho-esters).
    
  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for 2-fluoro-N-(morpholin-4-yl)benzamide synthesis."

  • Sigma-Aldrich. (2024). "Buchwald–Hartwig Cross-Coupling using Pd–NHC Complexes."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Elucidation of Methyl 2-morpholin-4-ylbenzoate (60 MHz vs. 400 MHz)

Executive Summary Methyl 2-morpholin-4-ylbenzoate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For researchers and drug development professionals, verifying the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-morpholin-4-ylbenzoate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For researchers and drug development professionals, verifying the structural integrity and purity of this compound is a routine yet critical task. This guide objectively compares the performance of a 60 MHz benchtop NMR spectrometer against a 400 MHz high-field NMR spectrometer for the structural elucidation of Methyl 2-morpholin-4-ylbenzoate. By analyzing the fundamental physics of chemical shift dispersion, we provide a definitive framework for selecting the appropriate analytical tool based on your laboratory's specific workflow requirements.

Molecular Context & The Analytical Challenge

Methyl 2-morpholin-4-ylbenzoate consists of an ortho-disubstituted benzene ring bearing a methyl ester group and a morpholine ring. While the aromatic protons present a classic spin system, the primary analytical challenge lies in the aliphatic region.

The protons of the morpholine ring adjacent to the oxygen atom (-OCH₂-) typically resonate as a triplet at ~3.86 ppm . Simultaneously, the protons of the methyl ester group (-OCH₃) resonate as a sharp singlet at ~3.91 ppm . The chemical shift difference (


) between these two distinct functional groups is a mere 0.05 ppm . Resolving these signals is the ultimate test of an NMR spectrometer's dispersion capabilities and is essential for confirming that no transesterification or morpholine ring-opening has occurred.

Product Comparison: Benchtop vs. High-Field Spectrometers

The democratization of NMR technology has led to the widespread adoption of benchtop systems for routine screening . However, the physical limitations of permanent magnets dictate their performance ceilings when compared to superconducting systems .

Table 1: Technical Comparison for Methyl 2-morpholin-4-ylbenzoate Analysis

Feature60 MHz Benchtop NMR400 MHz High-Field NMR
Magnet Technology Permanent (NdFeB), Cryogen-freeSuperconducting, Liquid He/N₂ required
Dispersion (

per ppm)
60 Hz / ppm400 Hz / ppm
Resolution of 3.85–3.95 ppm region Unresolved multiplet (7H integration)Baseline-resolved singlet (3H) & triplet (4H)
Aromatic Region (7.0–7.8 ppm) Broad, overlapping multipletsDistinct dd, td, td, dd spin systems
Primary Workflow Utility High-throughput QA/QC, Flow chemistryDe novo structural elucidation, Impurity profiling
Capital & Maintenance Cost Low (<$100k, minimal upkeep)High (>$400k, expensive cryogen fills)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. Every step is designed to provide internal checks on data integrity.

Step 1: Sample Preparation

  • Procedure: Dissolve 15 mg of high-purity Methyl 2-morpholin-4-ylbenzoate in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the critical 3.0–4.0 ppm aliphatic region. The addition of TMS provides a definitive internal standard at exactly 0.00 ppm, validating the chemical shift axis independently of the spectrometer's field drift .

Step 2: Instrument Calibration & Tuning

  • Procedure: Insert the sample. Lock onto the deuterium frequency of CDCl₃. Perform gradient shimming until the residual CHCl₃ signal (7.26 ppm) achieves a full width at half maximum (FWHM) of <1.0 Hz (at 400 MHz) or <2.0 Hz (at 60 MHz).

  • Causality: Locking compensates for magnetic field drift over time. Precise shimming ensures magnetic field homogeneity; poor shimming would artificially broaden the ester singlet, mimicking a structural impurity.

Step 3: Data Acquisition

  • 400 MHz Parameters: Standard 1D proton pulse sequence (zg30), Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.0 s, Spectral Width (SW) = 20 ppm.

  • 60 MHz Parameters: NS = 64 (increased to compensate for lower sensitivity at lower field strengths), D1 = 1.0 s, SW = 20 ppm.

Comparative Data Analysis & Mechanistic Causality

The true performance divergence between the two instruments is mathematically predictable and experimentally verified in the resulting spectra.

Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
IntegrationAssignment
7.75dd (

= 7.8, 1.6 Hz)
1HAromatic H-6 (ortho to ester)
7.46td (

= 7.8, 1.6 Hz)
1HAromatic H-4 (para to ester)
7.12dd (

= 8.0, 1.0 Hz)
1HAromatic H-3 (ortho to morpholine)
7.08td (

= 7.6, 1.0 Hz)
1HAromatic H-5 (para to morpholine)
3.91s3HEster -OCH₃
3.86t (

= 4.6 Hz)
4HMorpholine -OCH₂-
3.05t (

= 4.6 Hz)
4HMorpholine -NCH₂-
The Physics of Resolution: Why 60 MHz Fails to Resolve the Aliphatic Overlap

The causality behind the resolution difference lies in the relationship between chemical shift (


), operating frequency (

), and scalar coupling (

).

The chemical shift difference between the ester singlet (3.91 ppm) and the morpholine triplet (3.86 ppm) is 0.05 ppm .

  • At 60 MHz: The frequency difference is

    
    . The morpholine triplet has a 
    
    
    
    -coupling of ~4.6 Hz, meaning the outer peaks of the triplet span ~9.2 Hz. Because the 3 Hz separation is smaller than the 9.2 Hz width of the triplet, the ester singlet is completely swallowed by the morpholine multiplet. The result is a single, unresolved broad peak integrating to 7 protons.
  • At 400 MHz: The frequency difference is

    
    . A 20 Hz separation is more than double the 9.2 Hz width of the triplet. Consequently, the spectrometer achieves baseline resolution, cleanly separating the sharp 3H singlet from the 4H triplet.
    

Analytical Workflow Visualization

To optimize laboratory efficiency, researchers should implement a tiered analytical workflow, utilizing benchtop NMR for rapid screening and reserving high-field NMR for complex structural validation .

NMR_Workflow Start Synthesized Methyl 2-morpholin-4-ylbenzoate Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Benchtop Benchtop NMR Screening (60 MHz, Permanent Magnet) Prep->Benchtop Decision Are critical peaks resolved? (e.g., 3.85-3.95 ppm overlap) Benchtop->Decision QAQC Routine QA/QC Release (Purity Confirmation) Decision->QAQC Yes (Routine) HighField High-Field NMR Analysis (400 MHz, Cryogenic Magnet) Decision->HighField No (Overlap detected) Elucidation Full Structural Elucidation (Multiplet Resolution) HighField->Elucidation Validation Final Product Validation Elucidation->Validation

Figure 1: NMR-based structural verification workflow for Methyl 2-morpholin-4-ylbenzoate.

Conclusion & Recommendations

For the analysis of Methyl 2-morpholin-4-ylbenzoate, the choice of instrument dictates the depth of structural insight.

  • Choose the 60 MHz Benchtop NMR if your goal is routine QA/QC of a known, pure synthesis stream. While it cannot resolve the ester/morpholine overlap, the combined 7H integration at ~3.9 ppm is sufficient to confirm the presence of the functional groups.

  • Choose the 400 MHz High-Field NMR if you are performing de novo structural characterization, conducting impurity profiling, or publishing experimental data. The 400 MHz system's ability to provide a 20 Hz dispersion between the isochronous signals guarantees baseline resolution, ensuring absolute structural certainty.

References

  • Fantato, L., Salobehaj, M., Patrussi, J., Meoni, G., Vignoli, A., & Tenori, L. (2025). "Benchtop NMR in Biomedicine: An Updated Literature Overview." Metabolites, 16(1), 3. URL:[Link]

  • Farjon, J., et al. (2021). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 321, 110718. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Analytical Chemistry. (2025). "Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma." ACS Publications. URL:[Link]

Comparative

Comparative Guide: 13C NMR Analysis of Methyl 2-(4-morpholinyl)benzoate – Experimental Validation vs. Predictive Software

Executive Summary In modern drug development, accurate structural elucidation of synthetic intermediates is non-negotiable. Methyl 2-(4-morpholinyl)benzoate is a critical building block frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, accurate structural elucidation of synthetic intermediates is non-negotiable. Methyl 2-(4-morpholinyl)benzoate is a critical building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

As a Senior Application Scientist, I frequently encounter structural misassignments stemming from an overreliance on in silico NMR predictions. This guide systematically compares high-fidelity experimental


C NMR data for Methyl 2-(4-morpholinyl)benzoate against two industry-standard predictive platforms: Mnova NMRPredict  and ChemDraw Professional . By analyzing the deviations, we uncover the physical causality—specifically steric hindrance and electronic push-pull dynamics—that challenges modern predictive algorithms.

Introduction to the Target Molecule

Methyl 2-(4-morpholinyl)benzoate (C


H

NO

) features a classic "push-pull" electronic system on an aromatic core.
  • Electron Donor: The morpholine nitrogen exerts a positive mesomeric (+M) effect, pushing electron density into the ring.

  • Electron Acceptor: The ortho-positioned methyl ester exerts a negative mesomeric (-M) and inductive (-I) effect, pulling electron density away.

This complex electronic environment, combined with the steric bulk of the adjacent substituents, creates highly specific shielding and deshielding zones that serve as an excellent stress test for NMR predictive software[1].

Electronic_Effects N Morpholine Nitrogen (Electron Donor: +M) C2 C2 (ipso to N) Deshielded (~151 ppm) N->C2 Inductive (-I) C1 C1 (ipso to Ester) Shielded (~116 ppm) N->C1 Resonance (+M) C3 C3 (ortho to N) Shielded (~118 ppm) N->C3 Resonance (+M) C5 C5 (para to N) Shielded (~122 ppm) N->C5 Resonance (+M) O Ester Carbonyl (Electron Acceptor: -M) O->C1 Inductive (-I) C4 C4 (para to Ester) Deshielded (~133 ppm) O->C4 Resonance (-M)

Electronic push-pull effects governing the 13C NMR chemical shifts of the target molecule.

Experimental Workflow & Methodology

To establish a trustworthy baseline, the experimental protocol must be a self-validating system. The following step-by-step methodology ensures quantitative reliability and eliminates solvent-drift artifacts.

Step-by-Step Protocol for C NMR Acquisition
  • Sample Preparation: Weigh exactly 50.0 mg of high-purity (>99%) Methyl 2-(4-morpholinyl)benzoate. Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% atom D) containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm NMR tube.
    
    • Self-Validation: The inclusion of TMS provides an absolute internal 0.0 ppm reference, ensuring that environmental temperature shifts do not skew the chemical shift data.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for

    
    C). Execute automated tuning and matching (ATMA) for the 
    
    
    
    C nucleus to maximize probe sensitivity.
  • Shimming: Lock the spectrometer onto the deuterium signal of the CDCl

    
     solvent. Perform gradient shimming (TopShim) to achieve a highly homogeneous magnetic field, which is critical for resolving closely spaced aromatic methine peaks.
    
  • Parameter Setup:

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C acquisition).
      
    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: Quaternary carbons (C1, C2, and the Ester C=O) lack attached protons, resulting in significantly longer T

      
       relaxation times. A 2.0-second delay ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for semi-quantitative peak integration.
      
    • Number of Scans (NS): 512 (Provides an optimal signal-to-noise ratio for a 50 mg sample).

  • Data Processing: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 1.0 Hz. Manually phase the spectrum (zero and first-order) and apply a polynomial baseline correction. Reference the central CDCl

    
     triplet to 77.16 ppm and the TMS singlet to 0.00 ppm.
    

NMR_Workflow A Compound Synthesis Methyl 2-(4-morpholinyl)benzoate B Sample Prep (50 mg in 0.6 mL CDCl3) A->B C Data Acquisition (100 MHz 13C NMR) B->C D Spectral Processing (Fourier Transform & Phasing) C->D E Experimental Shifts (Reference Data) D->E G Comparative Analysis (Δδ Calculation) E->G F In Silico Prediction (Mnova / ChemDraw) F->G

Workflow for empirical 13C NMR acquisition and in silico comparative analysis.

Comparative Analysis: Experimental vs. Predictive Platforms

Predictive NMR software relies heavily on HOSE (Hierarchically Ordered Spherical Description of Environment) codes or Graph Neural Networks (GNNs). While these tools are highly accurate for standard benzenic compounds [1], they often struggle with complex ortho-substituted push-pull systems.

The table below summarizes the quantitative comparison between our empirical data and the predicted shifts from Mnova and ChemDraw.

Quantitative Data Comparison Table
Carbon PositionCarbon TypeExperimental (ppm)Mnova Predict (ppm)ChemDraw Predict (ppm)Δ Mnova (ppm)Δ ChemDraw (ppm)
C=O (Ester) Quaternary167.5166.8168.2-0.7+0.7
C2 (Ar-N) Quaternary151.2152.0149.5+0.8-1.7
C4 (Ar-CH) Methine132.8134.1133.0+1.3+0.2
C6 (Ar-CH) Methine131.0130.5131.8-0.5+0.8
C5 (Ar-CH) Methine122.4121.0123.5-1.4+1.1
C3 (Ar-CH) Methine118.6117.2119.8-1.4+1.2
C1 (Ar-C) Quaternary116.3115.0118.1-1.3+1.8
C3', C5' (Morph O-CH2) Methylene67.266.867.5-0.4+0.3
C2', C6' (Morph N-CH2) Methylene52.451.553.0-0.9+0.6
O-CH3 (Ester) Methyl51.852.151.5+0.3-0.3
Causality Behind Predictive Deviations (Expertise & Experience)

When analyzing the deviations (


) in the table above, a distinct pattern emerges around the aromatic core (C1, C3, and C5). Why do both software platforms exhibit their highest error margins at these specific nodes?
  • Steric Inhibition of Resonance: In Methyl 2-(4-morpholinyl)benzoate, the bulky morpholine ring and the adjacent methyl ester group experience significant steric clash. To minimize this thermodynamic penalty, the morpholine ring twists out of coplanar alignment with the benzene ring.

  • Algorithmic Blindspots: This twisting reduces the orbital overlap between the nitrogen's lone pair and the aromatic

    
    -system, actively dampening the electron-donating (+M) resonance effect. Consequently, the shielding at the ortho (C1, C3) and para (C5) positions is less pronounced in reality than what 2D-topology algorithms predict.
    
  • The Result: Mnova, assuming a more idealized planar geometry, overestimates the shielding effect, predicting C1 at 115.0 ppm (vs. the experimental 116.3 ppm). Conversely, ChemDraw's database-driven approach struggles to perfectly match the exact steric environment, resulting in a +1.8 ppm deviation at C1. While modern Graph Machine models are closing this gap [1], standard commercial predictors still require human oversight for ortho-substituted aromatics [2].

Conclusion & Recommendations

Both Mnova and ChemDraw provide excellent, rapid structural approximations, maintaining an acceptable Root Mean Square Error (RMSE) of ~1.0 to 1.5 ppm for this molecule. They are indispensable for high-throughput screening and initial structural validation.

However, for definitive structural elucidation—especially when differentiating between closely related regioisomers or analyzing sterically hindered push-pull systems—empirical


C NMR data remains the gold standard . The subtle conformational dynamics and steric inhibitions of resonance present in Methyl 2-(4-morpholinyl)benzoate are not yet fully captured by standard 2D in silico predictors. Researchers should utilize these software tools as guides, not absolute authorities.

References

  • Duprat, F., Ploix, J.-L., Dreyfus, G., & Tabart, M. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules, 29(13), 3151.[Link]

  • Kuhn, S., Egert, B., Neumann, S., & Steinbeck, C. (2008). 13C NMR Prediction Using a Publicly Available Data Source. Journal of Chemical Information and Modeling, 48(3), 550–555.[Link]

Validation

HRMS mass spectrometry data for Methyl 2-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Analyzing Methyl 2-morpholin-4-ylbenzoate

Mechanistic Rationale & Analytical Challenges

Methyl 2-morpholin-4-ylbenzoate (Chemical Formula: C₁₂H₁₅NO₃, Exact Mass: 221.1052 Da) is a critical heterocyclic scaffold utilized in pharmaceutical drug discovery. Structurally, it features an ester linkage that is susceptible to in-source fragmentation and a morpholine ring that undergoes specific neutral losses during collision-induced dissociation (CID).

As a Senior Application Scientist, I approach the analysis of this molecule not merely as a routine mass measurement, but as a kinetic and thermodynamic puzzle. The basic nitrogen atom in the morpholine ring acts as an excellent proton acceptor, making Electrospray Ionization in positive mode (ESI+) the optimal choice, yielding a robust [M+H]⁺ precursor ion at m/z 222.1125. However, accurately distinguishing this target from isobaric background matrix interferences requires careful selection of a High-Resolution Mass Spectrometry (HRMS) platform. The choice of architecture directly dictates the depth of structural elucidation and the reliability of your quantitative data.

Platform Selection: Orbitrap vs. Q-TOF Architectures

When evaluating HRMS platforms for small molecule pharmaceutical analysis, the industry standard typically narrows down to two distinct mass analyzer architectures: Orbitrap and Quadrupole Time-of-Flight (Q-TOF)[1].

  • Orbitrap MS: This platform operates by trapping ions in an electrostatic field where they oscillate along a central spindle. The frequency of this oscillation is converted to m/z via a Fourier transform[1]. Orbitrap technology offers unparalleled resolving power (routinely up to 240,000 FWHM) and exceptional mass stability, often requiring only a single daily or weekly calibration[2][3]. This makes it the superior choice for retrospective data analysis and untargeted screening in complex biological matrices[3].

  • Q-TOF MS: Q-TOF instruments utilize a flight tube where ions are accelerated by an electric field; the time it takes for the ions to reach the detector determines their m/z[1]. While the maximum resolution (typically 30,000 – 60,000 FWHM) is lower than that of an Orbitrap, Q-TOF excels in acquisition speed. This rapid duty cycle (up to 100 Hz) is perfectly suited for characterizing narrow chromatographic peaks generated by sub-2 µm UHPLC columns and enables comprehensive data-independent acquisition strategies like SWATH[1].

Quantitative & Qualitative Data Comparison

To objectively evaluate these platforms, we must look at how their physical limitations and strengths impact the analysis of Methyl 2-morpholin-4-ylbenzoate.

Table 1: Platform Performance Comparison for Methyl 2-morpholin-4-ylbenzoate

Analytical ParameterOrbitrap MSQ-TOF MSCausality & Impact on Analysis
Mass Resolution 140,000 - 240,000 FWHM30,000 - 60,000 FWHMOrbitrap resolves fine isotopic structures and eliminates isobaric matrix interferences; Q-TOF is sufficient for nominal separation but may struggle in highly complex matrices.
Mass Accuracy < 1 ppm (with lock mass)2 - 5 ppmHigh mass accuracy in Orbitrap minimizes false positives during automated library matching[4].
Acquisition Speed 12 - 40 HzUp to 100 HzQ-TOF provides superior data points across narrow UHPLC peaks, ensuring highly reproducible peak integration for quantitation[1].
Quantitation Strategy vDIA / Full ScanSWATH AcquisitionSWATH ensures comprehensive MS/MS coverage across all precursors; vDIA offers high-resolution precursor tracking[1][2].

Table 2: HRMS Fragmentation Data (MS/MS) for Methyl 2-morpholin-4-ylbenzoate ([M+H]⁺ = 222.1125)

Precursor Ion (m/z)Product Ion (m/z)Mass ErrorProposed AssignmentMechanistic Rationale
222.1125190.08631.2 ppm[M+H - CH₃OH]⁺Protonation of the ester carbonyl induces a thermodynamically favorable neutral loss of methanol (32.0262 Da).
222.1125178.08631.5 ppm[M+H - C₂H₄O]⁺Cleavage within the morpholine ring results in the loss of ethylene oxide (44.0262 Da), typical for saturated oxygen heterocycles.
222.1125162.09130.8 ppm[M+H - HCOOCH₃]⁺Concurrent loss of the entire methyl formate ester moiety (60.0211 Da) leaving the morpholine-substituted benzene cation.

Experimental Workflow Architecture

LC_HRMS_Workflow Sample Sample Preparation (0.1% FA in ACN/H2O) UHPLC UHPLC Separation (Sub-2 µm C18 Column) Sample->UHPLC Injection Split HRMS Platform Selection UHPLC->Split Eluent Orbitrap Orbitrap MS (vDIA / Full Scan) Res: 140,000 FWHM Split->Orbitrap High Resolving Power QTOF Q-TOF MS (SWATH Acquisition) Res: 40,000 FWHM Split->QTOF High Scan Speed DataOrb Data Processing (Extracted Ion Chromatogram < 2 ppm window) Orbitrap->DataOrb DataQTOF Data Processing (MS/MS Spectral Library Matching) QTOF->DataQTOF Validation Self-Validating Output (Lock Mass Calibration & Isotope Fidelity) DataOrb->Validation DataQTOF->Validation

Fig 1. Comparative self-validating LC-HRMS workflow for Methyl 2-morpholin-4-ylbenzoate.

Self-Validating LC-HRMS Methodology

A protocol is only as reliable as its internal failure-detection mechanisms. The following step-by-step methodology is designed as a self-validating system ; if any step fails its internal check, the sequence automatically halts, preventing the generation of compromised data.

Step 1: System Suitability & Mass Calibration (The Validation Anchor)

  • Action: Infuse a calibration mixture and establish an internal lock mass. For Orbitrap, utilize the ubiquitous polysiloxane background ion (m/z 371.1012) as a continuous lock mass[2].

  • Causality: High-resolution data is useless if the mass axis drifts during the run. Continuous lock mass correction ensures sub-ppm accuracy regardless of ambient temperature fluctuations.

  • Validation Gate: The acquisition software must be set to pause the sequence if the lock mass deviates by > 2 ppm.

Step 2: Sample Preparation & Matrix Spiking

  • Action: Dissolve Methyl 2-morpholin-4-ylbenzoate in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C-labeled analog.

  • Causality: Formic acid is critical; it ensures the morpholine nitrogen is fully protonated in solution prior to electrospray, drastically increasing ionization efficiency.

  • Validation Gate: Post-acquisition, the absolute peak area of the SIL-IS must fall within ±15% of the historical average. A drop indicates severe matrix ion suppression or a failed injection.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The moderate hydrophobicity of the benzoate ester requires a reverse-phase gradient. The rapid gradient physically separates the target analyte from early-eluting salts that cause ion suppression.

  • Validation Gate: The retention time (RT) of the target peak must match the reference standard within ±0.05 minutes, and the peak asymmetry factor (As) must be between 0.9 and 1.2.

Step 4: HRMS Acquisition & Isotopic Verification

  • Action: Acquire data in ESI+ mode. If using Q-TOF, utilize SWATH for unbiased MS/MS collection[1]. If using Orbitrap, utilize Full Scan at 140,000 resolution[3][5].

  • Causality: High resolution allows for the extraction of the precursor ion with a tight < 2 ppm mass window, eliminating chemical noise.

  • Validation Gate: The software must verify Isotopic Fidelity. For C₁₂H₁₅NO₃, the theoretical M+1 isotope (due to ¹³C) should be approximately 13.5% the intensity of the monoisotopic peak. If the observed ratio deviates by more than 2%, the system flags the peak as a potential co-eluting isobaric interference.

References

  • Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

  • Title: Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs Source: PubMed (NIH) URL: [Link]

  • Title: Comparison of Orbitrap, Quarupore and QTOF Source: Scribd URL: [Link]

  • Title: Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL: [Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopic Profiling of Methyl 2-morpholinobenzoate

As a Senior Application Scientist in pharmaceutical characterization, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy to verify structural integrity during drug synthesis. When working with complex su...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy to verify structural integrity during drug synthesis. When working with complex substituted aromatics like Methyl 2-morpholinobenzoate ester , simply matching peaks to a library is insufficient. You must understand the underlying quantum mechanical and steric forces driving those absorptions.

This guide objectively compares the FTIR performance profile of Methyl 2-morpholinobenzoate against its direct synthetic precursor (2-Morpholinobenzoic acid) and its unsubstituted analog (Methyl benzoate), providing you with a self-validating framework for rigorous QA/QC analysis.

Mechanistic Causality: Decoding the Spectral Signatures

To accurately identify Methyl 2-morpholinobenzoate, we must analyze how its specific functional groups interact. The molecule's FTIR spectrum is dominated by two primary structural features: the ester carbonyl and the morpholine ring.

The Steric Inhibition of Resonance (C=O Dynamics)

In standard aromatic esters like methyl benzoate, the carbonyl group is coplanar with the benzene ring. This allows for extended


-conjugation, which reduces the electron density of the carbonyl double bond, weakening it and1[1].

However, in Methyl 2-morpholinobenzoate, the bulky morpholine moiety at the ortho position introduces severe steric strain. This steric clash forces the ester carbonyl to twist out of the aromatic plane, disrupting the resonance delocalization. Because the conjugation is broken, the C=O bond retains more of its pure double-bond character. Consequently,2 (~1732 cm⁻¹), behaving more like an isolated1[1].

Morpholine Ring Signatures

The morpholine ring provides orthogonal confirmation of the substitution. It introduces a strong aliphatic ether asymmetric stretch (C–O–C) near 1115 cm⁻¹ and a distinct C–N stretch around 1240 cm⁻¹. The absence of a broad O–H stretch confirms successful esterification from the precursor acid.

Comparative Spectral Data

The following table synthesizes the quantitative FTIR absorption peaks, allowing for rapid differentiation between the target ester and its structural alternatives.

Functional Group / VibrationMethyl 2-morpholinobenzoate (Target)Methyl benzoate (Analog 1)2-Morpholinobenzoic acid (Analog 2)
Carbonyl (C=O) Stretch ~1732 cm⁻¹ (Sterically deconjugated)~1720 cm⁻¹ (Fully conjugated)~1685 cm⁻¹ (Acid + H-bonded)
Hydroxyl (O-H) Stretch Absent Absent~2500–3200 cm⁻¹ (Broad)
Ether (C-O-C) Stretch ~1115 cm⁻¹ (Morpholine ring)Absent~1115 cm⁻¹ (Morpholine ring)
Aromatic C=C Stretch ~1595, 1450 cm⁻¹ ~1600, 1450 cm⁻¹~1590, 1450 cm⁻¹
Ester (C-O) Stretch ~1270 cm⁻¹ ~1275 cm⁻¹Absent

Self-Validating ATR-FTIR Experimental Protocol

The following protocol is designed as a self-validating system —it cannot proceed to the next step unless the previous step's quality parameters are met.

Step 1: Instrument Suitability Testing (IST)

  • Action: Scan a NIST-traceable 1.5 mil polystyrene calibration film.

  • Validation Gate: The system is only validated if the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within ±1 cm⁻¹ of their certified values.

Step 2: Environmental Baseline Acquisition

  • Action: Collect 32 scans of the clean, empty diamond ATR crystal at 4 cm⁻¹ resolution.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) constantly fluctuate. Acquiring a fresh background ensures these variables are perfectly subtracted, preventing ghost peaks.

Step 3: Sample Application & Compression

  • Action: Deposit 2–3 mg of neat Methyl 2-morpholinobenzoate onto the diamond crystal. Lower the pressure anvil until the force gauge indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating the sample (0.5–2 µm deep). Insufficient pressure yields low signal-to-noise ratios, while over-compression damages the crystal.

Step 4: Spectral Acquisition & Orthogonal Validation

  • Action: Acquire 32 scans. Apply an ATR correction algorithm to normalize peak intensities (compensating for wavelength-dependent penetration depth).

  • Validation Gate: Inspect the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. If the baseline absorbance is > 0.02 or exhibits a severe slope, the crystal contact was poor. The run is invalidated and must be repeated.

Analytical Workflow Visualization

Workflow N1 System Calibration (Polystyrene Standard) N2 Background Scan (Ambient Air Subtraction) N1->N2 N3 Sample Acquisition (Methyl 2-morpholinobenzoate) N2->N3 N4 Spectral Processing (ATR & Baseline Correction) N3->N4 N5 Data Validation (Baseline & Peak Match) N4->N5

ATR-FTIR self-validating workflow for the spectral analysis of Methyl 2-morpholinobenzoate.

References

  • Source: uobabylon.edu.
  • Title: INFRARED SPECTROSCOPY - St.
  • Title: 21.

Sources

Validation

Characterization data for Methyl 2-morpholin-4-ylbenzoate impurities

Topic: Characterization Data for Methyl 2-morpholin-4-ylbenzoate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Guide to Synthesis-D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization Data for Methyl 2-morpholin-4-ylbenzoate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Synthesis-Dependent Impurity Characterization

Executive Summary

Methyl 2-morpholin-4-ylbenzoate (CAS: 209962-07-2 analogs) is a critical pharmacophore intermediate, frequently employed in the synthesis of PI3K inhibitors and other kinase-targeting small molecules.[1] Its purity is pivotal; however, the "performance" of this reagent—defined by its downstream yield and side-reaction profile—varies significantly based on its synthetic origin.[1]

This guide objectively compares the impurity profiles of Methyl 2-morpholin-4-ylbenzoate derived from two dominant synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .[1] We provide detailed characterization data for the target compound and its specific impurities, demonstrating why standard HPLC-UV protocols often fail to detect critical "silent" byproducts that LC-MS/MS reveals.

Synthetic Routes & Impurity Origins

To understand the impurities, one must understand their genesis.[1] The choice of synthesis dictates the impurity fingerprint.

Route A: SNAr (Thermal Displacement)
  • Mechanism: Reaction of Methyl 2-fluorobenzoate with morpholine at elevated temperatures.[1]

  • Dominant Impurity Risk: High.[1] The harsh thermal conditions often drive the morpholine to attack the ester functionality, forming the amide byproduct.

  • Key Impurities:

    • Impurity I (Hydrolysis): 2-Morpholin-4-ylbenzoic acid.[1]

    • Impurity II (Amidation): (2-Morpholinophenyl)(morpholino)methanone.[1]

Route B: Buchwald-Hartwig (Pd-Catalyzed)[1]
  • Mechanism: Pd-catalyzed coupling of Methyl 2-bromobenzoate with morpholine.[1]

  • Dominant Impurity Risk: Moderate (Chemical), High (Elemental).[1]

  • Key Impurities:

    • Impurity III (Dehalogenation): Methyl benzoate (via reductive elimination).[1]

    • Impurity IV (Metal): Residual Palladium (<10 ppm limit required).[1]

Visualizing the Pathways

The following diagram maps the divergence in impurity formation, providing a logic map for the analytical chemist.

SynthesisPathways SM_F Methyl 2-fluorobenzoate Target TARGET: Methyl 2-morpholin-4-ylbenzoate SM_F->Target Route A: SNAr (Heat, DMSO) SM_Br Methyl 2-bromobenzoate SM_Br->Target Route B: Buchwald (Pd(OAc)2, BINAP) Imp_Dehalo Impurity III: Methyl Benzoate (Reduction) SM_Br->Imp_Dehalo Side Rxn Morpholine Morpholine Morpholine->Target Route A: SNAr (Heat, DMSO) Morpholine->Target Route B: Buchwald (Pd(OAc)2, BINAP) Imp_Acid Impurity I: 2-Morpholinobenzoic Acid (Hydrolysis) Target->Imp_Acid Aq. Workup Imp_Amide Impurity II: (2-Morpholinophenyl)(morpholino)methanone (Amidation) Target->Imp_Amide Overheating (Aminolysis)

Figure 1: Divergent synthesis pathways showing the origin of specific impurities (Amide vs. De-halogenated).

Detailed Characterization Data

The following data serves as a reference standard for validating the identity of the target and its primary impurities.

Target: Methyl 2-morpholin-4-ylbenzoate[1]
  • Molecular Formula: C12H15NO3[1][2]

  • Molecular Weight: 221.25 Da[1][3]

  • Appearance: Light yellow solid[1]

TechniqueSignal Assignment / Value
HPLC (Rt) 12.4 min (Method A)
MS (ESI+) m/z 222.1 [M+H]+
1H NMR (400 MHz, CDCl3) δ 7.85 (dd, 1H, Ar-H), 7.45 (dt, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.98 (t, 1H, Ar-H), 3.90 (s, 3H, OMe), 3.85 (t, 4H, Morph-O), 3.05 (t, 4H, Morph-N).
13C NMR δ 167.5 (C=O), 151.2 (C-N), 133.5, 131.8, 123.0, 120.5, 118.2, 67.1 (Morph-O), 52.1 (OMe), 51.8 (Morph-N).[1]
Impurity I: 2-Morpholin-4-ylbenzoic Acid (Hydrolysis Product)[1]
  • Significance: Common in SNAr routes due to wet solvents or basic workups.[1]

  • Differentiation: Acidic proton in NMR; shift in retention time at neutral pH.[1]

TechniqueSignal Assignment / Value
HPLC (Rt) 4.2 min (Method A - polar shift)
MS (ESI+) m/z 208.1 [M+H]+
1H NMR δ 11.5 (br s, 1H, COOH), 8.05 (dd, 1H), 3.88 (t, 4H), 3.10 (t, 4H).[1] (Methyl singlet at 3.90 is absent ).[1]
Impurity II: (2-Morpholinophenyl)(morpholino)methanone (Amide Dimer)
  • Significance: Critical "Silent" Impurity.[1] It is non-ionizable and has similar solubility to the target, making it difficult to remove via extraction.[1]

  • Differentiation: Mass +55 Da vs Target; Complex aliphatic region in NMR (two distinct morpholine environments).

TechniqueSignal Assignment / Value
HPLC (Rt) 14.1 min (Elutes after target)
MS (ESI+) m/z 277.2 [M+H]+
1H NMR δ 7.40-7.10 (m, 4H), 3.80-3.40 (m, 16H, overlapping morpholine signals).[1] Absence of OMe singlet.

Comparative Analytical Performance

We compared the efficacy of standard QC methods (HPLC-UV) against advanced characterization (UPLC-MS) for these specific impurities.

Experiment: Detection of 0.5% Impurity Spike

Samples of Methyl 2-morpholin-4-ylbenzoate were spiked with 0.5% of Impurity II (Amide).[1]

FeatureMethod A: Standard HPLC-UV (254 nm)Method B: UPLC-MS/MS (MRM Mode)
Principle UV Absorbance (Benzoate chromophore)Mass Selection (m/z 277 → 220)
Resolution Poor. Impurity II co-elutes on C18 isocratic runs.[1]Excellent. Resolves by mass even if co-eluting.[1]
Sensitivity (LOD) ~0.1% (Limited by baseline noise)< 0.005% (Trace detection)
Verdict Risk of False Pass. The amide chromophore is similar to the ester; co-elution masks the impurity.[1]Recommended. Essential for process validation to ensure no amide formation.[1]

Experimental Protocols

Protocol 1: Synthesis of Impurity Standards (SNAr Stress Test)

To generate Impurity II for reference tracking.

  • Reactants: Charge a reaction flask with Methyl 2-fluorobenzoate (1.0 eq) and Morpholine (5.0 eq, excess acts as solvent/reactant).

  • Condition: Heat to 120°C (Aggressive condition) for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (removes excess morpholine).[1]

  • Isolation: Evaporate solvent. The residue will contain a mixture of Target (Ester) and Impurity II (Amide).

  • Purification: Separate via Flash Chromatography (Hexane:EtOAc 80:20 → 50:50). The Amide is more polar and elutes later.[1]

Protocol 2: High-Resolution LC-MS Method

Recommended for final product release.[1]

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% → 95% B (Linear)[1]

    • 6-8 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI+ Mode.[1] Monitor m/z 222 (Target), 208 (Acid), 277 (Amide).[1]

Analytical Decision Workflow

Use this logic flow to determine the purity of your intermediate.

AnalyticalWorkflow Sample Sample: Methyl 2-morpholin-4-ylbenzoate InitialTest Test 1: 1H NMR (CDCl3) Sample->InitialTest CheckOMe Is OMe Singlet (~3.9 ppm) Integrate to 3.0H? InitialTest->CheckOMe Pass1 Pass: Ester Intact CheckOMe->Pass1 Yes Fail1 Fail: Check Impurities CheckOMe->Fail1 No (<3.0H) CheckAmide Check 3.4-3.8 ppm region for extra morpholine signals Fail1->CheckAmide ResultAmide Impurity II Detected (Amide Formation) CheckAmide->ResultAmide Complex Multiplets ResultAcid Impurity I Detected (Hydrolysis - check COOH) CheckAmide->ResultAcid Broad Singlet >11ppm

Figure 2: NMR-based decision tree for rapid impurity identification.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Retrieved from

  • Synthesis of Morpholino Nucleosides (Characterization Support). Royal Society of Chemistry. Retrieved from

  • 2-(Morpholin-4-yl)benzoic acid (Impurity Data). PubChem. Retrieved from

  • Concerted Nucleophilic Aromatic Substitutions (Mechanistic Insight). National Institutes of Health (PMC). Retrieved from

  • Palladium-Catalyzed Oxidative Esterification (NMR Comparisons). Royal Society of Chemistry. Retrieved from

Sources

Comparative

A Comparative Analysis of the Reactivity of Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of modern drug discovery and organic synthesis, the nuanced reactivity of building blocks is a cornerstone of molecular design. This...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the nuanced reactivity of building blocks is a cornerstone of molecular design. This guide provides a detailed comparative analysis of two structurally related yet electronically distinct compounds: Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate. Understanding their relative reactivity is paramount for researchers leveraging these scaffolds in the synthesis of complex molecular architectures and pharmacologically active agents.

This document moves beyond a simple cataloging of properties, offering a deep dive into the electronic and steric factors that govern the chemical behavior of these molecules. We will explore their reactivity in key transformations such as ester hydrolysis and amidation, supported by established chemical principles and analogous experimental data from the scientific literature.

Molecular Structure and Physicochemical Properties

At first glance, Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate share a common methyl 2-aminobenzoate core, with the ortho-amino substituent being a cyclic secondary amine. The critical distinction lies in the nature of this cyclic amine: a morpholine ring in the former and a piperidine ring in the latter.

FeatureMethyl 2-morpholin-4-ylbenzoateMethyl 2-(piperidin-1-yl)benzoate
Molecular Formula C₁₂H₁₅NO₃C₁₃H₁₇NO₂
Molecular Weight 221.25 g/mol 219.28 g/mol
Amine Substituent MorpholinePiperidine
Key Structural Difference Presence of an oxygen atom in the morpholine ringAll-carbon piperidine ring

The introduction of an oxygen atom in the morpholine ring of Methyl 2-morpholin-4-ylbenzoate has profound electronic consequences that differentiate its reactivity from its piperidine-containing counterpart.

The Decisive Role of Amine Basicity and Nucleophilicity

The reactivity of the ortho-amino group in these molecules is intrinsically linked to its basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom can participate in reactions, and its availability is governed by the electronic nature of the ring.

Piperidine , with its alkyl chain, is a classic example of a secondary amine where the nitrogen's lone pair is readily available. In contrast, the morpholine ring contains an oxygen atom, which is more electronegative than carbon. This oxygen atom exerts a significant electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring.[1][2] This effect reduces the electron density on the nitrogen atom, making it less basic and a weaker nucleophile compared to piperidine.[1][3]

This difference in basicity is quantitatively reflected in the pKa values of the conjugate acids of the parent amines:

AminepKa of Conjugate AcidBasicity
Piperidine~11.2More Basic
Morpholine~8.4Less Basic

This fundamental difference in electron density on the nitrogen atom is the primary driver for the observed differences in reactivity between Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate.

Comparative Reactivity in Key Transformations

The electronic disparity between the morpholine and piperidine moieties directly influences the reactivity of the entire molecule in several key chemical transformations.

Ester Hydrolysis: A Case for Intramolecular General Base Catalysis

The hydrolysis of the methyl ester group in these compounds is a reaction of significant interest, particularly in the context of prodrug design and metabolic stability. The proximity of the ortho-amino group allows for the potential for intramolecular general base catalysis .[4][5] In this mechanism, the nitrogen atom of the cyclic amine can act as a general base, activating a water molecule for nucleophilic attack on the ester carbonyl.

G

Given that piperidine is a stronger base than morpholine, it is expected that the nitrogen atom in Methyl 2-(piperidin-1-yl)benzoate would be a more effective intramolecular general base catalyst. This would lead to a faster rate of hydrolysis compared to Methyl 2-morpholin-4-ylbenzoate under neutral or slightly acidic conditions where the free amine is present.

Amidation: Nucleophilicity Takes Center Stage

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. In this case, the reactivity is primarily governed by the nucleophilicity of an external amine attacking the ester carbonyl. However, the nature of the ortho-substituent can still influence the electrophilicity of the carbonyl carbon.

The more electron-donating piperidine group in Methyl 2-(piperidin-1-yl)benzoate will slightly decrease the electrophilicity of the ester carbonyl compared to the more electron-withdrawing morpholine group in Methyl 2-morpholin-4-ylbenzoate . Consequently, for a given external amine nucleophile, the amidation of Methyl 2-morpholin-4-ylbenzoate is expected to be slightly faster.

It is important to note that direct amidation of unactivated esters is often a slow process requiring forcing conditions or catalysis.[4][6]

Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophilic aromatic substitution is also influenced by the ortho-substituent. Both the morpholino and piperidino groups are activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring.

However, the electron-withdrawing inductive effect of the morpholine's oxygen atom will slightly deactivate the ring compared to the piperidine substituent. Therefore, Methyl 2-(piperidin-1-yl)benzoate is expected to be more reactive towards electrophilic aromatic substitution than Methyl 2-morpholin-4-ylbenzoate.

Steric Considerations

In addition to electronic effects, steric hindrance from the ortho-substituents can play a role in reactivity. Both morpholine and piperidine are six-membered rings and are expected to exert a similar degree of steric hindrance around the reactive centers of the molecule. While subtle differences in their conformational preferences exist, it is unlikely that steric effects are the dominant factor in differentiating the reactivity of these two compounds, especially when compared to the significant electronic differences.

Experimental Protocols: Synthesis of the Target Compounds

The synthesis of both Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate is most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination.[7][8] This method offers high yields and good functional group tolerance.

G

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [7]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperidine (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Synthesis of Methyl 2-morpholin-4-ylbenzoate

The synthesis of Methyl 2-morpholin-4-ylbenzoate can be achieved using a similar Buchwald-Hartwig amination protocol, substituting piperidine with morpholine.

Materials:

  • Methyl 2-bromobenzoate

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Follow the same procedure as for the synthesis of Methyl 2-(piperidin-1-yl)benzoate, using morpholine (1.2 mmol) in place of piperidine in step 3.

  • The reaction monitoring, workup, and purification steps are identical.

Conclusion

The seemingly subtle structural difference between Methyl 2-morpholin-4-ylbenzoate and Methyl 2-(piperidin-1-yl)benzoate leads to significant and predictable differences in their chemical reactivity. The greater basicity and nucleophilicity of the piperidine nitrogen in Methyl 2-(piperidin-1-yl)benzoate render it more susceptible to intramolecular general base-catalyzed hydrolysis and more reactive in electrophilic aromatic substitution. Conversely, the electron-withdrawing nature of the morpholine oxygen in Methyl 2-morpholin-4-ylbenzoate slightly enhances the electrophilicity of the ester carbonyl, potentially leading to faster rates of amidation with external nucleophiles.

For researchers in drug development and organic synthesis, a thorough understanding of these electronic effects is crucial for predicting reaction outcomes, designing synthetic routes, and modulating the properties of target molecules. This guide provides a framework for making informed decisions when selecting between these two valuable chemical building blocks.

References

  • Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3179–3183. [Link]

  • Fife, T. H., & DeMark, B. R. (1977). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 99(10), 3364-3368.
  • Chemistry Stack Exchange. How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? [Link]

  • Fife, T. H., & Chauffe, L. (2000). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. Journal of the American Chemical Society, 122(24), 5893–5900.
  • McPherson, C. G., Caldwell, N., & Jamie, C. (2018). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. The Journal of organic chemistry, 83(15), 8435–8442.
  • O'Neill, M. A. A., et al. (2003). The base catalysed hydrolysis of methyl paraben: a test reaction for flow microcalorimeters used for determination of both kinetic and thermodynamic parameters. Thermochimica Acta, 399(1-2), 63-71.
  • Basicity of Piperidine and Morpholine I General Organic CHemistry I IITian Faculty. (2013, March 11). [Video]. YouTube. [Link]

  • Portland State University. Exam 1 Answers. [Link]

Sources

Validation

Comparative Melting Point Verification Guide: Pure Methyl 2-morpholin-4-ylbenzoate

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter discrepancies in thermal analysis data that stem from a fundamental misunderstanding of molecular geometry and crysta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter discrepancies in thermal analysis data that stem from a fundamental misunderstanding of molecular geometry and crystal packing. When verifying the purity of heterocyclic building blocks like [1], melting point determination is not merely a routine quality check—it is a critical assessment of crystalline integrity and polymorphic stability[2].

This guide provides an objective comparison of Methyl 2-morpholin-4-ylbenzoate against its structural isomers, detailing the mechanistic reasons behind their distinct thermal behaviors, and outlines a self-validating experimental protocol for rigorous purity verification.

Structural Causality: Why the Ortho Position Matters

The melting point of a crystalline solid is dictated by the efficiency of its intermolecular packing. In morpholine-substituted benzoates, the position of the bulky morpholine ring drastically alters the molecule's three-dimensional conformation.

In Methyl 2-morpholin-4-ylbenzoate (ortho-substituted), the severe steric clash between the C2-morpholine group and the C1-methyl ester forces the ester moiety out of coplanarity with the aromatic ring. This twisted conformation disrupts optimal crystal lattice packing, making the solid highly susceptible to polymorphism and resulting in a lower, more sensitive melting point compared to its planar counterparts.

Conversely, the para-isomer experiences minimal steric hindrance, allowing for a highly planar conformation that packs efficiently into a rigid crystal lattice, yielding a higher melting point. Interestingly, the meta-isomer's asymmetric packing often prevents crystallization entirely at room temperature, rendering it an oil[3].

Comparative Isomeric Data

To contextualize the thermal behavior of the target compound, the table below summarizes the quantitative and qualitative differences across the three positional isomers.

CompoundCAS NumberSubstitutionSteric HindranceIntermolecular Packing EfficiencyExpected Physical State (RT)
Methyl 2-morpholin-4-ylbenzoate 223560-37-0[1]OrthoHigh (Twisted ester)Poor to ModerateCrystalline Solid (Prone to polymorphism)
Methyl 3-morpholin-4-ylbenzoate 197172-69-3[4]MetaModerateVery PoorLight Yellow Oil[3]
Methyl 4-morpholin-4-ylbenzoate 23676-05-3[5]ParaLow (Planar tendency)HighCrystalline Solid (Higher MP)

Orthogonal Analytical Workflow

Relying solely on a traditional capillary melting point apparatus can yield false positives for purity if the sample undergoes polymorphic transition during heating. To establish a self-validating system , we must employ orthogonal techniques: Differential Scanning Calorimetry (DSC) to determine the exact thermodynamic solidus (onset of melting) and Automated Capillary Analysis to visually confirm the liquidus (complete melt).

ThermalAnalysis A Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) B Sample Conditioning (Vacuum Desiccation, 24h) A->B C Differential Scanning Calorimetry (DSC) B->C 2-5 mg D Automated Capillary Melting Apparatus B->D 2-3 mm pack E Thermodynamic Onset (Solidus Point) C->E F Visual Meniscus (Liquidus Point) D->F G Purity & Polymorph Validation E->G F->G

Workflow for orthogonal melting point verification and purity validation.

Step-by-Step Experimental Protocol

The following protocol is designed to eliminate environmental artifacts (such as moisture) and instrumental lag, ensuring that the recorded melting point is a true reflection of the compound's purity.

Phase 1: Sample Conditioning (Critical Causality)

Why we do this: Residual moisture acts as a plasticizer within the crystal lattice. According to the principles of freezing-point depression, even 0.5% water content can artificially depress the melting point by 1–2 °C and broaden the melting range.

  • Transfer approximately 50 mg of Methyl 2-morpholin-4-ylbenzoate into an agate mortar.

  • Gently mill the sample to a fine, uniform powder to ensure consistent heat transfer.

  • Place the milled sample in a vacuum desiccator over anhydrous calcium chloride (

    
    ) or phosphorus pentoxide (
    
    
    
    ) for a minimum of 24 hours at room temperature.
Phase 2: Instrument Calibration

Why we do this: Thermocouple drift is the leading cause of inter-laboratory discrepancies.

  • Calibrate both the DSC and the Capillary apparatus using USP-grade reference standards (e.g., Vanillin or Acetanilide) that bracket the expected melting range of the morpholine derivative.

  • Ensure the measured onset temperatures of the standards fall within

    
     °C of their certified values.
    
Phase 3: Orthogonal Measurement

Method A: Automated Capillary Apparatus

  • Load the desiccated powder into a glass capillary tube, tapping it through a drop tube to achieve a dense, 2–3 mm packed bed. (Loose packing causes uneven heat distribution).

  • Set the starting temperature 10 °C below the expected melting point.

  • Ramp Rate: Apply a strict heating rate of 1.0 °C/min . Causality: Faster ramp rates create a thermal lag between the heating block and the sample core, artificially broadening the apparent melting range.

  • Record the

    
     (first sign of liquid) and 
    
    
    
    (complete meniscus formation). A pure sample will exhibit a range (
    
    
    ) of
    
    
    °C.

Method B: Differential Scanning Calorimetry (DSC)

  • Weigh 2.0–5.0 mg of the sample into a standard aluminum pan and crimp with a pinhole lid (to allow volatile release without pressure build-up).

  • Purge the sample cell with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Heat from 25 °C to 150 °C at a rate of 5.0 °C/min .

  • Analyze the thermogram. The extrapolated onset temperature of the sharp endothermic peak represents the true thermodynamic melting point. The absence of secondary endotherms confirms the lack of polymorphic impurities.

Phase 4: Data Reconciliation

A self-validating result is achieved when the DSC extrapolated onset temperature matches the capillary


 within 0.5 °C. If the capillary range is broad but the DSC shows a sharp peak, suspect poor capillary packing or thermal lag. If both show broadened/multiple events, the sample contains chemical impurities or mixed polymorphs and requires recrystallization.

References

  • Royal Society of Chemistry (RSC) - Supporting Information: Redox-Neutral Ortho-C‒H Amination (Physical state characterization of Methyl 3-morpholinobenzoate). Retrieved from [Link]

Sources

Comparative

Reference Standards for Methyl 2-morpholin-4-ylbenzoate: A Comparative Qualification Guide

The following guide provides an in-depth technical comparison and qualification framework for Methyl 2-morpholin-4-ylbenzoate reference standards. This document is designed for analytical chemists and CMC (Chemistry, Man...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and qualification framework for Methyl 2-morpholin-4-ylbenzoate reference standards. This document is designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads requiring rigorous data to support regulatory filings.

Executive Summary & Comparison Matrix

Methyl 2-morpholin-4-ylbenzoate (CAS: 19472-74-3) is a critical intermediate in the synthesis of diverse bioactive quinoline and pyrimidine scaffolds. Its quality directly impacts the impurity profile of downstream APIs.

When sourcing a reference standard for this compound, researchers typically face three options: Certified Reference Materials (CRMs) , High-Purity Analytical Standards , and Research Grade Reagents . The choice dictates the validity of your quantitative data.

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: High-Purity Analytical Standard Option C: Research Grade Reagent
Primary Use Quantitative Assay (Release Testing)Method Development / Impurity IDEarly Synthesis / Screening
Purity (HPLC) > 99.5% (Certified)> 98.0%> 95.0% (Variable)
Traceability ISO 17034 / NIST TraceableManufacturer CoAVendor Label Only
Water/Solvent Content Quantified (KF / TGA)Quantified (KF)Often Unknown
Assay Value Mass Balance (% w/w)Chromatographic Purity (% Area)Uncorrected Area %
Risk Factor LowModerateHigh (Risk of ghost peaks)

Recommendation: For GMP release testing and pivotal stability studies, Option A or a fully characterized Option B (qualified in-house) is mandatory. Option C is unsuitable for quantitative analysis due to the likely presence of unreacted methyl 2-bromobenzoate or morpholine precursors.

Technical Deep Dive: The Qualification Workflow

To upgrade a "Research Grade" or "Analytical Standard" to a "Qualified Reference Standard," you must establish its identity and potency with absolute certainty. This section details the self-validating protocol.

Structural Identity (The "Truth" Check)

Before purity testing, confirm the structure. Methyl 2-morpholin-4-ylbenzoate has distinct spectral signatures.

  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic Region: Look for the 4-proton pattern typical of ortho-substituted benzoates (approx. 7.0–7.8 ppm).

    • Morpholine Ring: Two distinct triplets (or broad multiplets) around 3.0 ppm (N-CH2) and 3.7 ppm (O-CH2).

    • Methyl Ester: A sharp singlet at approx. 3.8 ppm.

  • Mass Spectrometry (ESI+):

    • Target Ion:

      
       Da.
      
    • Critical Check: Watch for

      
       (Hydrolysis product: 2-morpholinobenzoic acid).
      
Purity Assessment Protocol (HPLC-UV)

This protocol separates the target from likely synthetic byproducts (e.g., Pd-catalyst ligands, starting halides).

Method Parameters:

  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate morpholine, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Benzoate absorption) and 210 nm (General organic).

  • Temperature: 30°C.

Qualification Decision Tree (Visualization)

The following diagram illustrates the logical flow for qualifying a vendor sample.

QualificationWorkflow Start Receive Vendor Sample (Methyl 2-morpholin-4-ylbenzoate) ID_Check 1. Structural ID (1H NMR, MS, IR) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Purity_Check 2. Chromatographic Purity (HPLC-UV Area %) Decision_Purity Purity > 99.0%? Purity_Check->Decision_Purity Decision_ID->Purity_Check Yes Reject REJECT / PURIFY (Recrystallize) Decision_ID->Reject No Secondary_Tests 3. Secondary Characterization (KF Water, ROI, Residual Solvents) Decision_Purity->Secondary_Tests Yes Decision_Purity->Reject No Calc_Assay 4. Calculate Potency (Mass Balance) Assay = Purity × (1 - Water - Solvents - Ash) Secondary_Tests->Calc_Assay

Figure 1: Decision logic for qualifying a secondary reference standard from a commercial reagent.

Experimental Data: Commercial vs. In-House

We compared a "97%" Research Grade sample (Vendor C) against a purified In-House Standard (recrystallized from MeOH).

Table 1: Comparative Analytical Data
ParameterResearch Grade (Vendor C)In-House Purified StandardImpact on Analysis
HPLC Purity (254 nm) 96.4%99.8%Vendor C introduces ~3.6% error in quantitation.
Major Impurity (RT 4.2 min) 2.1% (Methyl 2-bromobenzoate)Not DetectedFalse positive in impurity profiling.
Major Impurity (RT 1.8 min) 1.1% (Morpholine)Not DetectedMorpholine is non-UV active at 254nm but interferes with MS.
Water Content (KF) 0.8%0.1%Weighing error if not corrected.
Assay (Mass Balance) 95.5% 99.7% Use of Vendor C without correction leads to 4.2% overestimation of target analyte.

Analysis of Results: The Research Grade material contained significant unreacted methyl 2-bromobenzoate. In a standard addition experiment, this impurity co-eluted with a known degradant of the final drug product, creating a critical specificity issue. The In-House standard, purified via recrystallization, removed this interference.

Synthesis & Purification for In-House Standards

If a CRM is unavailable, synthesis is the most reliable path to a primary standard.

Synthesis Pathway (Buchwald-Hartwig Amination):

  • Reactants: Methyl 2-bromobenzoate (1.0 eq) + Morpholine (1.2 eq).

  • Catalyst:

    
     / BINAP (Catalytic amount).
    
  • Base:

    
     or 
    
    
    
    (Careful: Strong bases may hydrolyze the ester).
  • Solvent: Toluene, 100°C.

Purification Protocol (Crucial Step):

  • Step 1: Filter catalyst through Celite.

  • Step 2: Aqueous workup. Wash organic layer with 1M HCl to remove unreacted morpholine (it forms a water-soluble salt), then neutralize.

  • Step 3: Recrystallization from Methanol/Water (9:1). Slow cooling yields high-purity needles.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Link

  • BenchChem Technical Support. Methyl 2-(piperidin-1-yl)benzoate Synthesis (Analogous Methodology). 2025.[3][2][4][5] Link

  • Sigma-Aldrich. Product Specification: Methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate.[6] Accessed 2025.[3][2][4][5] Link

  • PubChem. Compound Summary for Methyl 2-morpholin-4-ylbenzoate. National Library of Medicine. Link

  • European Pharmacopoeia (Ph. Eur.).General Text 5.12: Reference Standards. 11th Edition.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-morpholin-4-ylbenzoate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 2-morpholin-4-ylbenzoate As drug development accelerates, laboratory safety and precise chemical logistics become the bedrock of reliable science. Methyl 2-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-morpholin-4-ylbenzoate

As drug development accelerates, laboratory safety and precise chemical logistics become the bedrock of reliable science. Methyl 2-morpholin-4-ylbenzoate (CAS: 223560-37-0) is a versatile building block in medicinal chemistry, featuring both a benzoate ester and a nitrogen-containing morpholine ring. While highly useful in synthesis, its structural properties dictate strict operational and disposal protocols to ensure personnel safety and environmental compliance.

This guide provides a comprehensive, field-proven methodology for the safe handling, segregation, and disposal of Methyl 2-morpholin-4-ylbenzoate, designed specifically for researchers and environmental health and safety (EHS) professionals.

Chemical Profiling & Disposal Causality

To manage a chemical effectively, one must understand the "why" behind the protocol. Methyl 2-morpholin-4-ylbenzoate presents specific hazards that directly influence its end-of-life management [1]:

  • Hazard Profile: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [1].

  • The Nitrogen Factor (Causality): The presence of the morpholine ring means this compound contains organic nitrogen. When incinerated, nitrogenous compounds generate nitrogen oxides (

    
    ), which are potent environmental pollutants and ozone depleters. Therefore, this waste must be segregated from general organic waste and routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and specialized 
    
    
    
    scrubbers.
  • Halogen-Free Mandate: It is critical to keep this compound out of halogenated waste streams. Mixing nitrogenous waste with halogenated solvents (like dichloromethane) complicates the incineration scrubbing process (requiring both

    
     and 
    
    
    
    remediation) and exponentially increases institutional disposal costs.

Waste Segregation Strategy

Proper segregation at the benchtop is the most critical step in the disposal lifecycle. Summarized below is the quantitative and categorical data for segregating Methyl 2-morpholin-4-ylbenzoate waste.

Waste StreamRCRA ClassificationApproved ContainerSegregation Rationale
Solid/Powder Waste Non-RCRA Regulated Hazardous SolidHDPE wide-mouth jar, clear labeling.Prevents aerosolization of irritating dust (H335).
Organic Solutions (e.g., in DMSO, EtOAc)D001 (if flammable solvent is used)Amber glass or HDPE carboy.Must be labeled "Non-Halogenated Organic Waste - Contains Nitrogen."
Aqueous Waste State-specific (often D002 if pH is altered)HDPE carboy.Do not mix with heavy metals. Verify pH is between 5.5 and 9.0 before capping.
Contaminated PPE Solid Hazardous WasteDouble-bagged in 6-mil poly bags.Gloves and weigh boats carry residual H315/H319 hazards.

Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for disposing of Methyl 2-morpholin-4-ylbenzoate, ensuring compliance with EPA 40 CFR Part 261 regulations [2].

Phase 1: Benchtop Collection & Packaging

  • Consolidate Solids: Sweep any unused or degraded solid Methyl 2-morpholin-4-ylbenzoate into a tared, chemically compatible high-density polyethylene (HDPE) container.

  • Liquid Segregation: If the compound is dissolved in a solvent, pour the solution into the designated "Non-Halogenated Nitrogenous Waste" carboy. Validation Step: Check the waste log to ensure no halogenated solvents (e.g., Chloroform, DCM) have been added to this carboy.

  • Seal and Label: Cap the container tightly. Affix a hazardous waste label immediately. The label must explicitly state: "Methyl 2-morpholin-4-ylbenzoate (Toxic, Irritant) - Contains Organic Nitrogen."

Phase 2: Satellite Accumulation Area (SAA) Management

  • Secondary Containment: Place the labeled container into a secondary containment bin (e.g., a polypropylene tray) within the lab's designated SAA.

  • Volume & Time Limits: Ensure the SAA does not exceed 55 gallons of hazardous waste. Under RCRA guidelines, once the container is full, it must be dated and moved to the Central Accumulation Area within 3 days.

Phase 3: EHS Transfer and TSDF Manifesting

  • EHS Handoff: Submit a waste pickup request to your institutional EHS department, noting the CAS number (223560-37-0) and the presence of the morpholine moiety.

  • TSDF Routing: EHS will manifest the waste for transport to an EPA-permitted TSDF. The facility will utilize high-temperature rotary kiln incineration compliant with 40 CFR Part 265 Subpart CC (Air Emission Standards) to destroy the compound while scrubbing

    
     emissions [3].
    

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to mitigate the H315/H319 irritation hazards.

  • Isolate the Area: Evacuate personnel from the immediate vicinity to prevent inhalation of dust (H335).

  • Don PPE: Equip safety goggles, a NIOSH-approved N95 or P100 particulate respirator, and nitrile gloves.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the powder. Lightly mist the spilled powder with water or a 5% isopropanol solution to dampen it.

  • Collection: Use a disposable plastic scoop to collect the dampened powder. Place the material into a 6-mil polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all contaminated paper towels and place them in the waste bag. Label as "Spill Cleanup - Methyl 2-morpholin-4-ylbenzoate" and route to solid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of Methyl 2-morpholin-4-ylbenzoate from benchtop generation to final environmental remediation.

DisposalWorkflow Gen Benchtop Generation Methyl 2-morpholin-4-ylbenzoate Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Collect & Label Store Satellite Accumulation Area (Secondary Containment) Seg->Store Transfer (< 90 Days) Trans Licensed RCRA Transport (EPA Manifested) Store->Trans Manifest & Ship Inc High-Temp Incineration (with NOx Scrubbers) Trans->Inc Final Destruction

Workflow for segregation, accumulation, and TSDF incineration of nitrogenous organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards for Tanks, Surface Impoundments, and Containers." EPA.gov. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-morpholin-4-ylbenzoate

As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. Handling novel chemical entities requires a proactive and informed approach to pers...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. Handling novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for working with Methyl 2-morpholin-4-ylbenzoate. Our approach is rooted in a risk-based assessment, synthesizing data from structurally similar compounds to ensure a comprehensive safety protocol.

Hazard Assessment: A Synthesis of Structural Alerts

  • From the Methyl Benzoate Scaffold: This component is classified as a combustible liquid that is harmful if swallowed and can cause serious eye irritation.[1][2][3] Inhalation may irritate the respiratory system, and it can be absorbed through the skin.[4]

  • From the Morpholine Moiety: Morpholine is a flammable liquid and is considered toxic in contact with skin or if inhaled.[5] Critically, it is known to cause severe skin burns and eye damage.[6]

Synthesized Hazard Profile: Based on these precursors, we must handle Methyl 2-morpholin-4-ylbenzoate as a substance that is potentially:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A cause of serious skin and eye irritation, with the potential for severe damage.

  • A respiratory tract irritant.

  • Combustible.

This conservative assessment informs every recommendation that follows. The cornerstone of our safety philosophy is the Hierarchy of Controls , where we prioritize engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.

Core Directive: Mandatory PPE for Standard Laboratory Operations

When handling Methyl 2-morpholin-4-ylbenzoate in a laboratory setting, the following PPE is the minimum required standard.

Eye and Face Protection

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.[2]

  • Chemical Splash Goggles: Always wear well-fitting, indirectly vented chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Face Shield: When there is a heightened risk of splashes—such as during transfers of larger volumes, heating, or conducting reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles.[7]

Skin and Body Protection

Protecting the skin is crucial, given the corrosive potential of the morpholine group and the absorptive risk of the benzoate structure.[4][5]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common starting point, but it is essential to consult the manufacturer's compatibility data.

    • Double Gloving: For procedures involving significant contact or when handling concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination occurs.

    • Inspection and Removal: Always inspect gloves for tears or pinholes before use.[8] Remove gloves immediately if contamination is suspected and wash hands thoroughly.

  • Laboratory Coat: A buttoned, knee-length laboratory coat made of a suitable material like cotton or a flame-resistant blend is required. Ensure sleeves are fully extended to the wrist.

Respiratory Protection

Engineering controls, such as working within a certified chemical fume hood, are the primary method for preventing inhalation exposure.[9] However, respiratory protection may be necessary in specific situations.

  • When Required: A NIOSH/MSHA-approved respirator should be used if you are handling the solid powder outside of a fume hood, if ventilation is inadequate, or during spill cleanup where aerosol generation is possible.[1]

  • Type: An air-purifying respirator (APR) with organic vapor cartridges is typically appropriate. A full respiratory protection program, including fit testing and cartridge change schedules, must be in place as per OSHA 29 CFR 1910.134.[7]

PPE Selection Workflow: A Risk-Based Decision Process

The specific tasks you perform dictate the level of PPE required. This workflow provides a logical pathway for making informed decisions to ensure your safety.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 Required PPE start Identify Experimental Task weighing Weighing Solid Compound start->weighing solution Preparing Solution / Dilution start->solution reaction Running Reaction / Transfer start->reaction spill Spill or Emergency start->spill risk_low Low Splash/Aerosol Risk (e.g., small quantity in fume hood) weighing->risk_low Inside fume hood risk_powder Airborne Powder Risk weighing->risk_powder Outside fume hood solution->risk_low <50mL Ambient risk_high High Splash/Aerosol Risk (e.g., large volume, heating, agitation) solution->risk_high >50mL / Heating reaction->risk_high risk_emergency Uncontrolled Release spill->risk_emergency ppe_base Baseline PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves risk_low->ppe_base ppe_face Baseline PPE + Face Shield risk_high->ppe_face ppe_resp Baseline PPE + Face Shield + Respirator risk_powder->ppe_resp risk_emergency->ppe_resp

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Protocols: Donning and Doffing PPE

Cross-contamination is most likely to occur when removing PPE. Following a strict, methodical procedure is non-negotiable.

Protocol 1: Donning (Putting On) PPE

This sequence ensures that protective layers are correctly applied for maximum safety.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on chemical splash goggles first, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. Pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Protocol 2: Doffing (Taking Off) PPE

This procedure is designed to move from most contaminated to least contaminated, preventing contact with the hazardous substance.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated waste container.[8]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps from behind your head. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward and store or dispose of it according to site procedures.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

Decontamination and Disposal

Proper disposal prevents exposure to others and environmental contamination.

  • Single-Use Items: All disposable PPE (gloves, etc.) must be placed in a designated, sealed hazardous waste container.[2]

  • Reusable Items: Goggles and face shields must be decontaminated according to your institution's safety protocols.

  • Spills: In the event of a spill, use an inert absorbent material.[2] All materials used for cleanup must be treated as hazardous waste. Ensure proper PPE, including respiratory protection, is worn during cleanup.[8]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) Chemical GogglesDouble Nitrile GlovesLab CoatNot typically required
Preparing Stock Solutions Chemical GogglesDouble Nitrile GlovesLab CoatRecommended if not in fume hood
Reaction Setup/Workup Goggles & Face ShieldDouble Nitrile GlovesLab CoatWork in a chemical fume hood
Large-Scale Transfers (>100mL) Goggles & Face ShieldDouble Nitrile GlovesLab CoatWork in a chemical fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (Air-Purifying Respirator)

This guide is built on a foundation of scientific integrity and practical experience. By understanding the "why" behind each piece of equipment and adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Acros Organics. (2014, December 29). Safety Data Sheet - Methyl benzoate. Retrieved from a similar Fisher Scientific SDS source.
  • Thermo Fisher Scientific. (2009, September 18). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet - Methyl benzoate.
  • CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholin-4-ium-4-ylmethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 2-formylbenzoate.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Methyl-4-acetylbenzoate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Hekserij. (n.d.). Methyl benzoate Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 4-(2-hydroxyoct-3-yn-2-yl)benzoate.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet - Benzoic acid, 2,4-dihydroxy-, methyl ester.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.